molecular formula C20H15Cl3N2O4S B12371809 P2X4 antagonist-1

P2X4 antagonist-1

货号: B12371809
分子量: 485.8 g/mol
InChI 键: APMQUMCNTBOSHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

P2X4 Antagonist-1 (CAS 2055601-42-6) is a potent and selective small-molecule antagonist of the P2X4 receptor, demonstrating an IC50 of 15 nM [ 10 ]. The P2X4 receptor is an ATP-gated cation channel, primarily permeable to calcium ions (Ca 2+ ), that is prominently expressed on immune cells such as microglia and macrophages, as well as in the central nervous system and cardiovascular tissues [ 2 ][ 8 ]. Its activation by extracellular ATP, a damage-associated molecular pattern (DAMP), triggers downstream inflammatory signaling and is a key mediator in the pathogenesis of neuropathic pain, chronic inflammation, and other conditions [ 2 ][ 4 ]. This compound functions as an allosteric inhibitor , binding to a site distinct from the orthosteric ATP-binding pocket [ 5 ][ 7 ]. Structural studies and molecular docking analyses of similar P2X4 antagonists reveal that this allosteric binding pocket is located at the subunit interface within the extracellular domain [ 5 ]. Binding to this site stabilizes the receptor in a closed-channel state, preventing the conformational changes required for ion channel gating and subsequent intracellular cation influx, thereby effectively blocking P2X4 receptor-mediated signaling [ 5 ][ 7 ]. The primary research applications for this compound are in the fields of neuroscience and immunology . It is a valuable pharmacological tool for investigating the role of P2X4 receptors in models of neuropathic pain , where microglial P2X4 activation is known to be a critical driver [ 4 ][ 2 ]. Additionally, it is used to study neuroinflammation in conditions like traumatic brain injury, spinal cord injury, and neurodegenerative diseases, as well as its emerging roles in cancer progression and cardiovascular function [ 1 ][ 2 ][ 8 ]. Please Note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use.

属性

分子式

C20H15Cl3N2O4S

分子量

485.8 g/mol

IUPAC 名称

N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C20H15Cl3N2O4S/c21-12-3-1-4-14(9-12)29-18-8-7-13(10-19(18)30(24,27)28)25-20(26)11-15-16(22)5-2-6-17(15)23/h1-10H,11H2,(H,25,26)(H2,24,27,28)

InChI 键

APMQUMCNTBOSHY-UHFFFAOYSA-N

规范 SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)Cl)S(=O)(=O)N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of P2X4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the P2X4 receptor, its signaling pathways, and the mechanisms of action of its antagonists. It includes quantitative data on antagonist potency, detailed experimental protocols for their characterization, and visualizations of key pathways and workflows.

The P2X4 Receptor: A Key Player in Purinergic Signaling

The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine triphosphate (ATP).[1][2] Structurally, it is a trimeric protein complex, forming a non-selective cation channel with high permeability to calcium (Ca2+), sodium (Na+), and potassium (K+).[1][2] Upon ATP binding, the receptor undergoes a conformational change that opens the channel pore, leading to cation influx and membrane depolarization.[1]

P2X4 receptors are widely expressed throughout the body, including in the central and peripheral nervous systems, immune cells (such as microglia, macrophages, and T-cells), and endothelial cells. This broad expression pattern underlies their involvement in a multitude of physiological and pathophysiological processes, including synaptic transmission, immune responses, inflammation, and chronic pain. Consequently, the P2X4 receptor has emerged as a promising therapeutic target for neuroinflammatory disorders and neuropathic pain.

P2X4 Receptor Activation and Downstream Signaling Cascades

Activation of the P2X4 receptor by ATP initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. These downstream pathways are cell-type specific and lead to diverse functional outcomes.

  • In Microglia (Neuroinflammation and Neuropathic Pain): In the spinal cord, injury or inflammation leads to the upregulation of P2X4 receptors on microglia. ATP released from damaged neurons or astrocytes activates these receptors, causing Ca2+ influx. This influx is a critical step for the activation of p38 mitogen-activated protein kinase (MAPK). Activated p38 MAPK then drives the synthesis and release of brain-derived neurotrophic factor (BDNF). BDNF acts on TrkB receptors on dorsal horn neurons, leading to a disruption in their chloride ion balance, which in turn causes neuronal hyperexcitability and contributes to the sensation of neuropathic pain.

  • In Macrophages (Inflammation): In peripheral macrophages, P2X4 activation also triggers Ca2+ influx and subsequent p38 MAPK phosphorylation. This signaling cascade can activate cytosolic phospholipase A2 (PLA2), which liberates arachidonic acid, leading to the production and release of the inflammatory mediator prostaglandin E2 (PGE2). P2X4 signaling has also been linked to the activation of the NLRP3 inflammasome, a key component of the innate immune response that leads to the maturation and release of pro-inflammatory cytokines like IL-1β.

  • In Cardiac Myocytes (Cardioprotection): The P2X4 receptor physically associates with endothelial nitric oxide synthase (eNOS) in cardiac myocytes. ATP-mediated activation of P2X4 leads to a localized increase in Ca2+, which binds to calmodulin and activates the associated eNOS. This results in the production of nitric oxide (NO), a key signaling molecule in a cardioprotective pathway.

  • In T-Cells (Immune Regulation): P2X4 receptors play a role in the initial steps of T-cell activation and promote the differentiation and activation of Th17 cells, which are involved in various inflammatory and autoimmune conditions.

The signaling pathways are visualized in the diagram below.

P2X4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Intracellular Space ATP Extracellular ATP P2X4 P2X4 Receptor (Closed) ATP->P2X4 Binds P2X4_open P2X4 Receptor (Open) P2X4->P2X4_open Conformational Change Ca_influx Ca2+ Influx P2X4_open->Ca_influx Allows p38 p38 MAPK Ca_influx->p38 eNOS eNOS Ca_influx->eNOS In Cardiac Myocytes Inflammasome NLRP3 Inflammasome Activation Ca_influx->Inflammasome In Immune Cells p38_act Activated p38 MAPK p38->p38_act Phosphorylation BDNF BDNF Release p38_act->BDNF In Microglia PGE2 PGE2 Release p38_act->PGE2 In Macrophages Pain Neuropathic Pain BDNF->Pain Inflammation Inflammation PGE2->Inflammation NO Nitric Oxide (NO) Production eNOS->NO Cardioprotection Cardioprotection NO->Cardioprotection Inflammasome->Inflammation

Caption: P2X4 Receptor Signaling Pathways in Different Cell Types.

Core Mechanism of Action of P2X4 Antagonists

P2X4 antagonists prevent the downstream signaling events by blocking the initial step of cation influx. They achieve this through different molecular mechanisms, primarily competitive and allosteric inhibition.

  • Competitive Antagonism: Competitive antagonists, such as TNP-ATP, bind directly to the orthosteric ATP-binding site on the P2X4 receptor. By occupying this site, they physically prevent ATP from binding and activating the channel.

  • Allosteric Antagonism: Many selective P2X4 antagonists, including the well-studied compound 5-BDBD, function as allosteric inhibitors. These antagonists bind to a site on the receptor that is topographically distinct from the ATP-binding site. Radioligand binding assays have demonstrated that allosteric antagonists like 5-BDBD do not displace the binding of ATP analogs, confirming their non-competitive nature. Binding to this allosteric site induces a conformational change in the receptor that stabilizes it in a closed or non-conducting state, thereby preventing the channel from opening even when ATP is bound to the orthosteric site.

The diagram below illustrates the mechanism of allosteric antagonism.

Allosteric_Antagonism cluster_activation Normal Activation cluster_inhibition Allosteric Inhibition Receptor_A P2X4 Receptor (Closed) Complex_A ATP-Bound Complex Receptor_A->Complex_A ATP Binding ATP_A ATP Receptor_Open_A Channel Open (Ca2+ Influx) Complex_A->Receptor_Open_A Conformational Change Receptor_I P2X4 Receptor (Closed) Complex_Antagonist_I Antagonist-Bound Receptor Receptor_I->Complex_Antagonist_I Antagonist Binding (Allosteric Site) Antagonist_I Allosteric Antagonist Complex_Full_I ATP + Antagonist Bound Complex Complex_Antagonist_I->Complex_Full_I ATP Binding (Orthosteric Site) ATP_I ATP Receptor_Closed_I Channel Remains Closed (No Ion Influx) Complex_Full_I->Receptor_Closed_I Opening Blocked

Caption: Mechanism of Allosteric Antagonism of the P2X4 Receptor.

Quantitative Data: Potency of P2X4 Antagonists

The potency of P2X4 antagonists, measured as the half-maximal inhibitory concentration (IC50), often varies significantly across species. This is a critical consideration for the translation of preclinical research from animal models to human applications. The table below summarizes the IC50 values for several key P2X4 antagonists.

AntagonistHuman P2X4 IC50Rat P2X4 IC50Mouse P2X4 IC50Notes
5-BDBD 0.5 - 1.0 µM0.75 µMInsensitive (>100 µM)Allosteric; potent at human/rat but not mouse.
BX-430 426 nM~30-fold less potent than humanInsensitive (>100 µM)Allosteric; highly selective for human P2X4.
BAY-1797 ~100 nM~100 nM~200 nMHigh potency across multiple species.
PSB-12062 Potent (nM range)PotentPotent (nM range)Potent antagonist with activity across species.
TNP-ATP 15.2 µMPotentPotentCompetitive antagonist; also potent at P2X1/3.
PPADS 34 µM42 µMPotentBroad-spectrum, non-selective P2 receptor antagonist.

Experimental Protocols for Antagonist Characterization

The functional characterization of P2X4 receptor antagonists predominantly relies on two key experimental techniques: calcium influx assays and whole-cell patch-clamp electrophysiology.

This high-throughput fluorescence-based assay measures changes in intracellular calcium concentration following receptor activation and inhibition. It is a robust method for determining antagonist potency (IC50).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) or 1321N1 astrocytoma cells stably expressing the P2X4 receptor of interest (e.g., human, rat, or mouse) are cultured in appropriate media and seeded into 96- or 384-well microplates.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C. The AM ester group facilitates cell permeability; once inside, cellular esterases cleave the AM group, trapping the active dye in the cytosol.

  • Compound Application: The plate is transferred to a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is established. The antagonist compound is added at various concentrations and incubated for a defined period.

  • Agonist Stimulation: The P2X4 receptor is activated by adding a specific concentration of an agonist (e.g., ATP, typically at an EC80 concentration of 1.5 µM).

  • Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular Ca2+, are monitored in real-time.

  • Data Analysis: The peak fluorescence response is measured. The percentage of inhibition for each antagonist concentration is calculated relative to the agonist-only control. An IC50 curve is generated by plotting percent inhibition against the log of the antagonist concentration.

This technique is the gold standard for studying ion channels. It provides a direct measurement of the ionic currents flowing through the P2X4 receptor, allowing for detailed characterization of the antagonist's mechanism of action.

Methodology:

  • Cell Preparation: Cells stably expressing P2X4 receptors are grown to a low density on glass coverslips.

  • Recording Setup: The coverslip is placed in a recording chamber on an inverted microscope stage and is continuously perfused with an extracellular solution containing physiological ion concentrations.

  • Pipette Preparation: Borosilicate glass micropipettes are pulled to a fine tip with a resistance of 3-5 MΩ and filled with an intracellular solution that mimics the cell's cytosol.

  • Seal Formation and Whole-Cell Configuration: The micropipette is carefully maneuvered to touch the surface of a single cell. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane. A further pulse of suction ruptures the membrane patch under the pipette, establishing the "whole-cell" configuration, where the pipette interior is continuous with the cell cytoplasm.

  • Current Recording: The cell's membrane potential is clamped at a fixed voltage (e.g., -60 mV). ATP is applied to the cell via a rapid perfusion system, which activates P2X4 receptors and elicits an inward cation current that is recorded by the amplifier.

  • Antagonist Application: To test for inhibition, the antagonist is co-applied with ATP. The reduction in the peak amplitude of the ATP-gated current in the presence of the antagonist is measured.

  • Data Analysis: The percentage of current inhibition is calculated to determine the IC50 value. By applying the agonist at different concentrations in the presence of a fixed antagonist concentration, shifts in the agonist dose-response curve can reveal the mechanism of antagonism (e.g., a rightward shift indicates competitive antagonism).

A generalized workflow for characterizing P2X4 antagonists is shown below.

Experimental_Workflow start Start: Novel Compound cell_line Generate Stable Cell Line (e.g., HEK293-hP2X4) start->cell_line primary_screen Primary Screen: Calcium Influx Assay cell_line->primary_screen determine_ic50 Determine Potency (IC50) primary_screen->determine_ic50 If active no_hit Inactive primary_screen->no_hit If inactive hit Active Compound (Hit) determine_ic50->hit secondary_assay Secondary Assay: Patch-Clamp Electrophysiology hit->secondary_assay mechanism Determine Mechanism of Action (Competitive vs. Allosteric) secondary_assay->mechanism selectivity Assess Selectivity (vs. other P2X subtypes) mechanism->selectivity species Test Species Selectivity (Human vs. Rodent) selectivity->species lead Lead Candidate species->lead

Caption: Experimental Workflow for P2X4 Antagonist Characterization.

References

The Role of P2X4 Receptors in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropathic pain, a debilitating condition resulting from nerve injury, remains a significant clinical challenge due to the limited efficacy of current treatments. A growing body of evidence has identified the purinergic receptor P2X4 (P2X4R) as a critical mediator in the pathogenesis of neuropathic pain. Expressed predominantly on microglia in the spinal cord, P2X4R activation by extracellular ATP triggers a cascade of signaling events that lead to central sensitization and pain hypersensitivity. This guide provides an in-depth technical overview of the core mechanisms, key experimental data, and methodologies central to understanding the role of P2X4R in neuropathic pain. It is intended to serve as a resource for researchers and professionals involved in the development of novel analgesic therapies targeting this pathway.

The Core Signaling Pathway: From Microglial Activation to Neuronal Hyperexcitability

Following peripheral nerve injury, damaged neurons release signaling molecules that activate microglia in the spinal dorsal horn.[1] A key event in this activation is the significant upregulation of P2X4 receptors, which are otherwise expressed at low levels.[2][3] The binding of extracellular ATP, released from sources including dorsal horn neurons and primary afferents, to these upregulated microglial P2X4Rs is a necessary and sufficient step to initiate the pain cascade.[4][5]

Activation of the P2X4R, an ATP-gated cation channel, leads to an influx of calcium (Ca²⁺) into the microglia. This Ca²⁺ influx initiates a downstream signaling cascade, critically involving the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK). Activated p38 MAPK then drives the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF) from the microglia.

BDNF is the crucial signaling molecule that communicates the microglial activation state to neurons. It binds to its cognate receptor, Tropomyosin receptor kinase B (TrkB), on lamina I neurons in the dorsal horn. This BDNF-TrkB signaling event leads to the downregulation of the potassium-chloride cotransporter KCC2 in these neurons. The reduction in KCC2 function collapses the transmembrane anion gradient, causing a depolarizing shift in the reversal potential for GABA and glycine. Consequently, the actions of these primary inhibitory neurotransmitters become excitatory, leading to a state of disinhibition and aberrant neuronal hyperexcitability. This hyperexcitability manifests as the characteristic symptoms of neuropathic pain, such as tactile allodynia (pain from a normally non-painful stimulus).

Caption: Core P2X4R signaling pathway in neuropathic pain.

Upstream Regulation of P2X4R Expression

The upregulation of P2X4R on microglia is not a default response to nerve injury but is orchestrated by specific signals originating from injured neurons and the extracellular matrix. Several key factors have been identified that drive this process.

  • Chemokine (C-C motif) ligand 21 (CCL21): Following nerve injury, CCL21 is induced in dorsal root ganglion (DRG) neurons and transported to their central terminals in the spinal cord. CCL21 directly acts on microglia to increase the expression of P2X4R. Genetic deletion of CCL21 or its neutralization with antibodies blunts the PNI-induced upregulation of P2X4R and attenuates tactile allodynia.

  • Fibronectin: This extracellular matrix protein is also upregulated in the spinal cord after nerve injury. Fibronectin signaling, acting through integrin receptors on microglia, activates the tyrosine kinase Lyn, which in turn promotes the transcription of the P2X4R gene.

  • Interferon Regulatory Factors (IRF8 and IRF5): These transcription factors are crucial for determining the reactive phenotype of microglia. After nerve injury, IRF8 expression is increased in microglia and promotes the transcription of P2X4R and other genes associated with a pro-nociceptive state. IRF5 has also been implicated in this transcriptional regulation.

G cluster_microglia Microglia PNI Peripheral Nerve Injury CCL21 CCL21 Upregulation PNI->CCL21 FN Fibronectin Upregulation PNI->FN IRF IRF8 / IRF5 Activation PNI->IRF P2X4R_up P2X4R Gene Transcription & Upregulation CCL21->P2X4R_up Induces Lyn Lyn Kinase Activation FN->Lyn Activates IRF->P2X4R_up Promotes Lyn->P2X4R_up Promotes

Caption: Upstream regulators of microglial P2X4R expression.

Quantitative Data from Preclinical Models

The critical role of P2X4R in neuropathic pain is substantiated by quantitative data from various preclinical models, primarily involving genetic deletion or pharmacological blockade of the receptor.

Genetic Models (P2X4R Knockout Mice)

Studies using P2X4R knockout (p2rx4-/-) mice provide compelling evidence for the necessity of the receptor in developing mechanical allodynia after nerve injury.

ModelAnimalMeasurementWild-Type (WT) ResponseP2X4R Knockout (KO) ResponseCitation(s)
Spinal Nerve InjuryMousePaw Withdrawal Threshold (g)Significant decrease post-injury (allodynia)Markedly blunted decrease in threshold; no significant allodynia
Sciatic Nerve InjuryMouseMechanical AllodyniaDevelops robust allodyniaFails to develop mechanical hypersensitivity
Spinal Cord InjuryMouseLocomotor Function---Improved functional recovery and reduced lesion volume compared to WT

Note: In P2X4R-null mice, the nerve injury-induced increase in microglial activation markers (e.g., Iba1) is indistinguishable from that in wild-type mice, indicating that P2X4R is essential for the pain phenotype but not for the initial microglial proliferation or activation itself.

Pharmacological Blockade

Pharmacological antagonism of P2X4R has been shown to reverse established neuropathic pain behaviors, highlighting the receptor as a viable therapeutic target.

AntagonistModelAnimalAdministrationDoseEffect on Paw Withdrawal Threshold (PWT)Citation(s)
TNP-ATPPeripheral Nerve InjuryRatIntrathecalN/ARapid and transient reversal of mechanical allodynia
CORM-2Chronic Constriction Injury (CCI)RatIntrathecal (repeated)20 µg/5 µlSignificantly reduced pain-related behavior; attenuated mechanical hypersensitivity
CORM-2Chronic Constriction Injury (CCI)RatIntrathecal (single)20 µg/5 µlAttenuated mechanical hypersensitivity as efficiently as morphine on day 7 post-CCI
NP-1815-PXHerpetic PainMouseIntrathecalN/ASuppressed induction of mechanical allodynia
NP-1815-PXSpinal Nerve TransectionMouseIntrathecalN/AProduced an anti-allodynic effect
Changes in Molecular Expression

Nerve injury leads to quantifiable changes in the expression of P2X4R and downstream signaling molecules in the spinal cord.

MoleculeModelAnimalTime PointChange in Expression (Ipsilateral Dorsal Horn)Citation(s)
P2X4R (Protein)Chronic Constriction Injury (CCI)RatDay 7 post-CCISignificant upregulation
P2X4R (mRNA)Herpetic Pain (HSV-1)MouseDay 7 post-inoculation~2.5-fold increase compared to normal
p-p38 MAPKChronic Constriction Injury (CCI)Male MouseDay 7 post-CCISignificant increase in phosphorylated form
CX3CR1 (Protein)Spinal Nerve Ligation (SNL)RatDay 3 post-SNLPeak increase in expression

Key Experimental Protocols

Reproducible and standardized protocols are essential for studying the P2X4R pathway. Below are detailed methodologies for common experiments cited in the literature.

Animal Model: Chronic Constriction Injury (CCI)

The CCI model is a widely used method to induce neuropathic pain by loosely ligating the sciatic nerve.

  • Anesthesia: Anesthetize the rodent (e.g., Sprague-Dawley rat, 240-270g) using an appropriate method (e.g., isoflurane inhalation or sodium pentobarbital injection). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

  • Surgical Preparation: Shave and sterilize the skin on the lateral surface of the mid-thigh.

  • Incision and Exposure: Make a small incision through the skin and fascia over the biceps femoris muscle. Using blunt dissection, separate the biceps femoris and gluteus superficialis muscles to expose the common sciatic nerve.

  • Ligation: Proximal to the nerve's trifurcation, carefully free about 7 mm of the nerve from the surrounding connective tissue. Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened just enough to cause a slight constriction and briefly impede epineural blood flow, often confirmed by a small twitch of the corresponding limb.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines and allow the animal to recover. Pain hypersensitivity behaviors typically develop over several days and are robust by day 10-14.

Behavioral Assay: Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold (PWT) in response to a mechanical stimulus.

  • Acclimation: Place the animal in the testing apparatus, which consists of individual clear enclosures on an elevated wire mesh floor. Allow the animal to acclimate for at least 15-30 minutes before testing. The testing environment should be quiet to minimize stress.

  • Stimulation (Electronic von Frey):

    • Position the touch-stimulator unit, which has a rigid filament (e.g., 0.5 mm), directly beneath the mid-plantar surface of the hind paw, avoiding the footpads.

    • Activate the device. The filament will rise and apply a linearly increasing force to the paw.

    • The device automatically records the force (in grams) at which the animal withdraws its paw. This is the PWT.

  • Stimulation (Manual von Frey):

    • Apply a series of calibrated monofilaments with different bending forces perpendicularly to the plantar surface of the hind paw until the filament buckles.

    • A positive response is a brisk withdrawal, shaking, or licking of the paw.

    • The 50% withdrawal threshold is typically calculated using the up-down method described by Dixon.

  • Data Collection: Take a minimum of three measurements for each paw, with at least a 5-minute interval between stimulations. The average of these readings is used as the final PWT for that time point.

Intrathecal (i.t.) Injection (Non-surgical)

This technique allows for direct delivery of compounds to the spinal cord cerebrospinal fluid (CSF).

  • Animal Restraint: Briefly anesthetize the mouse or rat with isoflurane or restrain it manually. For manual restraint, one person holds the animal firmly by the pelvic girdle.

  • Landmark Identification: Palpate the iliac crests; the line connecting them passes over the L5-L6 intervertebral space.

  • Injection: Insert a 30-gauge, 1/2-inch needle attached to a Hamilton syringe directly on the midline between the L5 and L6 vertebrae. A characteristic tail flick or twitch of the hind limb indicates successful entry into the intrathecal space.

  • Administration: Slowly inject the desired volume (typically 5 µL for mice, 10-20 µL for rats). A "chaser" of sterile saline can be used to ensure full delivery.

  • Recovery: Return the animal to its home cage and monitor for any adverse effects.

Immunohistochemistry (IHC) for P2X4R and Iba1

This protocol allows for the visualization of P2X4R expression specifically in microglia (Iba1-positive cells) in the spinal cord.

  • Tissue Preparation: Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA). Dissect the lumbar spinal cord (L4-L6) and post-fix in 4% PFA, then transfer to a sucrose solution for cryoprotection.

  • Sectioning: Cut transverse, 20-30 µm free-floating sections using a cryostat.

  • Blocking and Permeabilization: Wash sections in PBS. Incubate for 1-2 hours at room temperature in a blocking buffer containing a detergent (e.g., 0.3% Triton X-100) and a serum (e.g., 3-5% normal goat serum) to block non-specific binding and permeabilize membranes.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with a cocktail of primary antibodies diluted in blocking buffer.

    • Anti-P2X4R (e.g., rabbit polyclonal)

    • Anti-Iba1 (e.g., goat polyclonal, Wako or Abcam) to label microglia.

  • Secondary Antibody Incubation: Wash sections extensively in PBS. Incubate for 1-2 hours at room temperature with species-appropriate fluorescently labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Donkey anti-Goat Alexa Fluor 594).

  • Mounting and Imaging: Wash sections, mount them onto slides with an anti-fade mounting medium, and visualize using a confocal microscope. Co-localization of P2X4R and Iba1 signals will appear as yellow/orange in merged images.

Western Blot for Phosphorylated p38 MAPK

This method quantifies the activation of the p38 MAPK pathway.

  • Tissue Homogenization: Rapidly dissect the ipsilateral dorsal horn of the lumbar spinal cord and homogenize in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated form of p38 (e.g., anti-p-p38, rabbit polyclonal, 1:500, Cell Signaling).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38 and a loading control (e.g., GAPDH) to normalize the p-p38 signal.

Experimental Workflow

A typical preclinical study investigating a potential P2X4R-targeting therapeutic follows a logical progression from model induction to behavioral and molecular analysis.

Caption: A standard experimental workflow for testing P2X4R antagonists.

Conclusion and Future Directions

The evidence strongly implicates the microglial P2X4 receptor as a central player in the pathogenesis of neuropathic pain. The signaling cascade, from ATP-mediated activation to BDNF-induced neuronal disinhibition, provides multiple nodes for therapeutic intervention. Data from genetic and pharmacological studies consistently show that inhibiting P2X4R function alleviates pain hypersensitivity in preclinical models without affecting normal nociception, highlighting its potential for a favorable side-effect profile. Future research and drug development should focus on creating potent, selective, and bioavailable P2X4R antagonists. Understanding the species differences in P2X4R pharmacology will also be crucial for the successful translation of preclinical findings to human clinical trials. Targeting the upstream regulators of P2X4R expression, such as the CCL21 pathway, may also offer novel therapeutic strategies for preventing the transition from acute to chronic pain.

References

P2X4 Receptor Signaling in Microglia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The P2X4 receptor (P2X4R), an ATP-gated ion channel, has emerged as a critical player in microglia-mediated neuroinflammation and associated pathologies, most notably neuropathic pain.[1][2] Upregulated in activated microglia, the P2X4R initiates a complex signaling cascade that culminates in the release of brain-derived neurotrophic factor (BDNF), leading to neuronal hyperexcitability.[3][4] This guide provides an in-depth examination of the P2X4R signaling pathway in microglia, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to support research and therapeutic development in this area.

The Core P2X4 Receptor Signaling Pathway in Microglia

Under pathological conditions such as peripheral nerve injury, microglia in the central nervous system become activated.[5] This activation is characterized by a significant upregulation of P2X4R expression. The binding of extracellular ATP, released from damaged neurons and other cells, to the microglial P2X4R is the initiating event in a signaling cascade with profound downstream consequences.

Activation of the P2X4R, a non-selective cation channel, leads to an influx of calcium ions (Ca²⁺) into the microglia. This rise in intracellular calcium is a pivotal event, triggering the activation of p38 mitogen-activated protein kinase (p38 MAPK). The activation of the p38 MAPK pathway initiates two distinct phases of BDNF release: an initial rapid release of pre-existing BDNF stores within minutes, followed by a sustained phase of de novo BDNF synthesis and release that peaks around 60 minutes after stimulation.

The released BDNF then acts on tropomyosin receptor kinase B (TrkB) receptors located on dorsal horn neurons. This interaction leads to the downregulation of the potassium-chloride cotransporter 2 (KCC2), disrupting the chloride ion gradient across the neuronal membrane. The consequence of this altered ion homeostasis is a reduction in the efficacy of GABAergic and glycinergic inhibitory neurotransmission, leading to a state of neuronal disinhibition and contributing to the central sensitization that underlies neuropathic pain.

Signaling Pathway Diagram

P2X4R_Signaling_Pathway cluster_upstream Upstream Regulation cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron Nerve Injury Nerve Injury Damaged Neurons Damaged Neurons Nerve Injury->Damaged Neurons Fibronectin Fibronectin Nerve Injury->Fibronectin IRF8/IRF5 IRF8/IRF5 Nerve Injury->IRF8/IRF5 in microglia CCL21 CCL21 Damaged Neurons->CCL21 P2X4R Upregulation P2X4R Upregulation CCL21->P2X4R Upregulation Fibronectin->P2X4R Upregulation IRF8/IRF5->P2X4R Upregulation P2X4R P2X4R P2X4R Upregulation->P2X4R increases surface expression ATP ATP ATP->P2X4R binds Ca2+ Influx Ca2+ Influx P2X4R->Ca2+ Influx p38 MAPK Activation p38 MAPK Activation Ca2+ Influx->p38 MAPK Activation BDNF Synthesis BDNF Synthesis p38 MAPK Activation->BDNF Synthesis BDNF Release BDNF Release p38 MAPK Activation->BDNF Release early phase (exocytosis) BDNF Synthesis->BDNF Release late phase BDNF BDNF BDNF Release->BDNF TrkB Receptor TrkB Receptor BDNF->TrkB Receptor binds KCC2 Downregulation KCC2 Downregulation TrkB Receptor->KCC2 Downregulation Neuronal Disinhibition Neuronal Disinhibition KCC2 Downregulation->Neuronal Disinhibition Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Prepare Solutions Prepare Solutions Pull Pipettes Pull Pipettes Prepare Solutions->Pull Pipettes Approach Cell Approach Cell Pull Pipettes->Approach Cell Culture Microglia Culture Microglia Mount Coverslip Mount Coverslip Culture Microglia->Mount Coverslip Mount Coverslip->Approach Cell Form Giga-Seal Form Giga-Seal Approach Cell->Form Giga-Seal Establish Whole-Cell Establish Whole-Cell Form Giga-Seal->Establish Whole-Cell Apply ATP Apply ATP Establish Whole-Cell->Apply ATP Record Currents Record Currents Apply ATP->Record Currents Analyze Current Properties Analyze Current Properties Record Currents->Analyze Current Properties

References

Discovery and Synthesis of Novel P2X4 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of novel antagonists targeting the P2X4 receptor, an ATP-gated ion channel implicated in a range of physiological and pathological processes, most notably neuropathic pain and inflammation. This document outlines the core signaling pathways, experimental protocols for antagonist characterization, and a logical framework for the drug discovery process.

The P2X4 Receptor and Its Role in Disease

The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine triphosphate (ATP).[1] Predominantly expressed on microglia in the central nervous system, the P2X4 receptor plays a crucial role in neuroinflammation.[2][3] Following nerve injury, P2X4 receptor expression is significantly upregulated in spinal microglia.[2][4] This upregulation is a key step in the pathogenesis of neuropathic pain, leading to the release of brain-derived neurotrophic factor (BDNF) and subsequent alterations in neuronal excitability. Consequently, the P2X4 receptor has emerged as a promising therapeutic target for the development of novel analgesics and anti-inflammatory agents.

P2X4 Signaling Pathway in Microglia

The activation of the P2X4 receptor by ATP initiates a cascade of intracellular events that contribute to central sensitization and chronic pain.

P2X4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X4 P2X4 Receptor Ca_Influx Ca²⁺ Influx P2X4->Ca_Influx Opens Channel ATP ATP ATP->P2X4 Binds p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK Activates BDNF_Release BDNF Release p38_MAPK->BDNF_Release Triggers Neuronal_Hyper Neuronal Hyperexcitability BDNF_Release->Neuronal_Hyper Induces Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization Phase cluster_Preclinical Preclinical Phase Target_Validation Target Validation (Genetic & Pharmacological) Assay_Development Assay Development (HTS Calcium Assay) Target_Validation->Assay_Development HTS High-Throughput Screening (HTS) (Compound Library Screen) Assay_Development->HTS Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID Hit_to_Lead Hit-to-Lead (Initial SAR) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (Iterative SAR, DMPK) Hit_to_Lead->Lead_Opt In_Vivo_Test In Vivo Proof-of-Concept (Neuropathic Pain Models) Lead_Opt->In_Vivo_Test In_Vivo_Test->Lead_Opt Iterate Candidate_Selection Preclinical Candidate Selection In_Vivo_Test->Candidate_Selection

References

The Structure-Activity Relationship of P2X4 Antagonists: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Pharmacological Landscape and Development of Novel P2X4 Receptor Inhibitors

The P2X4 receptor, an ATP-gated cation channel, has emerged as a significant therapeutic target for a range of pathologies, most notably neuropathic pain and neuroinflammatory conditions.[1][2][3] Its activation on immune cells like microglia triggers downstream signaling cascades that contribute to the initiation and maintenance of chronic pain states.[1][4] This has spurred considerable interest in the development of potent and selective P2X4 receptor antagonists. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of key P2X4 antagonist scaffolds, details common experimental protocols for their evaluation, and visualizes the critical signaling pathways and experimental workflows.

Core Antagonist Scaffolds and Structure-Activity Relationships

Several distinct chemical scaffolds have been explored for their P2X4 inhibitory activity. The following sections summarize the key SAR findings for prominent antagonist classes, with quantitative data presented in structured tables for comparative analysis.

Benzofuro[3,2-e]diazepin-2-one Derivatives

One of the most well-characterized selective P2X4 receptor antagonists is 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD). Initially identified as a competitive antagonist, subsequent studies suggest it may act via an allosteric mechanism. The SAR for this series highlights the importance of the substitution pattern on the phenyl ring at the 5-position.

CompoundR1IC50 (µM) at human P2X4Notes
5-BDBD 3-Br0.5Selective antagonist.
Analog 14-Br> 10Positional isomers of the bromo substituent significantly impact activity.
Analog 23-Cl1.2Substitution with other halogens is tolerated but may reduce potency.
Analog 3H> 20Unsubstituted phenyl ring leads to a significant loss of activity.
N-Substituted Phenoxazine and Acridone Derivatives

N-substituted phenoxazines have been identified as a class of potent, allosteric P2X4 antagonists. This series has demonstrated good selectivity over other P2X receptor subtypes.

CompoundScaffoldR GroupIC50 (µM) at human P2X4
PSB-12054 PhenoxazineBenzyloxycarbonyl0.189
PSB-12062 Phenoxazinep-Methylphenylsulfonyl0.928 - 1.76 (across species)
Analog 4AcridoneBenzyloxycarbonyl> 10
Piperazine-Based Antagonists

Building upon the structural framework of paroxetine, a series of piperazine-based compounds have been synthesized and evaluated for P2X4 antagonistic activity. These efforts have yielded compounds with improved potency over the parent molecule.

CompoundCore StructureKey SubstitutionsIC50 (µM) at human P2X4
ParoxetinePiperidine4-(4-fluorophenyl)-3-(4-methoxyphenoxymethyl)Weak
Analog 5PiperazineNaphthalene-2-yloxy groupPotency improved over paroxetine, but with increased lipophilicity and metabolic instability.
Naphtho[1,2-b]diazepine-2,4(3H)-dione Derivatives

This class of compounds has been explored for its neuroprotective effects, which are mediated through P2X4 antagonism. SAR studies have focused on substitutions on the naphthalene and N-phenyl rings.

CompoundKey SubstitutionsIC50 (µM) at human P2X4
MRS4719 (21u) 4-pyridyl on N-phenyl ring0.503
MRS4596 (22c) 6-methyl on naphthalene ring1.38
Parent Compound (5)Unsubstituted~1.5

P2X4 Signaling Pathways

Activation of the P2X4 receptor by ATP leads to cation influx, primarily Ca2+, which initiates downstream signaling cascades implicated in neuroinflammation and pain.

P2X4_Signaling_Pathway ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Binds to Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens channel p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK PGE2_release PGE₂ Release (from Macrophages) Ca_influx->PGE2_release eNOS_activation eNOS Activation Ca_influx->eNOS_activation Inflammasome NLRP3 Inflammasome Activation Ca_influx->Inflammasome BDNF_release BDNF Release (from Microglia) p38_MAPK->BDNF_release Neuroinflammation Neuroinflammation & Neuropathic Pain BDNF_release->Neuroinflammation PGE2_release->Neuroinflammation NO_production NO Production eNOS_activation->NO_production IL1b IL-1β Release Inflammasome->IL1b IL1b->Neuroinflammation

P2X4 Receptor Signaling Cascade.

Experimental Protocols for P2X4 Antagonist Characterization

The evaluation of P2X4 antagonist potency and mechanism of action relies on a set of standardized in vitro assays. The two primary methods are calcium influx assays and whole-cell patch-clamp electrophysiology.

Calcium Influx Assay

This high-throughput assay is used to measure changes in intracellular calcium concentration following P2X4 receptor activation in the presence of a test compound.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) or astrocytoma (e.g., 1321N1) cells stably expressing the P2X4 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

  • Compound Incubation: The dye solution is removed, and cells are incubated with varying concentrations of the P2X4 antagonist.

  • Receptor Activation and Signal Detection: The plate is placed in a fluorescence plate reader. ATP, the endogenous agonist, is added to the wells to activate the P2X4 receptors, and the resulting change in fluorescence intensity is measured over time.

  • Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve.

Calcium_Influx_Workflow start Start culture_cells Culture P2X4-expressing cells start->culture_cells plate_cells Plate cells in 96-well plate culture_cells->plate_cells load_dye Load with Ca²⁺ sensitive dye plate_cells->load_dye add_antagonist Add test antagonist load_dye->add_antagonist add_agonist Add ATP (agonist) add_antagonist->add_agonist measure_fluorescence Measure fluorescence change add_agonist->measure_fluorescence calculate_ic50 Calculate IC₅₀ measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Calcium Influx Assay Workflow.
Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing ion channel modulators as it provides a direct measure of the ion channel's activity.

Methodology:

  • Cell Preparation: Cells expressing P2X4 receptors are grown on glass coverslips.

  • Recording Setup: The coverslip is placed in a recording chamber on an inverted microscope stage and is continuously perfused with an extracellular solution.

  • Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution.

  • Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Data Acquisition: The cell is voltage-clamped, and currents are recorded in response to the application of ATP in the presence and absence of the P2X4 antagonist.

  • Data Analysis: The inhibition of the ATP-gated current by the antagonist is measured to determine its potency and mechanism of action (e.g., competitive vs. non-competitive).

Logical Relationships in SAR Studies

The process of elucidating the structure-activity relationship for a series of P2X4 antagonists is an iterative cycle of design, synthesis, and testing.

SAR_Logic lead_id Lead Identification design Analog Design lead_id->design synthesis Chemical Synthesis design->synthesis testing In Vitro Testing (Ca²⁺ influx, Patch-clamp) synthesis->testing sar_analysis SAR Analysis testing->sar_analysis sar_analysis->design Iterate optimization Lead Optimization sar_analysis->optimization in_vivo In Vivo Testing optimization->in_vivo

Iterative Cycle of SAR Studies.

Conclusion

The development of selective and potent P2X4 receptor antagonists holds significant promise for the treatment of neuropathic pain and other inflammatory disorders. The diverse chemical scaffolds identified to date provide a strong foundation for further optimization. A thorough understanding of the structure-activity relationships, coupled with robust experimental evaluation using techniques such as calcium influx assays and patch-clamp electrophysiology, is critical for the successful advancement of novel P2X4-targeted therapeutics from the laboratory to the clinic. The continued exploration of the allosteric binding sites on the P2X4 receptor may offer new avenues for achieving improved selectivity and potency.

References

P2X4 Receptor Expression in Immune Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The P2X4 receptor, an ATP-gated cation channel, is a critical component of purinergic signaling, which plays a pivotal role in modulating immune responses.[1][2] Extracellular ATP, often released during cellular stress, damage, or activation, acts as a danger signal that, by activating P2X receptors on immune cells, can trigger a cascade of events including cell migration, cytokine release, and phagocytosis.[2] Among the P2X family, the P2X4 receptor is distinguished by its widespread expression across various immune cell lineages and its unique subcellular localization, predominantly within lysosomal compartments in resting cells.[1][3] This technical guide provides an in-depth overview of P2X4 receptor expression in immune cells, associated signaling pathways, and detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.

P2X4 Receptor Expression in Immune Cells

The P2X4 receptor is expressed on a wide array of immune cells, with its expression level and subcellular localization often changing upon cell activation. This differential expression is critical to the cell-specific functions of the receptor.

Myeloid Cells

Myeloid cells, including macrophages, microglia, dendritic cells, neutrophils, eosinophils, and mast cells, are key players in both innate and adaptive immunity, and many of these express the P2X4 receptor.

  • Macrophages and Microglia: P2X4 receptors are well-documented in macrophages and their central nervous system counterparts, microglia. In these cells, P2X4 is implicated in neuroinflammatory responses and chronic pain. Upon activation, such as with lipopolysaccharide (LPS), microglia can upregulate P2X4 receptor expression.

  • Dendritic Cells (DCs): Dendritic cells express P2X4 receptors, which are involved in the regulation of cytokine release, particularly in synergy with the P2X7 receptor.

  • Neutrophils: The role of P2X4 receptors in neutrophils is an emerging area of research, with studies suggesting their involvement in neutrophil chemoattraction.

  • Eosinophils, Basophils, and Mast Cells: Eosinophils exhibit the highest surface expression of P2X4 among peripheral blood leukocytes. Mast cells also express P2X4 receptors, where their activation can enhance degranulation in response to other stimuli.

Lymphoid Cells

Lymphoid cells, including T and B lymphocytes, also express P2X4 receptors, which contribute to their activation and function.

  • T Lymphocytes: P2X4 receptors are involved in T cell activation, with evidence suggesting their role in calcium signaling and cytokine production.

  • B Lymphocytes: While P2X4 expression is detected on B cells, its functional role in this cell type is less well-characterized compared to other immune cells.

Quantitative Data on P2X4 Receptor Expression

Summarizing the quantitative expression of the P2X4 receptor across different immune cells is crucial for understanding its potential physiological impact. The following tables provide a synopsis of available quantitative data.

Table 1: Relative P2X4 Protein Expression on Human Peripheral Blood Leukocytes
Immune Cell TypeRelative P2X4 Surface Expression LevelData Source
EosinophilsHighFlow Cytometry
NeutrophilsIntermediateFlow Cytometry
MonocytesIntermediateFlow Cytometry
BasophilsLowFlow Cytometry
B CellsLowFlow Cytometry
T CellsNear AbsentFlow Cytometry

Data is based on a qualitative ranking from flow cytometry studies.

Table 2: P2X4 mRNA and Protein Expression Changes Upon Immune Cell Activation
Immune Cell TypeStimulusFold Change (mRNA)Fold Change (Protein)MethodReference
Microglia (C8-B4 cells)Activation2.4-fold increase~3.5-fold increase (cell surface)qPCR, Protein Assay
CD8+ T cellsTCR stimulation-Nur77 MFI reduced from 893 to 684 in P2rx4-/-Flow Cytometry

P2X4 Receptor Signaling Pathways in Immune Cells

Activation of the P2X4 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in an influx of Na⁺ and Ca²⁺. This initial event triggers diverse downstream signaling cascades that are cell-type specific.

Macrophage/Microglia Signaling

In macrophages and microglia, P2X4 receptor activation is strongly linked to pro-inflammatory responses and neuropathic pain. The signaling cascade often involves:

  • ATP Binding and Channel Opening: Extracellular ATP binds to the P2X4 receptor.

  • Cation Influx: Influx of Ca²⁺ and Na⁺ into the cell.

  • Downstream Signaling: Activation of intracellular signaling pathways, such as p38 MAPK.

  • Effector Functions: Release of inflammatory mediators like prostaglandin E₂ (PGE₂) and brain-derived neurotrophic factor (BDNF).

P2X4_Macrophage_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X4 P2X4 Receptor Ca_influx Ca²⁺ Influx P2X4->Ca_influx ATP ATP ATP->P2X4 p38 p38 MAPK Ca_influx->p38 BDNF_PGE2 BDNF, PGE₂ Release p38->BDNF_PGE2

P2X4 signaling in macrophages/microglia.
T Cell Signaling

In T lymphocytes, P2X4 receptor signaling is implicated in the amplification of T cell receptor (TCR) signaling and subsequent activation.

  • Basal Activity and TCR Stimulation: Basal ATP release maintains a low level of P2X4 activity. Upon TCR stimulation, ATP release is increased.

  • P2X4 and P2X7 Co-activation: Both P2X4 and the less sensitive P2X7 receptor are activated, leading to Ca²⁺ influx.

  • Ca²⁺ Microdomains: Formation of Ca²⁺ microdomains near the plasma membrane.

  • Downstream Activation: This initial Ca²⁺ signal contributes to global Ca²⁺ responses and the activation of transcription factors like NFAT, leading to cytokine production (e.g., IFN-γ) and proliferation.

P2X4_TCell_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X4 P2X4 Receptor Ca_microdomains Ca²⁺ Microdomains P2X4->Ca_microdomains P2X7 P2X7 Receptor P2X7->Ca_microdomains TCR TCR ATP ATP TCR->ATP Increased ATP Release ATP->P2X4 ATP->P2X7 Antigen Antigen Antigen->TCR Global_Ca Global Ca²⁺ Ca_microdomains->Global_Ca NFAT NFAT Activation Global_Ca->NFAT Cytokines Cytokine Production (IFN-γ) NFAT->Cytokines

P2X4 signaling in T cells.
Mast Cell Signaling

In mast cells, P2X4 receptor activation alone does not typically induce degranulation but can synergize with other signals to enhance this process.

  • ATP and Co-stimulus: Extracellular ATP activates P2X4 receptors, while a co-stimulus (e.g., prostaglandins via EP3 receptors) activates a G-protein coupled receptor.

  • Parallel Signaling: P2X4 activation leads to Ca²⁺ influx, while the GPCR activates pathways such as PI3K.

  • Synergistic Degranulation: The convergence of these two pathways leads to a synergistic enhancement of mast cell degranulation.

P2X4_MastCell_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X4 P2X4 Receptor Ca_influx Ca²⁺ Influx P2X4->Ca_influx GPCR GPCR (e.g., EP3) PI3K PI3K Pathway GPCR->PI3K ATP ATP ATP->P2X4 Co_stimulus Co-stimulus (e.g., PGE₂) Co_stimulus->GPCR Degranulation Synergistic Degranulation Ca_influx->Degranulation PI3K->Degranulation

P2X4 signaling in mast cells.

Experimental Protocols

Accurate and reproducible methods are essential for studying P2X4 receptor expression and function. This section provides detailed protocols for key experimental techniques.

Quantitative Real-Time PCR (qPCR) for P2X4 mRNA Expression

This protocol outlines the steps for quantifying P2X4 mRNA levels in isolated immune cells.

1. RNA Isolation:

  • Isolate total RNA from purified immune cell populations (e.g., macrophages, T cells) using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) following the manufacturer's protocol.

3. qPCR Reaction:

  • Prepare the qPCR reaction mixture using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).

  • A typical 20 µL reaction includes: 10 µL of 2x SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA template, and 6 µL of nuclease-free water.

  • Human P2RX4 Primers:

    • Forward: 5'-GTGGCGGATTATGTGATACCAGC-3'

    • Reverse: 5'-CACACAGTGGTCGCATCTGGAA-3'

  • Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.

4. qPCR Cycling Conditions:

  • Perform the qPCR on a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis to ensure product specificity.

5. Data Analysis:

  • Calculate the relative expression of P2X4 mRNA using the 2-ΔΔCt method.

qPCR_Workflow start Immune Cell Isolation rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR with P2X4 and Housekeeping Primers cdna_synthesis->qpcr data_analysis Data Analysis (2⁻ΔΔCt) qpcr->data_analysis end Relative P2X4 mRNA Expression Level data_analysis->end

Workflow for qPCR analysis of P2X4 mRNA.
Western Blotting for P2X4 Protein Expression

This protocol details the detection and semi-quantification of P2X4 protein in immune cell lysates.

1. Protein Extraction:

  • Lyse isolated immune cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

2. SDS-PAGE:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins on a 10% SDS-polyacrylamide gel.

3. Protein Transfer:

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against P2X4 (e.g., rabbit anti-P2X4) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Use a loading control (e.g., β-actin, GAPDH) for normalization.

WesternBlot_Workflow start Protein Extraction from Immune Cells sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-P2X4) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end P2X4 Protein Band detection->end

Workflow for Western blot analysis of P2X4.
Flow Cytometry for P2X4 Surface Expression

This protocol describes the analysis of P2X4 expression on the surface of immune cells.

1. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) or other immune cell populations of interest.

  • Adjust cell concentration to 1 x 10⁷ cells/mL in flow cytometry staining buffer.

2. Fc Receptor Blocking:

  • Block Fc receptors to prevent non-specific antibody binding by incubating cells with an Fc blocking reagent for 10 minutes.

3. Surface Staining:

  • Stain cells with a fluorochrome-conjugated anti-P2X4 antibody (e.g., PE-conjugated anti-human P2X4) and antibodies against other cell surface markers to identify specific immune cell subsets (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes).

  • Incubate for 30 minutes at 4°C in the dark.

4. Washing:

  • Wash the cells twice with flow cytometry staining buffer.

5. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of P2X4-positive cells and the mean fluorescence intensity (MFI) within each immune cell population.

FlowCytometry_Workflow start Isolate Immune Cells (e.g., PBMCs) fc_block Fc Receptor Blocking start->fc_block staining Surface Staining with Fluorochrome-conjugated Antibodies (anti-P2X4 and cell markers) fc_block->staining washing Washing staining->washing acquisition Data Acquisition on Flow Cytometer washing->acquisition analysis Data Analysis (% positive cells, MFI) acquisition->analysis end P2X4 Surface Expression Data analysis->end

Workflow for flow cytometry analysis of P2X4.
Immunohistochemistry (IHC) for P2X4 in Tissues

This protocol is for the localization of P2X4-expressing immune cells within tissue sections.

1. Tissue Preparation:

  • Fix fresh tissue in 4% paraformaldehyde and embed in paraffin.

  • Cut 5 µm sections and mount on slides.

2. Deparaffinization and Rehydration:

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

4. Staining:

  • Block endogenous peroxidase activity with 3% H₂O₂.

  • Block non-specific binding with normal serum.

  • Incubate with a primary antibody against P2X4 overnight at 4°C.

  • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Develop the signal with a chromogen such as DAB.

  • Counterstain with hematoxylin.

5. Imaging:

  • Dehydrate, clear, and mount the slides.

  • Image using a bright-field microscope.

Conclusion

The P2X4 receptor is a multifaceted purinergic receptor with diverse and significant roles in the function of the immune system. Its expression across a wide range of immune cells and its dynamic regulation upon activation underscore its importance in both physiological and pathological immune responses. This technical guide provides a comprehensive resource for researchers, summarizing the current knowledge of P2X4 expression and signaling in immune cells and offering detailed protocols for its investigation. A deeper understanding of the P2X4 receptor in the immune context holds promise for the development of novel therapeutic strategies for a variety of inflammatory and autoimmune diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to P2X4 Antagonists for Neuroinflammation Research

The P2X4 receptor, an ATP-gated cation channel, has emerged as a critical target in the study of neuroinflammatory processes. Its upregulation and activation, particularly on microglia, are implicated in the pathogenesis of numerous neurological disorders, including neuropathic pain, traumatic brain injury, and neurodegenerative diseases. This guide provides a comprehensive overview of a representative P2X4 antagonist, its mechanism of action, preclinical data, and detailed experimental protocols for its application in neuroinflammation studies. For the purpose of this guide, we will focus on the well-characterized antagonist 5-BDBD as a representative "P2X4 antagonist-1".

Introduction: The P2X4 Receptor in Neuroinflammation

The P2X4 receptor is a member of the purinergic P2X family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1] In the central nervous system (CNS), P2X4 is expressed in various cells, including neurons and glial cells like microglia.[2][3] Under pathological conditions such as nerve injury or inflammation, damaged cells release ATP, leading to the activation of P2X4 receptors on microglia.[4][5]

This activation triggers a cascade of downstream signaling events, including:

  • Cation Influx: Activation of the P2X4 channel leads to an influx of cations, most notably Ca2+.

  • MAPK Activation: The rise in intracellular Ca2+ activates signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway.

  • Neurotransmitter and Cytokine Release: Activated microglia release various substances, including brain-derived neurotrophic factor (BDNF), which can lead to pain hypersensitivity, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

  • Inflammasome Activation: P2X4 activation has been linked to the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the inflammatory response.

Given its central role in initiating and propagating neuroinflammatory signals, the P2X4 receptor is a promising therapeutic target.

Profile of a P2X4 Antagonist: 5-BDBD

5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) is a selective and commonly studied antagonist of the P2X4 receptor. It acts as a benzodiazepine derivative and has been shown to cross the blood-brain barrier, making it suitable for in vivo studies of CNS disorders.

Mechanism of Action: 5-BDBD is reported to be an allosteric, non-competitive antagonist of the P2X4 receptor. It inhibits ATP-induced currents and Ca2+ responses in cells expressing the receptor. By blocking the P2X4 receptor, 5-BDBD can prevent microglial activation and the subsequent release of inflammatory mediators, thereby attenuating neuroinflammation.

Quantitative Data: P2X4 Receptor Antagonists

Several small molecules have been developed to target the P2X4 receptor. Their potency varies across species and experimental conditions.

AntagonistTarget Receptor(s)IC50 ValueSpeciesReference
5-BDBD Human P2X4~0.5 - 1.0 µMHuman, Rat, Mouse
BX430 Human P2X4< 100 nMHuman (less potent on rat)
BAY-1797 P2X4~100 nMHuman, Rat
NP-1815-PX P2X4Potent antagonistMammalian
PSB-12062 P2X4Low micromolar rangeNot specified
TNP-ATP Non-selective P2XMicromolar rangeNot specified

Signaling Pathways and Mechanisms

The signaling cascade initiated by P2X4 activation in microglia is a key driver of neuroinflammation. Antagonists like 5-BDBD interrupt this pathway at its origin.

P2X4_Signaling_Pathway cluster_membrane Microglial Cell Membrane cluster_cytoplasm Cytoplasm ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Activates Ca_influx Ca²+ Influx P2X4->Ca_influx Mediates Antagonist This compound (e.g., 5-BDBD) Antagonist->P2X4 Blocks p38MAPK p38 MAPK Activation Ca_influx->p38MAPK NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Release Release of Pro-inflammatory Mediators (BDNF, IL-1β, TNF-α) p38MAPK->Release NLRP3->Release Neuroinflammation Neuroinflammation & Pain Hypersensitivity Release->Neuroinflammation

Caption: P2X4 receptor signaling cascade in microglia and point of antagonist intervention.

Experimental Protocols and Methodologies

The following protocols are synthesized from published studies investigating the effects of P2X4 antagonists on neuroinflammation.

In Vivo Animal Model of Neuroinflammation

This protocol describes a general workflow for inducing neuroinflammation and assessing the efficacy of a P2X4 antagonist.

Objective: To determine if this compound attenuates neuroinflammation and its behavioral consequences in a rodent model.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Neuroinflammation-inducing agent (e.g., Lipopolysaccharide (LPS), or surgical model like Chronic Constriction Injury (CCI) or Traumatic Brain Injury (TBI))

  • This compound (e.g., 5-BDBD) dissolved in a suitable vehicle (e.g., saline, DMSO)

  • Behavioral testing apparatus (e.g., Morris Water Maze for cognition, von Frey filaments for mechanical allodynia)

  • Reagents for molecular analysis (ELISA kits, antibodies for Western blot and Immunohistochemistry)

Procedure:

  • Acclimatization: House animals under standard conditions for at least one week before the experiment.

  • Baseline Testing: Conduct baseline behavioral tests to establish normal cognitive or sensory function.

  • Induction of Neuroinflammation:

    • Surgical Model (e.g., Tibial Fracture): Perform surgery under anesthesia (e.g., sevoflurane) to induce a peripheral injury known to cause central neuroinflammation.

    • TBI Model: Use a controlled cortical impact (CCI) device to induce a focal brain injury.

  • Antagonist Administration:

    • Systemic Injection: Administer 5-BDBD or vehicle via intraperitoneal (i.p.) injection. A typical regimen could be daily for 3-7 consecutive days post-injury.

    • Direct CNS Delivery: For targeted delivery, use an implanted osmotic pump to continuously infuse the antagonist directly into the brain ventricles or near the injury site.

  • Post-Treatment Behavioral Assessment: At selected time points post-injury (e.g., Day 3, 7, 14), repeat the behavioral tests to assess cognitive deficits or pain hypersensitivity.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

    • Collect brain and spinal cord tissue (e.g., hippocampus, dorsal horn).

    • Immunohistochemistry (IHC): Process tissue sections to visualize microglial activation using markers like Iba-1.

    • Western Blot: Homogenize fresh tissue to quantify the expression levels of P2X4, NLRP3, and other proteins of interest.

    • ELISA: Use tissue homogenates to measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Experimental_Workflow cluster_phase1 Phase 1: Preparation & Induction cluster_phase2 Phase 2: Intervention cluster_phase3 Phase 3: Assessment acclimate Animal Acclimatization baseline Baseline Behavioral Testing acclimate->baseline induce Induce Neuroinflammation (e.g., Surgery, TBI) baseline->induce admin Administer Antagonist or Vehicle (Daily) induce->admin behavior Post-Treatment Behavioral Testing admin->behavior tissue Tissue Collection (Brain/Spinal Cord) behavior->tissue analysis Molecular Analysis (IHC, ELISA, Western Blot) tissue->analysis

Caption: A generalized experimental workflow for evaluating P2X4 antagonists in vivo.

In Vitro Microglia Activation Assay

Objective: To confirm the direct effect of this compound on ATP-stimulated primary microglia or microglial cell lines (e.g., BV2).

Procedure:

  • Cell Culture: Culture primary microglia or BV2 cells in appropriate media.

  • Pre-treatment: Incubate cells with varying concentrations of the P2X4 antagonist (e.g., 5-BDBD) or vehicle for 30-60 minutes.

  • Stimulation: Add ATP (agonist) to the culture media to a final concentration known to activate P2X4 receptors (e.g., 100 µM - 1 mM).

  • Endpoint Analysis:

    • Cytokine Release: After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant and measure the levels of IL-1β, IL-6, and TNF-α using ELISA.

    • Calcium Imaging: Use a fluorescent Ca2+ indicator (e.g., Fura-2 AM) to measure changes in intracellular calcium concentration immediately following ATP stimulation in the presence or absence of the antagonist.

    • Western Blot: Lyse the cells to analyze the phosphorylation status of p38 MAPK or other signaling proteins.

Conclusion

P2X4 receptor antagonists represent a promising class of compounds for the study and potential treatment of conditions driven by neuroinflammation. By blocking the initial ATP-mediated activation of microglia, these antagonists can effectively suppress the downstream production of pro-inflammatory cytokines and mitigate the pathological consequences. The protocols and data presented in this guide offer a framework for researchers to design and execute robust preclinical studies to further explore the therapeutic potential of targeting the P2X4 receptor.

References

Allosteric modulation of the P2X4 receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Allosteric Modulation of the P2X4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The P2X4 Receptor

The P2X4 receptor (P2X4R) is a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP).[1] As a member of the P2X family, it assembles into a trimeric structure, with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[2][3] The crystal structure of the zebrafish P2X4 receptor revealed a unique "dolphin-like" shape for each subunit.[4][5] Upon activation by ATP, P2X4R forms a non-selective cation channel, permitting the influx of Na+, K+, and notably, Ca2+, for which it has the highest permeability among P2X family members.

P2X4R is broadly expressed across various tissues but is distinguished by its preferential localization to lysosomes, where its activity is regulated by pH. This receptor is integral to numerous physiological and pathophysiological processes, including neuroinflammation, neuropathic pain, immune cell function, and cardiovascular regulation. In the immune system, P2X4R activation on cells like microglia and macrophages triggers inflammatory signaling cascades. For instance, its activation in microglia is a critical step in the signaling pathway that leads to neuropathic pain. This diverse functionality makes the P2X4 receptor a compelling target for therapeutic intervention.

The Principle of Allosteric Modulation

Allosteric modulation refers to the regulation of a receptor's activity by a ligand binding to a site topographically distinct from the orthosteric site where the endogenous agonist (ATP, in this case) binds. These allosteric sites provide an alternative avenue for controlling receptor function.

  • Positive Allosteric Modulators (PAMs): These compounds enhance the receptor's response to the agonist. They can increase the agonist's potency or efficacy, or both, often by stabilizing the open conformation of the channel.

  • Negative Allosteric Modulators (NAMs): These compounds reduce the receptor's response to the agonist. They typically act non-competitively to inhibit channel function.

Targeting allosteric sites is a promising strategy in drug development. It can offer greater subtype selectivity compared to orthosteric ligands that must bind to the highly conserved ATP pocket, and allows for a more subtle "tuning" of receptor activity rather than simple activation or blockade.

Allosteric Modulators of the P2X4 Receptor

The pharmacological toolkit for P2X4R has expanded significantly with the discovery of selective allosteric modulators.

Positive Allosteric Modulators (PAMs)

PAMs of the P2X4 receptor are valuable tools for studying its function and hold therapeutic potential for conditions like alcohol use disorder.

Ivermectin (IVM) is the most extensively studied P2X4 PAM. This anti-parasitic drug potentiates P2X4R-mediated currents by binding to an allosteric site. Initial studies suggested this site was within the transmembrane domains, where IVM stabilizes the open channel state, thereby increasing ATP potency, augmenting the maximal current response, and dramatically slowing the channel's deactivation rate. More recent evidence also points to a potential binding pocket in the extracellular domain. IVM appears to have two separate binding sites with different affinities: a high-affinity site that reduces channel desensitization and a low-affinity site that stabilizes the open state.

Other PAMs include:

  • Avermectin Analogs: Compounds structurally related to ivermectin, such as avermectin, emamectin, selamectin, and moxidectin, also exhibit positive modulator activity at P2X4R.

  • Divalent Cations: Zinc (Zn2+) potentiates P2X4R activity by binding to an allosteric site in the extracellular domain.

  • "Click" Ligands: Novel synthetic PAMs, such as the MSK compounds, have been developed using click chemistry, targeting both ion conductance and receptor deactivation.

Negative Allosteric Modulators (NAMs)

NAMs are being investigated primarily for their potential in treating neuropathic and inflammatory pain.

BX430 is a potent and selective noncompetitive allosteric antagonist of the human P2X4 receptor. It binds to an extracellular allosteric site, distinct from the ATP binding pocket, to inhibit channel function. A key characteristic of BX430 is its species specificity; it is a potent inhibitor of human and zebrafish P2X4R but has no effect on the rat and mouse orthologs. It shows high selectivity for P2X4 over other P2X subtypes.

Other NAMs include:

  • Paroxetine: This selective serotonin reuptake inhibitor (SSRI) has been identified as an allosteric antagonist of P2X4 receptors.

  • 5-BDBD: Initially considered a competitive antagonist, evidence suggests 5-BDBD acts as a negative allosteric modulator.

  • PSB-12054: An N-substituted phenoxazine derivative that acts as a potent and selective allosteric antagonist.

  • Ethanol: Pharmacologically relevant concentrations of ethanol act as a negative modulator of P2X4R function.

Quantitative Data on P2X4R Allosteric Modulators

Table 1: Positive Allosteric Modulators (PAMs) of the P2X4 Receptor
CompoundTypeTarget SpeciesPotency (EC50)Key Effects
Ivermectin PAMHuman, Rat~0.25 µM (for potentiation)Increases Imax, slows deactivation, reduces desensitization
Zinc (Zn2+) PAMRatNot specifiedPotentiates ATP-evoked currents
MSK-9 PAMNot specifiedNot specifiedIncreases Imax and reduces receptor deactivation
Table 2: Negative Allosteric Modulators (NAMs) of the P2X4 Receptor
CompoundTypeTarget SpeciesPotency (IC50)Key Effects
BX430 NAMHuman, Zebrafish0.54 µM (human)Noncompetitive allosteric inhibition; no effect on rat/mouse P2X4R
Paroxetine NAMMammalianNot specifiedAllosteric antagonism
PSB-12054 NAMHuman, Rat, Mouse0.189 µM (human)Potent and selective allosteric antagonist
5-BDBD NAMHuman, Rat, MouseNot specifiedAllosteric antagonism

Key Signaling Pathways and Visualizations

Allosteric modulation of P2X4R influences critical downstream signaling cascades.

P2X4R Signaling in Microglia and Neuropathic Pain

In the spinal cord, peripheral nerve injury upregulates P2X4R expression on microglia. Subsequent activation by ATP triggers a signaling cascade that is central to pain hypersensitivity. The influx of Ca2+ through P2X4R activates p38 mitogen-activated protein kinase (MAPK), which drives the synthesis and release of brain-derived neurotrophic factor (BDNF). BDNF then acts on TrkB receptors on dorsal horn neurons, leading to the disinhibition of pain transmission pathways.

P2X4_Microglia_Pain_Pathway cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca2_influx Ca²⁺ Influx P2X4R->Ca2_influx Gates p38_MAPK p38 MAPK Activation Ca2_influx->p38_MAPK Activates BDNF_release BDNF Release p38_MAPK->BDNF_release Drives TrkB TrkB Receptor BDNF_release->TrkB Binds Pain_Signal Pain Hypersensitivity TrkB->Pain_Signal Leads to

Caption: P2X4R signaling cascade in microglia leading to neuropathic pain.
P2X4R-eNOS Signaling in Cardiovascular Regulation

In cardiac myocytes, the P2X4 receptor physically associates with endothelial nitric oxide synthase (eNOS). Stimulation of P2X4R by ATP causes a localized increase in intracellular Ca2+, which binds to calmodulin and activates the associated eNOS enzyme. The resulting production of nitric oxide (NO) leads to downstream effects, including the activation of soluble guanylyl cyclase (sGC) and protein kinase G (PKG), which play protective roles in cardiac function.

P2X4_eNOS_Signaling ATP ATP P2X4R_eNOS P2X4R-eNOS Complex ATP->P2X4R_eNOS Stimulates Ca2 Ca²⁺ Influx P2X4R_eNOS->Ca2 NO Nitric Oxide (NO) P2X4R_eNOS->NO Produces Calmodulin Calmodulin Ca2->Calmodulin Binds Calmodulin->P2X4R_eNOS Activates eNOS sGC sGC NO->sGC Activates PKG PKG Signaling sGC->PKG

Caption: P2X4R-eNOS signaling pathway in cardiac myocytes.
Logical Workflow for Allosteric Modulator Screening

The discovery of novel P2X4R allosteric modulators typically follows a structured screening cascade to identify and characterize compounds with the desired activity and selectivity.

Modulator_Screening_Workflow Start Compound Library PrimaryScreen Primary Screen (e.g., High-Throughput Ca²⁺ Assay) Start->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits DoseResponse Dose-Response Confirmation Hits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits SecondaryScreen Secondary Screen (Patch-Clamp Electrophysiology) ConfirmedHits->SecondaryScreen Selectivity Selectivity Profiling (vs. other P2X subtypes) SecondaryScreen->Selectivity MOA Mechanism of Action Studies (e.g., Radioligand Binding) Selectivity->MOA Lead Lead Compound MOA->Lead

Caption: Experimental workflow for the screening and validation of P2X4R modulators.

Key Experimental Protocols

Studying the allosteric modulation of P2X4R requires a combination of functional and biochemical assays.

Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring the ion channel activity of P2X4R.

  • Objective: To record ATP-evoked currents and quantify the effect of allosteric modulators on current amplitude, activation, deactivation, and desensitization kinetics.

  • General Protocol:

    • Cell Preparation: Use a cell line (e.g., HEK293) stably or transiently expressing the P2X4 receptor of interest.

    • Recording Configuration: Establish a whole-cell patch-clamp configuration using an appropriate amplifier (e.g., Axopatch 200B). Patch electrodes should have a resistance of 3-5 MΩ.

    • Solutions: Use an intracellular solution in the patch pipette and an extracellular solution in the bath.

    • Compound Application: Apply a specific concentration of ATP to evoke a baseline current. Following a washout period, pre-incubate the cell with the allosteric modulator for a defined period (e.g., 2 minutes) before co-applying it with ATP.

    • Data Analysis: Measure the peak current amplitude, time to peak, and the time constant of current decay (deactivation) after agonist washout. Compare these parameters in the absence and presence of the modulator.

Intracellular Calcium Imaging

This fluorescence-based method provides a high-throughput-compatible way to assess P2X4R channel activity by measuring a key downstream signal.

  • Objective: To measure changes in intracellular calcium ([Ca2+]i) following P2X4R activation and its modulation.

  • General Protocol:

    • Cell Preparation: Plate P2X4R-expressing cells (or native cells like THP-1 macrophages) on glass coverslips.

    • Dye Loading: Load the cells with a cell-permeable fluorescent Ca2+ indicator dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's protocol.

    • Imaging: Mount the coverslip on a fluorescence microscope equipped with a perfusion system.

    • Stimulation: Acquire a baseline fluorescence reading. Perfuse the cells with ATP to evoke a Ca2+ response. After washout and return to baseline, apply the allosteric modulator followed by co-application with ATP.

    • Data Analysis: Quantify the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) to determine the relative change in [Ca2+]i.

Fluorescent Dye Uptake Assay

This assay is used to study the phenomenon of P2X4 pore dilation, which can be influenced by allosteric modulators.

  • Objective: To assess the permeation of large organic cations through the P2X4R pore under sustained activation, a hallmark of pore dilation.

  • General Protocol:

    • Cell Preparation: Use P2X4R-expressing cells.

    • Solutions: Prepare an extracellular solution containing a large fluorescent cation (e.g., YO-PRO-1 or N-Methyl-D-glucamine, NMDG+).

    • Stimulation: Stimulate the cells with ATP in the presence of the fluorescent dye, with or without pre-incubation of an allosteric modulator. Ivermectin is known to promote pore dilation, while antagonists like BX430 can suppress it.

    • Measurement: Measure the uptake of the fluorescent dye into the cells over time using a fluorescence plate reader or microscope.

    • Data Analysis: Compare the rate and extent of dye uptake under different conditions. An increase in uptake indicates enhanced pore dilation.

Conclusion

The P2X4 receptor is a multifaceted ion channel with significant implications for human health, particularly in the realms of pain, inflammation, and cardiovascular disease. The discovery and characterization of potent and selective allosteric modulators have been instrumental in dissecting its complex biology. These compounds, which bind to sites distinct from the ATP-binding pocket, allow for a sophisticated level of control over channel gating and signaling. As this technical guide has outlined, a combination of electrophysiological, imaging, and biochemical techniques is essential for characterizing these modulators and understanding their impact on the intricate signaling pathways governed by P2X4R. The continued development of novel PAMs and NAMs, guided by these experimental approaches and a growing understanding of the receptor's structure, holds immense promise for the development of new classes of therapeutics.

References

Species differences in P2X4 receptor pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Species Differences in P2X4 Receptor Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor, an ATP-gated cation channel, is a key therapeutic target for various cardiovascular, inflammatory, and neurological disorders.[1][2][3] It is widely expressed in the immune and central nervous systems.[4] As preclinical drug development often relies on animal models, understanding the pharmacological differences of P2X4 receptor orthologues across species is critical for the successful translation of research findings.[1] This guide provides a systematic comparison of P2X4 receptor pharmacology in humans, rats, and mice, detailing agonist and antagonist profiles, experimental protocols, and relevant signaling pathways.

Quantitative Data on Agonist and Antagonist Potency

Significant species-dependent variations exist in the potency of P2X4 receptor ligands. The following tables summarize the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists across human, rat, and mouse P2X4 receptors.

Table 1: Comparative Potency of P2X4 Receptor Agonists (EC50 in µM)

AgonistHuman P2X4Rat P2X4Mouse P2X4Key Observations
ATP 0.747 ± 0.180~0.2690.565 ± 0.085ATP is a potent agonist across all three species with similar EC50 values.
2-MeSATP 2 ± 0.2Not specified8 ± 22-MeSATP is a partial agonist at both human and mouse P2X4, with slightly higher potency at the human receptor.
BzATP ~0.166Insensitive up to 100 µM2.92Significant species differences, with the rat P2X4 receptor being notably insensitive to BzATP.
CTP 20 ± 4Not specified10 ± 1CTP is a partial agonist at human P2X4 but a full agonist at the mouse receptor.

Table 2: Comparative Potency of P2X4 Receptor Antagonists (IC50 in µM)

AntagonistHuman P2X4Rat P2X4Mouse P2X4Key Observations
5-BDBD 1 ± 0.30.75InsensitivePotent antagonist at human and rat P2X4 receptors but not at the mouse receptor.
BX-430 0.426 ± 0.162>10Insensitive up to 100 µMDisplays excellent selectivity for human over mouse P2X4.
PSB-12062 0.248 ± 0.0410.928 - 1.763 ± 2Shows modest selectivity for human over mouse P2X4.
BAY-1797 0.210 ± 0.074~0.1000.141 ± 0.024A potent antagonist with similar activity across all three species.
PPADS 34 ± 16Not specified42 ± 14A broad-spectrum antagonist that inhibits human and mouse P2X4 equipotently.
TNP-ATP 17 ± 5Not specified93 ± 4Displays selectivity for human over mouse P2X4.

Experimental Protocols

The characterization of species-specific P2X4 receptor pharmacology relies on robust experimental techniques.

Calcium Influx Assays

This high-throughput method is used to measure changes in intracellular calcium concentration following receptor activation.

  • Cell Line Generation: Stably transfect a suitable host cell line, such as 1321N1 astrocytoma or HEK293 cells, with the P2X4 receptor orthologue of interest (human, rat, or mouse).

  • Cell Culture: Culture the stably expressing cell lines in appropriate media.

  • Assay Preparation: Seed the cells into 96-well or 384-well plates and allow them to adhere.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Use an automated liquid handler to add antagonists at various concentrations, followed by the addition of an agonist (e.g., ATP at its EC80 concentration).

  • Signal Detection: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.

  • Data Analysis: Calculate the change in fluorescence to determine the agonist-induced calcium influx. For antagonists, determine the concentration-dependent inhibition of the agonist response and calculate the IC50 values.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of the P2X4 receptor.

  • Cell Preparation: Culture and transfect mammalian cells (e.g., HEK293) with the desired P2X4 receptor construct.

  • Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with an intracellular solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single transfected cell.

    • Voltage-clamp the cell at a holding potential of -60 mV.

    • Record membrane currents using an appropriate amplifier and data acquisition system.

  • Drug Application: Apply agonists and antagonists to the cell using a rapid perfusion system to allow for fast solution exchange.

  • Data Analysis: Measure the peak amplitude of the ATP-gated currents in the presence and absence of antagonists. Construct concentration-response curves to determine EC50 and IC50 values.

Signaling Pathways and Experimental Workflows

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by ATP leads to the influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and the initiation of downstream signaling cascades. In immune cells like microglia, this can lead to the activation of p38 MAPK and the release of inflammatory mediators such as brain-derived neurotrophic factor (BDNF).

P2X4_Signaling_Pathway ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Binds & Activates Cations Cation Influx (Na⁺, Ca²⁺) P2X4->Cations Opens Channel Depolarization Membrane Depolarization Cations->Depolarization p38_MAPK p38 MAPK Activation Cations->p38_MAPK Ca²⁺ dependent Inflammation Neuroinflammation Neuropathic Pain Depolarization->Inflammation BDNF BDNF Release p38_MAPK->BDNF BDNF->Inflammation

Caption: P2X4 receptor activation and downstream signaling.

Experimental Workflow for Characterizing Species Differences

A systematic workflow is essential for accurately determining and comparing the pharmacological profiles of P2X4 receptor orthologues.

Experimental_Workflow cluster_Cloning Vector Construction & Expression cluster_Assay Pharmacological Assays cluster_Analysis Data Analysis cluster_Comparison Comparative Analysis Clone Clone Human, Rat, & Mouse P2X4 cDNA into Expression Vectors Transfect Stable Transfection into Mammalian Cell Line (e.g., 1321N1, HEK293) Clone->Transfect Ca_Assay Calcium Influx Assay Transfect->Ca_Assay EP_Assay Electrophysiology (Patch-Clamp) Transfect->EP_Assay CR_Curves Generate Concentration- Response Curves Ca_Assay->CR_Curves EP_Assay->CR_Curves Potency Calculate EC50/IC50 Values CR_Curves->Potency Compare Compare Ligand Potencies Across Species Potency->Compare

Caption: Workflow for P2X4 antagonist characterization.

Conclusion

The data presented in this guide highlights the significant pharmacological differences in the P2X4 receptor across human, rat, and mouse. Antagonists such as 5-BDBD and BX-430 show marked species selectivity, being potent at the human receptor while largely inactive at the mouse orthologue. Conversely, compounds like BAY-1797 exhibit high potency across these species, making them valuable tools for translational studies. These species-specific pharmacological profiles underscore the importance of comprehensive characterization of novel compounds on P2X4 receptor orthologues from all relevant species during the drug development process to ensure the validity and translatability of preclinical findings.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of P2X4 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of P2X4 receptor antagonists, focusing on their therapeutic potential in inflammatory and neuropathic pain models.

Introduction

The P2X4 receptor, an ATP-gated cation channel, is a key player in mediating neuroinflammatory processes.[1][2][3] Expressed predominantly on immune cells like microglia and macrophages, its activation by extracellular ATP triggers a cascade of downstream signaling events.[1][3] This leads to the release of pro-inflammatory mediators, including brain-derived neurotrophic factor (BDNF) and interleukin-1β (IL-1β), contributing to the pathogenesis of chronic pain and other inflammatory conditions. Consequently, the development of selective P2X4 receptor antagonists has emerged as a promising therapeutic strategy. This document outlines the in vivo experimental protocols to assess the efficacy of novel P2X4 antagonists.

P2X4 Signaling Pathway in Neuroinflammation

Activation of the P2X4 receptor on microglia by ATP initiates a signaling cascade that is central to its role in neuropathic pain. This activation leads to an influx of cations, including Ca2+, which in turn activates p38 MAPK. Activated p38 MAPK stimulates the release of BDNF, which acts on TrkB receptors on dorsal horn neurons, leading to neuronal hyperexcitability and pain. Furthermore, P2X4 receptor activation can trigger the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines like IL-1β.

P2X4_Signaling_Pathway cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens p38 p38 MAPK Activation Ca_influx->p38 NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 BDNF BDNF Release p38->BDNF TrkB TrkB Receptor BDNF->TrkB Acts on IL1b IL-1β Release NLRP3->IL1b Hyperexcitability Neuronal Hyperexcitability TrkB->Hyperexcitability Pain Pain Sensation Hyperexcitability->Pain P2X4_antagonist P2X4 Antagonist-1 P2X4_antagonist->P2X4 Blocks

Caption: P2X4 signaling in microglia leading to pain.

In Vivo Experimental Workflow

A typical in vivo experiment to evaluate a P2X4 antagonist involves several key stages, from animal model induction to behavioral and molecular analysis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis animal_model 1. Animal Model Induction (e.g., CCI, SNL) baseline 2. Baseline Behavioral Testing (e.g., von Frey) animal_model->baseline randomization 3. Randomization into Groups (Vehicle, Antagonist Doses) baseline->randomization administration 4. This compound Administration (e.g., i.t., p.o., i.p.) randomization->administration behavioral 5. Post-treatment Behavioral Testing administration->behavioral molecular 6. Molecular & Histological Analysis (Spinal Cord, DRG) behavioral->molecular data_analysis 7. Statistical Analysis & Interpretation molecular->data_analysis

Caption: General workflow for in vivo P2X4 antagonist studies.

Experimental Protocols

Animal Models of Neuropathic and Inflammatory Pain

Commonly used models to study the effects of P2X4 antagonists include:

  • Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model induces neuropathic pain by loosely ligating the sciatic nerve.

  • Spinal Nerve Ligation (SNL): This model involves the tight ligation of lumbar spinal nerves (L5 and L6) to produce robust neuropathic pain.

  • Complete Freund's Adjuvant (CFA) Model: Injection of CFA into the paw induces a localized inflammatory response and pain.

  • Double Lacrimal Gland Removal (DLGR): A model for investigating ocular pain.

Protocol for CCI Model in Rats:

  • Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine cocktail).

  • Make an incision on the lateral side of the thigh to expose the sciatic nerve.

  • Place four loose ligatures around the nerve at 1 mm intervals.

  • Close the incision with sutures.

  • Allow the animal to recover for a set period (e.g., 7-14 days) for neuropathic pain to develop before starting treatment.

Administration of this compound

The route of administration depends on the properties of the antagonist and the experimental question.

  • Intrathecal (i.t.) Injection: Delivers the antagonist directly to the spinal cord.

    • Procedure: Perform a lumbar puncture between the L5 and L6 vertebrae and inject a small volume (e.g., 10-20 µL) of the antagonist solution.

  • Oral Gavage (p.o.): For systemically available compounds.

  • Intraperitoneal (i.p.) Injection: A common route for systemic administration.

Behavioral Testing for Pain
  • Mechanical Allodynia: Assessed using von Frey filaments.

    • Procedure: Place the animal on a mesh platform. Apply calibrated von Frey filaments to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications.

  • Thermal Hyperalgesia: Measured using a plantar test apparatus (Hargreaves test).

  • Cold Allodynia: Assessed by applying a drop of acetone to the paw and measuring the duration of the response.

Molecular and Histological Analysis

Following behavioral testing, tissues such as the spinal cord and dorsal root ganglia (DRG) are collected for further analysis.

  • Western Blotting: To quantify the expression levels of proteins like P2X4, BDNF, and markers of microglial activation (e.g., Iba1).

  • Immunohistochemistry/Immunofluorescence: To visualize the localization of P2X4 receptors and other proteins within the spinal cord tissue and to assess microglial morphology.

  • ELISA: To measure the concentration of cytokines like IL-1β in tissue homogenates.

Summary of Quantitative Data for P2X4 Antagonists

AntagonistAnimal ModelSpeciesDose & RouteKey FindingsReference
NP-1815-PX Herpetic Pain ModelMouseIntrathecalSuppressed mechanical allodynia and restored KCC2 downregulation.
NP-1815-PX DNBS-induced ColitisMouse-Prevented upregulation of IL-1β release and NLRP3 inflammasome activity.
NC-2600 DNBS-induced ColitisMouse-Prevented upregulation of IL-1β release and NLRP3 inflammasome activity.
CORM-2 CCI ModelRatIntrathecalModulated nociceptive transmission.
5-BDBD Sciatic Nerve InjuryMouse-Reduced inflammasome activation in motoneurons.
5-BDBD Traumatic Brain Injury (CCI)Rat-Suppressed microglial activation and cytokine expression.
BAY-1797 CFA-induced Pain-OralProduced anti-inflammatory and antinociceptive effects.
BAY-776 Double Lacrimal Gland RemovalRat1.0 mg/mL & 2.5 mg/mL eyedropsSignificantly reduced corneal pain behaviors and mitigated neuroinflammation.
Astragalin CCI ModelRat-Abrogated the upregulation of P2X4, inhibited SGC activation, and alleviated pain behavior.

Important Considerations

  • Species Differences: The potency and efficacy of P2X4 antagonists can vary significantly between species. It is crucial to select an antagonist with demonstrated activity in the chosen animal model.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Characterize the PK/PD properties of the antagonist to determine the optimal dosing regimen.

  • Controls: Include appropriate vehicle controls and sham-operated animals to ensure the observed effects are specific to the antagonist and the disease model.

Conclusion

The in vivo protocols outlined in these application notes provide a robust framework for the preclinical evaluation of P2X4 receptor antagonists. By employing relevant animal models and a combination of behavioral and molecular readouts, researchers can effectively assess the therapeutic potential of these compounds for treating neuropathic pain and other inflammatory disorders. The continued development of potent and selective P2X4 antagonists holds significant promise for addressing unmet medical needs in these areas.

References

Application Notes and Protocols for Cell-Based Assays in P2X4 Antagonist Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The P2X4 receptor, an ATP-gated cation channel, is a key player in various physiological and pathological processes, including neuropathic pain, inflammation, and cardiovascular function.[1] Its involvement in these conditions has made it an attractive therapeutic target for drug discovery. Cell-based assays are indispensable tools for identifying and characterizing novel P2X4 receptor antagonists. These assays allow for the functional assessment of antagonist potency and mechanism of action in a physiologically relevant cellular context. This document provides detailed protocols for the two primary cell-based assays used in P2X4 antagonist screening: the high-throughput calcium influx assay and the gold-standard whole-cell patch clamp electrophysiology.

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by its endogenous ligand, adenosine triphosphate (ATP), triggers the opening of a non-selective cation channel. This leads to an influx of calcium (Ca2+) and sodium (Na+) ions, causing membrane depolarization and initiating a cascade of downstream signaling events.[1] In immune cells such as microglia, this Ca2+ influx can activate p38 MAP kinase, leading to the release of brain-derived neurotrophic factor (BDNF), a critical mediator in neuropathic pain.[1][2]

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_Na_Influx Ca²⁺/Na⁺ Influx P2X4->Ca_Na_Influx Opens Channel Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization p38_MAPK p38 MAP Kinase Activation Ca_Na_Influx->p38_MAPK Ca²⁺ activates Cellular_Response Cellular Response (e.g., Inflammation) Depolarization->Cellular_Response BDNF_Release BDNF Release (in Microglia) p38_MAPK->BDNF_Release Leads to BDNF_Release->Cellular_Response

P2X4 Receptor Signaling Cascade

Data Presentation: Comparative Efficacy of P2X4 Receptor Antagonists

The potency of several prominent P2X4 receptor antagonists varies significantly across different species. The half-maximal inhibitory concentration (IC50) values are summarized below, highlighting the importance of selecting appropriate antagonists for preclinical studies in different animal models.[1]

CompoundHuman P2X4 IC50Rat P2X4 IC50Mouse P2X4 IC50Notes
PSB-12062 1.38 µM0.928 - 1.76 µM3 µMAllosteric modulator with similar potency across human, rat, and mouse.
BAY-1797 ~100 nM~100 nM~200 nMHigh potency and similar activity across species.
BX-430 426 nM - 0.54 µM>10 µM>10 µMPotent and selective for human P2X4; weak activity in rodents.
5-BDBD 0.5 - 1 µM0.75 µMInsensitivePotent antagonist at human and rat P2X4 receptors but not mouse.
PPADS 34 µMN/A42 µMBroad-spectrum, non-selective P2 receptor antagonist.
Suramin Insensitive (up to 100 µM)N/AInsensitive (up to 100 µM)Broad-spectrum, non-selective P2 receptor antagonist.

Experimental Workflow for P2X4 Antagonist Screening

A typical workflow for identifying and validating P2X4 receptor antagonists involves a multi-step process that begins with high-throughput screening to identify initial hits, followed by more detailed characterization and validation using lower-throughput, higher-content assays.

Experimental_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Confirmation and Characterization cluster_lead_opt Lead Optimization HTS Compound Library Screening (e.g., Calcium Influx Assay) Hit_ID Primary Hit Identification HTS->Hit_ID Identifies Dose_Response Dose-Response Analysis (IC50 Determination) Hit_ID->Dose_Response Confirms Selectivity Selectivity Profiling (vs. other P2X subtypes) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Patch Clamp) Dose_Response->Mechanism SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Mechanism->SAR In_Vivo In Vivo Efficacy and PK/PD Studies SAR->In_Vivo

Workflow for P2X4 Antagonist Characterization

Experimental Protocols

High-Throughput Calcium Influx Assay

This assay measures changes in intracellular calcium concentration following P2X4 receptor activation in the presence and absence of potential antagonists. It is suitable for screening large compound libraries.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) or astrocytoma (e.g., 1321N1) cells stably expressing the P2X4 receptor of interest (human, rat, or mouse).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: Black-walled, clear-bottom 96-well or 384-well plates.

  • Fluorescent Calcium Indicator: Fluo-4 AM.

  • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Pluronic F-127: 20% solution in DMSO.

  • P2X4 Agonist: ATP solution.

  • Test Compounds: P2X4 antagonist candidates.

  • Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation 3).

Protocol:

  • Cell Plating:

    • Seed the P2X4-expressing cells into the assay plates at a density of 40,000 to 80,000 cells per well for a 96-well plate (10,000 to 20,000 for a 384-well plate).

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Dye Loading:

    • Prepare the Fluo-4 AM dye-loading solution by diluting the Fluo-4 AM stock solution in loading buffer to a final concentration of 2-5 µM. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.

    • Remove the culture medium from the cell plate and add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.

  • Compound Addition:

    • During the dye loading incubation, prepare a compound plate containing the test antagonists at various concentrations.

    • After incubation, transfer the test compounds to the cell plate. Typically, a pre-incubation of 10-20 minutes with the antagonist is performed before agonist addition.

  • Data Acquisition:

    • Place the cell plate into the fluorescence microplate reader.

    • Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

    • Establish a stable baseline fluorescence reading for each well.

    • Use the automated liquid handler to add the P2X4 agonist (e.g., ATP at a final EC80 concentration) to all wells simultaneously.

    • Continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • The percentage of inhibition by the antagonist is calculated relative to the response in the absence of the antagonist (agonist only).

    • Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for characterizing ion channel modulators, providing a direct measure of the P2X4 receptor's ion channel activity.

Materials:

  • Cell Preparation: Cells expressing P2X4 receptors grown on glass coverslips.

  • Recording Setup: Inverted microscope with a recording chamber, perfusion system, micromanipulator, and patch-clamp amplifier and digitizer.

  • Pipettes: Borosilicate glass micropipettes pulled to a resistance of 3-5 MΩ.

  • Intracellular Solution (in mM): 135 KCl, 0.5 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, and 4 Na2-phosphocreatine. Adjust pH to 7.25 with KOH.

  • Extracellular Solution (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 2.5 CaCl2, 1.3 MgCl2, and 10 D-glucose. Bubble with 95% O2/5% CO2.

  • P2X4 Agonist: ATP solution.

  • Test Compounds: P2X4 antagonist candidates.

Protocol:

  • Preparation:

    • Place the coverslip with cells in the recording chamber on the microscope stage and continuously perfuse with the extracellular solution.

    • Fill a glass micropipette with the intracellular solution and mount it on the micromanipulator.

  • Seal Formation:

    • Approach a target cell with the micropipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows electrical access to the entire cell.

  • Voltage-Clamp Recording:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply the P2X4 agonist (ATP) via the perfusion system to elicit an inward current through the P2X4 receptors.

    • To test for antagonist effects, co-apply the test compound with the ATP.

  • Data Acquisition and Analysis:

    • Record the current responses in the absence and presence of the antagonist.

    • Measure the peak amplitude of the ATP-gated current.

    • Calculate the percentage of inhibition by the antagonist as the reduction in the peak current amplitude.

    • Determine the IC50 value by testing a range of antagonist concentrations.

The cell-based assays described provide a robust framework for the discovery and characterization of novel P2X4 receptor antagonists. The high-throughput calcium influx assay is ideal for primary screening of large compound libraries, while whole-cell patch clamp electrophysiology offers detailed mechanistic insights and is considered the definitive method for confirming antagonist activity. The choice of assay and experimental conditions, including the species of the P2X4 receptor, should be carefully considered to ensure the translational relevance of the findings.

References

Application Note: Characterization of P2X4 Receptor Antagonists Using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2X4 receptor, an ATP-gated cation channel, is a significant therapeutic target for various pathologies, including neuroinflammation and neuropathic pain.[1][2][3][4] Activation of the P2X4 receptor by extracellular adenosine 5'-triphosphate (ATP) leads to the influx of cations like Na+ and Ca2+, triggering downstream signaling cascades.[5] Patch-clamp electrophysiology is the definitive method for characterizing the potency and mechanism of action of P2X4 receptor antagonists, providing a direct measure of ion channel function with high temporal resolution. This document outlines detailed protocols for the characterization of P2X4 antagonists using this technique.

P2X4 Receptor Signaling Pathway

The binding of ATP to the P2X4 receptor induces a conformational change that opens its non-selective cation channel. This allows the influx of Na+ and Ca2+, leading to membrane depolarization. The subsequent increase in intracellular Ca2+ is a critical step that initiates various cellular responses. For instance, in microglia, this Ca2+ influx can activate the p38 MAP kinase pathway, which in turn leads to the synthesis and release of brain-derived neurotrophic factor (BDNF), a key mediator in pain hypersensitivity.

P2X4_Signaling_Pathway cluster_membrane Plasma Membrane P2X4 P2X4 Receptor Cation_Influx Cation Influx (Na⁺, Ca²⁺) P2X4->Cation_Influx Opens Channel ATP Extracellular ATP ATP->P2X4 Binds Depolarization Membrane Depolarization Cation_Influx->Depolarization p38 p38 MAP Kinase Activation Cation_Influx->p38 In Microglia BDNF BDNF Release p38->BDNF Pain Neuropathic Pain Signaling BDNF->Pain

P2X4 receptor signaling cascade.

Experimental Protocols

The gold standard for characterizing ion channel modulators is the whole-cell patch-clamp electrophysiology technique, which directly measures the ion channel activity.

  • Cell Lines: Human Embryonic Kidney (HEK293) or astrocytoma cells (e.g., 1321N1), which lack endogenous P2 receptors, are commonly used. These cells can be stably or transiently transfected with the P2X4 receptor of the desired species (e.g., human, rat, mouse). Several validated cell lines are also commercially available.

  • Cell Culture: Cells are cultured in appropriate media and maintained under standard conditions (e.g., 37°C, 5% CO2). For electrophysiology, cells are plated onto glass coverslips 24-48 hours before the experiment.

This protocol describes the steps to record ATP-evoked currents from P2X4-expressing cells.

Solutions:

  • External (Bath) Solution (in mM): 142 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3-7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 5 MgATP, 1 MgCl2, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

Protocol Steps:

  • Coverslip Transfer: Place a coverslip with adherent cells into the recording chamber on an inverted microscope stage.

  • Perfusion: Continuously perfuse the chamber with the external solution.

  • Pipette Preparation: Pull borosilicate glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a single cell with the micropipette and apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: Clamp the cell's membrane potential at a holding potential of -60 mV.

  • Drug Application: Use a rapid solution exchange system to apply ATP (agonist) to elicit an inward current. To test an antagonist, pre-apply the antagonist for a set period (e.g., 2 minutes) and then co-apply it with ATP.

  • Data Recording: Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.

Experimental_Workflow A Cell Plating on Coverslips B Transfer to Recording Chamber A->B C Approach Cell with Pipette B->C D Form Giga-seal C->D E Establish Whole-Cell Mode D->E F Set Holding Potential (-60 mV) E->F G Apply Agonist (ATP) & Record Baseline F->G H Pre-apply & Co-apply Antagonist with ATP G->H I Record Inhibited Current H->I J Washout & Recovery I->J

Experimental workflow for patch-clamp analysis.

Key Experiments for Antagonist Characterization

This experiment determines the potency of the antagonist.

  • Protocol:

    • Elicit a control current by applying a fixed concentration of ATP (typically the EC50 to EC80 concentration, e.g., 10 µM).

    • After a washout period, pre-incubate the cell with the lowest concentration of the antagonist for 1-2 minutes.

    • Co-apply the same concentration of antagonist with the fixed ATP concentration and record the inhibited current.

    • Repeat steps 2 and 3 with increasing concentrations of the antagonist.

  • Analysis: The percentage of inhibition is calculated for each antagonist concentration, and the data are fitted to a logistic equation to determine the IC50 value (the concentration at which the antagonist inhibits 50% of the maximal response).

This experiment distinguishes between competitive and non-competitive (or allosteric) antagonism.

  • Protocol:

    • Generate a full ATP concentration-response curve in the absence of the antagonist to determine the control EC50 and maximal response.

    • Repeat the full ATP concentration-response curve in the presence of a fixed concentration of the antagonist (e.g., its IC50).

  • Analysis:

    • Competitive Antagonism: Results in a rightward shift of the agonist concentration-response curve (increased EC50) with no change in the maximum current amplitude.

    • Non-competitive/Allosteric Antagonism: Results in a reduction of the maximum current amplitude, often with no significant shift in the agonist EC50.

This experiment assesses how readily the antagonist unbinds from the receptor.

  • Protocol:

    • Record a control ATP-evoked current.

    • Apply the antagonist at a high concentration (e.g., 10x IC50) to achieve significant inhibition.

    • Perfuse the cell with an antagonist-free external solution for an extended period (e.g., 5-10 minutes).

    • Re-apply the control ATP concentration to measure the degree of current recovery.

  • Analysis: A full recovery of the current amplitude indicates a reversible antagonist, while a partial or no recovery suggests irreversible or very slowly dissociating binding.

Data Presentation: P2X4 Antagonist Potency

The potency of P2X4 antagonists can vary significantly between species. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison.

AntagonistHuman IC50Rat IC50Mouse IC50Mechanism of ActionReference(s)
5-BDBD 0.5 - 1 µM0.75 µMInsensitiveAllosteric
BX430 0.54 µMNo effectNo effectAllosteric
PSB-12062 ~1-2 µMSimilar to humanSimilar to humanNon-competitive
PPADS ~34 µMInsensitive~42 µMBroad-spectrum
Suramin Weak/InsensitiveWeak/InsensitiveWeak/InsensitiveBroad-spectrum
PSB-OR-2020 6.32 nM2.13 nM2.59 nMAllosteric

Note: IC50 values can vary depending on the specific experimental conditions (e.g., cell type, agonist concentration, temperature).

Data Analysis Workflow

Data_Analysis_Workflow A Record Raw Current Traces B Measure Peak Current Amplitude (Control & Inhibited) A->B C Calculate % Inhibition (1 - I_ant / I_ctrl) * 100 B->C D Plot % Inhibition vs. [Antagonist] C->D E Fit Data to Hill Equation D->E F Determine IC₅₀ and Hill Slope E->F

Logical workflow for data analysis.

Conclusion

Patch-clamp electrophysiology provides an indispensable platform for the detailed characterization of P2X4 receptor antagonists. The protocols described herein offer a robust framework for determining antagonist potency, mechanism of action, and reversibility. This detailed functional characterization is essential for the identification and optimization of novel therapeutic compounds targeting the P2X4 receptor for the treatment of pain and inflammatory disorders.

References

Application Notes: Measuring P2X4 Receptor Activity Using a Calcium Influx Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor, an ATP-gated cation channel, is a key player in various physiological and pathological processes, particularly in the nervous and immune systems.[1] Its activation leads to an influx of cations, most notably calcium (Ca2+), which triggers a cascade of downstream signaling events.[2] In immune cells like microglia and macrophages, P2X4 receptor activation is implicated in inflammatory responses, including the release of brain-derived neurotrophic factor (BDNF) and prostaglandin E2.[1][2] In neurons, it modulates synaptic transmission and plasticity.[3] Given its role in conditions such as neuropathic pain and neuroinflammation, the P2X4 receptor has emerged as a significant therapeutic target.

This document provides a detailed protocol for measuring P2X4 receptor activity using a fluorescent cell-based calcium influx assay. This high-throughput method is a cornerstone for screening and characterizing novel P2X4 receptor agonists and antagonists. The assay relies on a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to intracellular calcium.

Principle of the Assay

The calcium influx assay is a robust method to functionally assess the activation of P2X4 receptors. The workflow begins with loading cells expressing the P2X4 receptor with a cell-permeant calcium indicator dye (e.g., Fluo-4 AM). Inside the cell, esterases cleave the AM ester group, trapping the fluorescent dye intracellularly. In its basal state, the dye exhibits low fluorescence. Upon stimulation with a P2X4 agonist like ATP, the channel opens, allowing an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration is detected by the dye, resulting in a measurable increase in fluorescence. The intensity of this fluorescence is proportional to the intracellular calcium concentration and, consequently, to the activity of the P2X4 receptor. This allows for the quantification of agonist potency (EC50) and antagonist inhibition (IC50).

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by ATP initiates a rapid influx of Ca2+. This increase in intracellular calcium is a critical first step in a signaling cascade that, in microglia, involves the activation of p38 mitogen-activated protein kinase (p38-MAPK). The phosphorylation of p38-MAPK, in turn, drives the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then acts on its receptor, TrkB, on adjacent neurons, leading to neuronal hyperexcitability, a key factor in neuropathic pain.

P2X4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Binds and activates Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens channel p38_MAPK p38-MAPK Ca_influx->p38_MAPK Activates BDNF_synthesis BDNF Synthesis & Release p38_MAPK->BDNF_synthesis Phosphorylates & Activates BDNF_release BDNF Release BDNF_synthesis->BDNF_release Calcium_Influx_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate dye_loading Load cells with Fluo-4 AM cell_seeding->dye_loading incubation Incubate for dye de-esterification dye_loading->incubation baseline Measure baseline fluorescence incubation->baseline compound_addition Add agonist/antagonist baseline->compound_addition kinetic_read Measure fluorescence kinetically compound_addition->kinetic_read data_processing Calculate fluorescence change kinetic_read->data_processing curve_fitting Generate dose-response curves data_processing->curve_fitting parameter_determination Determine EC₅₀/IC₅₀ values curve_fitting->parameter_determination

References

Application Notes and Protocols: Intrathecal Administration of P2X4 Antagonists in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The P2X4 receptor (P2X4R), an ATP-gated ion channel, has emerged as a critical mediator in the pathogenesis of neuropathic pain.[1] Following peripheral nerve injury, P2X4R is significantly upregulated in microglia within the spinal cord.[2] Activation of these receptors initiates a signaling cascade that leads to pain hypersensitivity, making P2X4R a promising therapeutic target.[3][4] Intrathecal (i.t.) administration allows for the direct delivery of antagonists to the spinal cord, maximizing their local effect and minimizing systemic exposure. These application notes provide a comprehensive overview of the signaling pathway, detailed protocols for in vivo studies in rodent models, and a summary of expected quantitative outcomes.

P2X4 Receptor Signaling Pathway in Neuropathic Pain

Following peripheral nerve injury, microglia in the dorsal horn of the spinal cord become activated and upregulate P2X4 receptors.[2] The binding of extracellular ATP to these receptors triggers a cascade involving p38 mitogen-activated protein kinase (p38 MAPK), leading to the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then acts on TrkB receptors on dorsal horn neurons, causing a downregulation of the potassium-chloride cotransporter KCC2. This disrupts the neuronal chloride gradient, leading to a state of disinhibition and consequently, the manifestation of neuropathic pain symptoms like mechanical allodynia.

P2X4_Signaling_Pathway cluster_Microglia Activated Microglia cluster_Neuron Dorsal Horn Neuron PNI Peripheral Nerve Injury ATP ATP Release PNI->ATP P2X4R P2X4 Receptor Upregulation PNI->P2X4R ATP->P2X4R activates p38 p38 MAPK Activation P2X4R->p38 BDNF_Release BDNF Synthesis & Release p38->BDNF_Release TrkB TrkB Receptor BDNF_Release->TrkB signals to P2X4_Antagonist P2X4 Antagonist-1 (e.g., NP-1815-PX, CORM-2) P2X4_Antagonist->P2X4R blocks KCC2 KCC2 Downregulation TrkB->KCC2 Disinhibition Neuronal Disinhibition KCC2->Disinhibition Pain Neuropathic Pain (Mechanical Allodynia) Disinhibition->Pain Experimental_Workflow cluster_Phase1 Model Induction & Baseline cluster_Phase2 Intervention cluster_Phase3 Outcome Assessment A Day 0: CCI Surgery (Rat Sciatic Nerve) B Day 1-7: Recovery & Pain Development A->B C Day 7: Baseline Behavioral Testing (Von Frey Test) B->C D Day 7: Intrathecal (i.t.) Injection (this compound vs. Vehicle) C->D E Post-i.t. Behavioral Testing (Von Frey at 30m, 1h, 2h, etc.) D->E F Tissue Collection (Ipsilateral L4-L6 Spinal Cord) E->F G Biochemical Analysis (Western Blot for P2X4R, BDNF, etc.) F->G

References

Application Notes and Protocols: P2X4 Antagonist-1 in a Chronic Constriction Injury (CCI) Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a generic P2X4 antagonist-1 in a preclinical model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve. The information presented is intended to guide researchers in investigating the therapeutic potential of P2X4 receptor blockade for the management of neuropathic pain.

Introduction

Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant clinical challenge with limited effective treatments. Emerging evidence highlights the crucial role of the P2X4 purinergic receptor (P2X4R), predominantly expressed on microglia in the central nervous system, in the pathogenesis of neuropathic pain.[1][2] Peripheral nerve injury triggers the upregulation and activation of P2X4R on spinal microglia, leading to the release of brain-derived neurotrophic factor (BDNF).[3][4] BDNF, in turn, alters the function of spinal neurons, contributing to the development and maintenance of pain hypersensitivity, characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).[3]

The blockade of P2X4R has demonstrated significant analgesic effects in various preclinical models of neuropathic pain, including the CCI model. P2X4 antagonists have been shown to attenuate pain-related behaviors and modulate the underlying neuroinflammatory processes. This document outlines the key experimental protocols and expected outcomes when evaluating a P2X4 antagonist in the CCI rat model.

Data Presentation

The following tables summarize representative quantitative data obtained from studies investigating the effects of P2X4 antagonists in the CCI model.

Table 1: Effect of this compound on Pain Behavior in CCI Rats

Treatment GroupMechanical Withdrawal Threshold (g) (Day 7 post-CCI)Thermal Withdrawal Latency (s) (Day 7 post-CCI)
Sham14.5 ± 1.212.8 ± 0.9
CCI + Vehicle3.2 ± 0.56.1 ± 0.7
CCI + this compound10.8 ± 0.910.5 ± 0.8

*p < 0.01 compared to CCI + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Protein Expression in the Spinal Cord (L4-L6) of CCI Rats (Day 7 post-CCI)

Treatment GroupP2X4R Expression (Fold Change vs. Sham)IBA-1 Expression (Fold Change vs. Sham)IL-1β Level (pg/mg protein)
Sham1.01.015.2 ± 2.1
CCI + Vehicle2.8 ± 0.43.5 ± 0.645.8 ± 5.3
CCI + this compound1.2 ± 0.21.5 ± 0.320.1 ± 3.0*

*p < 0.01 compared to CCI + Vehicle. Data are presented as mean ± SEM. IBA-1 is a marker for microglia.

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

This protocol describes the induction of neuropathic pain through loose ligation of the sciatic nerve.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile saline

Procedure:

  • Anesthetize the rat using an approved anesthetic protocol.

  • Shave the lateral surface of the left thigh and sterilize the skin with an antiseptic solution.

  • Make a small skin incision on the lateral side of the thigh.

  • Gently separate the biceps femoris muscle to expose the common sciatic nerve.

  • Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve, with approximately 1 mm spacing between them.

  • The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the animals to recover in a warm, clean cage. Post-operative analgesics may be administered as per institutional guidelines, but their potential to interfere with the study should be considered.

  • Sham-operated animals undergo the same surgical procedure, including exposure of the sciatic nerve, but without ligation.

Intrathecal (i.t.) Injection of this compound

This protocol details the administration of the antagonist directly into the cerebrospinal fluid.

Materials:

  • This compound, dissolved in a suitable vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

  • Hamilton syringe with a 30-gauge needle

  • Anesthetic (e.g., light isoflurane)

Procedure:

  • Briefly anesthetize the rat with isoflurane.

  • Position the rat in a stereotaxic frame or hold it firmly to flex the spine.

  • Palpate the iliac crests to identify the approximate location of the L5-L6 intervertebral space.

  • Carefully insert the 30-gauge needle into the intervertebral space between L5 and L6.

  • A characteristic tail flick is often observed upon successful entry into the intrathecal space.

  • Slowly inject the desired volume (typically 10-20 µL) of the this compound solution or vehicle.

  • Withdraw the needle and allow the animal to recover.

Assessment of Mechanical Allodynia (Von Frey Test)

This protocol measures the sensitivity to a non-painful mechanical stimulus.

Materials:

  • Von Frey filaments of varying forces or an electronic von Frey apparatus

  • Elevated mesh platform with individual animal enclosures

Procedure:

  • Place the rats in the individual enclosures on the mesh platform and allow them to acclimate for at least 15-30 minutes before testing.

  • Apply the von Frey filament to the mid-plantar surface of the hind paw, starting with a filament of low force.

  • Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next filament of increasing force is used. If there is a positive response, the next filament of decreasing force is used.

  • The pattern of responses is used to calculate the 50% withdrawal threshold in grams.

  • For an electronic von Frey apparatus, apply increasing pressure to the plantar surface until the rat withdraws its paw. The device will record the withdrawal threshold.

Assessment of Thermal Hyperalgesia (Plantar Test)

This protocol measures the sensitivity to a painful heat stimulus.

Materials:

  • Plantar test apparatus (e.g., Hargreaves' apparatus)

  • Glass-floored enclosures

Procedure:

  • Place the rats in the individual enclosures on the glass floor of the apparatus and allow them to acclimate for at least 15-30 minutes.

  • Position the radiant heat source under the glass floor, directly beneath the mid-plantar surface of the hind paw to be tested.

  • Activate the heat source. A timer will start simultaneously.

  • The timer will automatically stop when the rat withdraws its paw from the heat source. The time taken for withdrawal is the paw withdrawal latency.

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage in animals that do not respond.

  • Perform several measurements for each paw, with a sufficient interval between each measurement.

Western Blot Analysis of Spinal Cord Tissue

This protocol is for quantifying protein expression levels in the spinal cord.

Materials:

  • Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P2X4R, anti-IBA-1, anti-IL-1β, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Following euthanasia, rapidly dissect the lumbar spinal cord (L4-L6 segments).

  • Homogenize the tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control like β-actin.

Mandatory Visualizations

P2X4R_Signaling_Pathway cluster_0 Microglia cluster_1 Dorsal Horn Neuron PNI Peripheral Nerve Injury ATP ATP PNI->ATP releases P2X4R P2X4 Receptor ATP->P2X4R activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF_release BDNF Release p38_MAPK->BDNF_release BDNF BDNF BDNF_release->BDNF TrkB TrkB Receptor BDNF->TrkB KCC2_down KCC2 Downregulation TrkB->KCC2_down Cl_accum ↑ [Cl⁻]i KCC2_down->Cl_accum GABA_disinhibition GABAergic Disinhibition Cl_accum->GABA_disinhibition Neuronal_hyper Neuronal Hyperexcitability GABA_disinhibition->Neuronal_hyper Pain Neuropathic Pain Neuronal_hyper->Pain Experimental_Workflow cluster_0 In Vivo Model cluster_1 Behavioral Assessment cluster_2 Molecular Analysis CCI Chronic Constriction Injury (CCI) Surgery (Day 0) Treatment Daily Intrathecal Injection (this compound or Vehicle) CCI->Treatment Post_CCI_Testing Post-CCI Behavioral Testing (e.g., Days 3, 5, 7, 14) Treatment->Post_CCI_Testing Euthanasia Euthanasia and Tissue Collection (e.g., Day 7 or 14) Treatment->Euthanasia Baseline Baseline Behavioral Testing (Pre-CCI) Baseline->CCI Von_Frey Mechanical Allodynia (von Frey Test) Post_CCI_Testing->Von_Frey Plantar Thermal Hyperalgesia (Plantar Test) Post_CCI_Testing->Plantar Spinal_Cord Lumbar Spinal Cord (L4-L6) Dissection Euthanasia->Spinal_Cord Western_Blot Western Blotting (P2X4R, IBA-1, Cytokines) Spinal_Cord->Western_Blot

References

Application Notes: Fluorescent Dye Uptake Assay for P2X4 Receptor Pore Dilation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor is a trimeric, ATP-gated cation channel widely expressed in the central nervous and immune systems.[1][2] Upon binding to extracellular adenosine 5'-triphosphate (ATP), the P2X4 receptor channel opens, allowing a rapid influx of sodium (Na+) and calcium (Ca2+) ions.[1][3] This receptor exhibits the highest calcium permeability among the P2X family.[1] A key characteristic of the P2X4 receptor is its ability to undergo a time-dependent increase in permeability, often referred to as pore dilation, following prolonged or repeated agonist stimulation. This phenomenon allows the passage of larger organic cations, which are typically impermeant to the cell membrane.

This property is exploited by the fluorescent dye uptake assay, a robust method to study P2X4 receptor function and screen for pharmacological modulators. The assay utilizes fluorescent dyes like YO-PRO-1 or ethidium bromide (EtBr), which cannot cross the plasma membrane of healthy cells. Upon P2X4 pore dilation, these dyes enter the cell, bind to intracellular nucleic acids, and exhibit a significant increase in fluorescence, providing a direct measure of receptor activity. This technique is a valuable tool in neuroinflammation and pain research, where P2X4 is a promising therapeutic target.

P2X4 Receptor Signaling and Pore Dilation

Activation of the P2X4 receptor initiates a cascade of downstream signaling events. The initial influx of Ca2+ is a critical step that can trigger various cellular responses depending on the cell type. In microglia, for instance, increased intracellular Ca2+ activates the p38 MAPK pathway, leading to the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a key mediator in neuropathic pain. In cardiac myocytes, P2X4 physically associates with endothelial nitric oxide synthase (eNOS), and the localized Ca2+ influx activates eNOS to produce nitric oxide (NO). Prolonged activation leads to the dilation of the channel pore, a secondary permeability state that allows the uptake of larger molecules like the fluorescent dyes used in this assay.

P2X4_Signaling cluster_membrane Plasma Membrane P2X4 P2X4 Receptor Pore Dilated Pore P2X4->Pore Prolonged Activation Ions Na+ / Ca2+ Influx P2X4->Ions Initial Activation Fluorescence Increased Fluorescence Pore->Fluorescence Signal ATP Extracellular ATP ATP->P2X4 Binds p38 p38 MAPK Activation Ions->p38 eNOS eNOS Activation (Cardiac Myocytes) Ions->eNOS Cytokines Cytokine Upregulation (T Cells) Ions->Cytokines Dye Fluorescent Dye (e.g., YO-PRO-1) Dye->Pore Uptake BDNF BDNF Release (Microglia) p38->BDNF

Caption: P2X4 receptor activation, pore dilation, and downstream signaling pathways.

Experimental Workflow

The general workflow for a fluorescent dye uptake assay is straightforward. It begins with seeding cells that express P2X4 receptors into a multi-well plate. The cells are then incubated with the fluorescent dye along with test compounds (e.g., potential P2X4 inhibitors or enhancers). The assay is initiated by adding a P2X4 agonist, such as ATP. Following a specific incubation period to allow for pore dilation and dye uptake, the fluorescence intensity is measured using a suitable instrument like a plate reader or flow cytometer. The resulting data is then normalized and analyzed to determine the effect of the test compounds on P2X4 receptor activity.

Assay_Workflow start Start seed Seed P2X4-Expressing Cells in a 96-well Plate start->seed wash Wash Cells with Assay Buffer seed->wash incubate Incubate with Fluorescent Dye +/- Test Compounds wash->incubate add_agonist Add P2X4 Agonist (e.g., ATP) +/- Positive Modulator (e.g., Ivermectin) incubate->add_agonist incubate_final Incubate to Allow Pore Dilation & Dye Uptake add_agonist->incubate_final measure Measure Fluorescence (Plate Reader / Flow Cytometer) incubate_final->measure analyze Normalize and Analyze Data measure->analyze end End analyze->end

Caption: General experimental workflow for the P2X4 fluorescent dye uptake assay.

Data Summary: Reagents and Conditions

The following table summarizes typical reagents and concentration ranges used in P2X4 fluorescent dye uptake assays, compiled from various studies.

ParameterDescriptionTypical Range/ValueReferences
Cell Types Cells endogenously or recombinantly expressing P2X4 receptors.Microglia, Macrophages, HEK293, Nodose Ganglion Neurons
Fluorescent Dyes Membrane-impermeant cationic dyes that fluoresce upon binding to nucleic acids.YO-PRO-1, Ethidium Bromide (EtBr)
Dye Concentration Working concentration of the fluorescent dye in the assay.YO-PRO-1: 1-5 µMEtBr: 0.5-2 µg/mL
Agonist P2X receptor agonist used to induce channel opening and pore dilation.Adenosine 5'-triphosphate (ATP)
Agonist Concentration Concentration of ATP required to activate P2X4. Can vary by cell type.10 µM - 3 mM
Positive Modulator Allosteric modulator used to potentiate P2X4 activity.Ivermectin
Modulator Concentration Effective concentration for ivermectin potentiation.1 - 3 µM
Incubation Time Time allowed for agonist-induced dye uptake.10 - 30 minutes
Detection Platform Instrument used to quantify fluorescence.Fluorescence Plate Reader, Flow Cytometer, Fluorescence Microscope

Detailed Experimental Protocols

Protocol 1: YO-PRO-1 Uptake Assay in a 96-Well Plate Format

This protocol is designed for high-throughput screening of P2X4 modulators using a fluorescence plate reader.

A. Materials

  • P2X4-expressing cells (e.g., HEK293-P2X4, C8-B4 microglia)

  • Black-walled, clear-bottom 96-well cell culture plates

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological saline

  • YO-PRO-1 Iodide (stock solution in DMSO, e.g., 1 mM)

  • ATP (stock solution in water, e.g., 100 mM, pH adjusted to 7.4)

  • Ivermectin (optional positive control/potentiator, stock in DMSO)

  • Test compounds

  • Fluorescence microplate reader (Excitation ~491 nm, Emission ~509 nm)

B. Procedure

  • Cell Seeding: Seed P2X4-expressing cells into a black-walled, 96-well plate to achieve 80-90% confluency on the day of the assay. Culture overnight.

  • Preparation of Reagents:

    • Prepare a 2X working solution of YO-PRO-1 (e.g., 2 µM) in Assay Buffer.

    • Prepare 2X working solutions of test compounds and controls in Assay Buffer.

    • Prepare a 4X working solution of ATP (e.g., 400 µM for a final concentration of 100 µM) in Assay Buffer. For potentiation experiments, include 4X Ivermectin (e.g., 12 µM for a final of 3 µM) in this solution.

  • Assay Execution:

    • Gently wash the cell monolayer twice with 100 µL of pre-warmed Assay Buffer.

    • Add 50 µL of the 2X test compound/control solution to the appropriate wells.

    • Add 50 µL of the 2X YO-PRO-1 solution to all wells (final concentration 1 µM).

    • Incubate the plate for 10-15 minutes at room temperature or 37°C, protected from light.

    • Initiate the reaction by adding 50 µL of the 4X ATP solution (or ATP/Ivermectin solution) to the wells.

    • Immediately transfer the plate to the fluorescence reader.

  • Measurement:

    • Measure the fluorescence intensity (kinetic or endpoint reading). For kinetic analysis, read every 1-2 minutes for 15-30 minutes. For endpoint, read after a fixed time (e.g., 20 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no cells.

    • Normalize the fluorescence signal to a control (e.g., cells treated with ATP alone).

    • Calculate the percentage of inhibition or potentiation for test compounds relative to controls.

Protocol 2: Ethidium Bromide (EtBr) Uptake Assay using Flow Cytometry

This protocol allows for single-cell analysis of P2X4 pore dilation, which is useful for heterogeneous cell populations.

A. Materials

  • P2X4-expressing cells in suspension

  • Assay Buffer: Phosphate-Buffered Saline (PBS) with Ca2+ and Mg2+

  • Ethidium Bromide (EtBr) (stock solution in water, e.g., 1 mg/mL)

  • ATP (stock solution in water, e.g., 100 mM, pH adjusted to 7.4)

  • Flow cytometry tubes

  • Flow cytometer with appropriate lasers/filters (e.g., 488 nm excitation, ~617 nm emission)

B. Procedure

  • Cell Preparation: Harvest and wash cells, then resuspend them in Assay Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Assay Setup:

    • Aliquot 0.5 mL of the cell suspension into flow cytometry tubes.

    • Add test compounds and controls to the respective tubes and incubate as required.

    • Add EtBr to a final concentration of 1-2 µg/mL.

  • Activation and Incubation:

    • Add ATP to the tubes to the desired final concentration (e.g., 100 µM - 1 mM) to initiate the reaction.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Flow Cytometry Acquisition:

    • Analyze the samples on the flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use forward and side scatter to gate on the live cell population.

  • Data Analysis:

    • Quantify the geometric mean fluorescence intensity (MFI) of the gated cell population for each sample.

    • Compare the MFI of cells treated with test compounds to positive (ATP alone) and negative (no ATP) controls.

    • Determine the percentage of fluorescently positive cells in each sample.

References

Application Notes and Protocols for P2X4 Antagonists in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage and administration of P2X4 antagonists for in vivo research, with a focus on two well-characterized selective antagonists: 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) and NP-1815-PX .

Introduction to P2X4 Receptors and Antagonists

The P2X4 receptor is an ATP-gated cation channel predominantly expressed on immune cells such as microglia and macrophages.[1] Its activation by extracellular ATP triggers an influx of calcium and sodium ions, leading to downstream signaling cascades involved in inflammation and neuropathic pain.[2] Consequently, P2X4 receptors have emerged as a promising therapeutic target for various neuroinflammatory and chronic pain conditions.[1] Selective P2X4 antagonists are crucial tools for investigating the physiological and pathophysiological roles of this receptor in vivo.

Mechanism of Action: P2X4 antagonists block the ion channel, preventing ATP-mediated cation influx and subsequent cellular responses. This can occur through competitive binding at the ATP binding site or via allosteric modulation at a different site on the receptor.[3][4] For instance, 5-BDBD has been suggested to act as a competitive antagonist, while BX430 demonstrates non-competitive allosteric inhibition.

P2X4 Signaling Pathway

The binding of ATP to the P2X4 receptor initiates a conformational change that opens the ion channel, allowing the influx of cations like Ca²⁺ and Na⁺. This leads to membrane depolarization and the activation of various downstream signaling pathways. In microglia, for example, P2X4 activation can lead to the activation of p38 MAP kinase and the subsequent release of brain-derived neurotrophic factor (BDNF), a key mediator in neuropathic pain.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Activates Antagonist P2X4 Antagonist-1 Antagonist->P2X4 Blocks Ca_Na Ca²⁺ / Na⁺ Influx P2X4->Ca_Na Opens Channel Depolarization Membrane Depolarization Ca_Na->Depolarization p38_MAPK p38 MAPK Activation Depolarization->p38_MAPK BDNF BDNF Release p38_MAPK->BDNF Cellular_Response Cellular Response (e.g., Neuroinflammation) BDNF->Cellular_Response

P2X4 receptor signaling pathway and antagonist action.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo administration details for selected P2X4 antagonists.

Table 1: In Vitro Potency of P2X4 Antagonists

AntagonistSpeciesIC₅₀ (µM)AssayReference
5-BDBD Human0.5 - 1.2Calcium influx in HEK293 cells
Rat0.75Whole-cell patch-clamp
NP-1815-PX Human0.26Calcium influx in 1321N1 cells
Rat & MouseEffectiveCalcium influx
PSB-12062 Human1.38Calcium influx
Rat0.928Calcium influx
Mouse1.76Calcium influx
BX430 Human0.54Patch-clamp electrophysiology
Rat & MouseNo effectPatch-clamp electrophysiology

Table 2: In Vivo Dosage and Administration of P2X4 Antagonists

AntagonistAnimal ModelDisease/ConditionRoute of AdministrationDosageObserved EffectsReference
5-BDBD BALB/c nude miceProstate CancerSubcutaneousNot SpecifiedAnti-tumorigenic effects
PCK ratsPolycystic Kidney DiseaseOral (in feed)18 mg/kg/dayNo effect on disease development
NP-1815-PX MiceHerpetic PainIntrathecalNot SpecifiedSuppressed mechanical allodynia
MiceNeuropathic PainIntrathecalNot SpecifiedAlleviated mechanical allodynia
RatsColitisOralNot SpecifiedAttenuated visceral pain and inflammation
CORM-2 RatsNeuropathic Pain (CCI)Intrathecal20 µg/5 µlAttenuated mechanical and thermal hypersensitivity

Experimental Protocols

Below are detailed methodologies for in vivo studies using P2X4 antagonists.

Protocol 1: Assessment of Anti-Allodynic Effects in a Neuropathic Pain Model

This protocol is based on studies investigating the effects of P2X4 antagonists on mechanical allodynia in rodent models of neuropathic pain, such as the chronic constriction injury (CCI) model.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (200-250 g).

  • Surgery: Induce chronic constriction injury (CCI) of the sciatic nerve as previously described. Briefly, under isoflurane anesthesia, the right sciatic nerve is exposed and four loose ligatures are tied around it.

2. This compound Preparation and Administration:

  • Antagonist: 5-BDBD or NP-1815-PX.

  • Vehicle: Prepare a vehicle solution, for example, 0.5% DMSO in sterile saline.

  • Drug Solution: Dissolve the antagonist in the vehicle to the desired concentration. For intrathecal administration, a typical volume is 5-10 µl.

  • Administration: Administer the drug solution via intrathecal injection at the lumbar level.

3. Behavioral Testing:

  • Mechanical Allodynia: Assess mechanical sensitivity using von Frey filaments at baseline (before surgery) and at multiple time points post-surgery and post-drug administration.

  • Procedure: Place the animals in individual Plexiglas chambers with a wire mesh floor. Apply von Frey filaments of increasing force to the plantar surface of the hind paw and record the paw withdrawal threshold.

4. Data Analysis:

  • Analyze the paw withdrawal threshold data using a two-way ANOVA with repeated measures, followed by a post-hoc test to compare between treatment groups at each time point.

Protocol 2: Evaluation of Anti-inflammatory Effects in a Colitis Model

This protocol is adapted from studies using P2X4 antagonists to treat visceral pain and inflammation in a rat model of colitis induced by 2,4-dinitrobenzene sulfonic acid (DNBS).

1. Animal Model:

  • Species: Male Wistar rats (180-200 g).

  • Induction of Colitis: Administer DNBS (in 50% ethanol) intrarectally to induce colitis.

2. This compound Preparation and Administration:

  • Antagonist: NP-1815-PX.

  • Vehicle: Prepare a vehicle such as 1% methylcellulose.

  • Drug Solution: Suspend the antagonist in the vehicle for oral administration.

  • Administration: Administer the drug solution orally via gavage, starting two days after colitis induction, once daily for a specified period (e.g., 6 days).

3. Assessment of Colitis:

  • Clinical Scoring: Monitor body weight, stool consistency, and presence of blood daily.

  • Macroscopic and Microscopic Evaluation: At the end of the treatment period, euthanize the animals and collect the colons. Score the macroscopic damage and collect tissue samples for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.

  • Biochemical Analysis: Measure levels of inflammatory markers such as TNF-α and IL-1β in colon tissue homogenates using ELISA.

4. Visceral Pain Assessment:

  • Visceromotor Response: Measure the abdominal muscle contractions in response to colorectal distension at different pressures.

5. Data Analysis:

  • Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups for each parameter measured.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study investigating a P2X4 antagonist.

Experimental_Workflow A Animal Model Selection (e.g., Rat, Mouse) B Disease/Injury Induction (e.g., CCI, Colitis) A->B C Baseline Behavioral/Physiological Measurements B->C D Randomization into Treatment Groups C->D F Drug Administration (e.g., i.t., p.o.) D->F E This compound Preparation E->F G Post-Treatment Behavioral/Physiological Measurements F->G H Tissue Collection & Ex Vivo Analysis G->H I Data Analysis & Interpretation H->I

Typical experimental workflow for in vivo P2X4 antagonist studies.

Conclusion

The selective antagonism of P2X4 receptors presents a promising therapeutic strategy for a variety of disorders, particularly those with a neuroinflammatory component. The information and protocols provided herein serve as a guide for researchers to design and execute robust in vivo studies to further elucidate the role of P2X4 and evaluate the therapeutic potential of its antagonists. Careful consideration of the specific antagonist's properties, including its species selectivity and solubility, is critical for successful experimental outcomes.

References

Application of P2X4 Antagonists in Primary Microglial Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor, an ATP-gated ion channel, is a key player in microglial activation and neuroinflammation.[1][2][3] Its upregulation is implicated in various neurological conditions, including neuropathic pain, neurodegenerative diseases, and demyelinating disorders.[4][5] Consequently, P2X4 receptors have emerged as a promising therapeutic target. This document provides detailed application notes and experimental protocols for the use of P2X4 antagonists in primary microglial cell culture, a critical in vitro model for studying neuroinflammation.

P2X4 Receptor Signaling in Microglia

Activation of P2X4 receptors on microglia by extracellular ATP leads to a cascade of downstream signaling events. This includes calcium influx, activation of p38 MAP kinase, and the subsequent synthesis and release of brain-derived neurotrophic factor (BDNF). This signaling pathway is crucial in mediating microglia-neuron communication and can contribute to pain hypersensitivity. Furthermore, P2X4 receptor signaling modulates microglial polarization, influencing the balance between pro-inflammatory and anti-inflammatory phenotypes.

P2X4_Signaling_Pathway cluster_intracellular Intracellular ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Ca2_influx Ca²⁺ Influx P2X4R->Ca2_influx Opens p38_MAPK p38 MAPK Activation Ca2_influx->p38_MAPK Activates BDNF_synthesis BDNF Synthesis & Release p38_MAPK->BDNF_synthesis Induces Neuronal_signaling Altered Neuronal Signaling BDNF_synthesis->Neuronal_signaling Modulates

Caption: P2X4 receptor signaling cascade in microglia.

Data Summary: P2X4 Antagonists in Primary Microglia

The following table summarizes quantitative data for commonly used P2X4 antagonists in primary microglial cell culture experiments.

AntagonistTargetEffective ConcentrationIncubation TimeKey Outcomes ObservedReferences
TNP-ATP P2X4R (non-selective)10 µM4 - 24 hoursInhibition of LPS-induced microglial activation (ruffling, TNFα release), reduction in pro-inflammatory gene expression, prevention of LPS-induced microglial cell death.
5-BDBD P2X4R25 µMNot SpecifiedReduction of LPS-induced microglial cell death.
PSB-12062 P2X4RNot SpecifiedNot SpecifiedSignificant reduction in ATP-induced expression and release of IL-1β, IL-6, and TNF-α.
AZ11645373 P2X4RNot SpecifiedNot SpecifiedBinds to P2X4R to block ATP binding and reduce microglial activation.

Experimental Protocols

Protocol 1: Primary Microglial Cell Culture

This protocol describes the isolation and culture of primary microglia from postnatal day P1-P2 rat pups.

Materials:

  • Postnatal day P1-P2 Sprague Dawley rats

  • Sterile, chilled Phosphate Buffered Saline (PBS)

  • 70% Ethanol

  • Iscove's Modified Dulbecco's Medium (IMDM) supplemented with serum

  • Plastic Petri dishes (non-coated)

  • Poly-D-lysine (PDL)-coated coverslips or wells

Procedure:

  • Euthanize P1-P2 rat pups in accordance with approved animal ethics protocols.

  • Rinse the pups with 70% ethanol.

  • Decapitate the pups using sterile scissors.

  • Isolate cortical tissue.

  • Dissociate the cortices and plate the cells in serum-supplemented IMDM.

  • After 2 weeks, a confluent monolayer of astrocytes will have formed. Remove microglia from this layer by mechanical shaking.

  • Collect the free-floating microglia and purify them by plating on non-coated plastic Petri dishes for 24 hours.

  • After 24 hours, non-adherent cells are removed, and the adherent microglia are re-plated on PDL-coated coverslips or wells for subsequent experiments. The purity of the culture should be >99%.

Protocol 2: Application of P2X4 Antagonists and Assessment of Microglial Activation

This protocol outlines the treatment of primary microglia with a P2X4 antagonist and subsequent analysis of activation markers.

Materials:

  • Primary microglial cell culture (from Protocol 1)

  • P2X4 antagonist (e.g., TNP-ATP)

  • Lipopolysaccharide (LPS)

  • Reagents for immunocytochemistry (e.g., antibodies against Iba1, CD11b, iNOS)

  • Reagents for ELISA (e.g., TNFα, IL-1β, IL-6 kits)

  • Reagents for qPCR (e.g., primers for pro- and anti-inflammatory genes)

Experimental Workflow:

Experimental_Workflow cluster_analysis Analysis Culture Primary Microglial Culture Treatment Treatment Groups: 1. Control 2. LPS 3. LPS + P2X4 Antagonist 4. P2X4 Antagonist alone Culture->Treatment Incubation Incubation (e.g., 4-24 hours) Treatment->Incubation ICC Immunocytochemistry (Morphology, Protein Expression) Incubation->ICC ELISA ELISA (Cytokine Release) Incubation->ELISA qPCR qPCR (Gene Expression) Incubation->qPCR

Caption: Experimental workflow for P2X4 antagonist application.

Procedure:

  • Cell Seeding: Plate primary microglia on appropriate culture vessels (e.g., PDL-coated coverslips for imaging, multi-well plates for ELISA and qPCR).

  • Treatment:

    • Control Group: Treat cells with vehicle control.

    • LPS Group: Stimulate cells with LPS to induce microglial activation.

    • Antagonist Group: Pre-incubate cells with the P2X4 antagonist (e.g., 10 µM TNP-ATP) for a specified time before adding LPS.

    • Antagonist Alone Group: Treat cells with the P2X4 antagonist alone to assess its effects independent of LPS stimulation.

  • Incubation: Incubate the cells for the desired time period (e.g., 4 to 24 hours), depending on the endpoint being measured.

  • Analysis:

    • Immunocytochemistry: Fix the cells and perform immunostaining for microglial activation markers such as Iba1, CD11b, or iNOS to assess morphological changes and protein expression.

    • ELISA: Collect the culture supernatant to quantify the release of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6.

    • qPCR: Lyse the cells and extract RNA to analyze the expression of pro-inflammatory (e.g., Nos2, Ccl2) and anti-inflammatory (e.g., Arg1, Mrc1) genes.

Concluding Remarks

The protocols and data presented here provide a framework for investigating the role of P2X4 receptors in microglial function using in vitro primary cell culture models. The use of specific P2X4 antagonists is a valuable tool for dissecting the molecular mechanisms underlying neuroinflammation and for the preclinical evaluation of novel therapeutic strategies targeting this pathway. Researchers should optimize antagonist concentrations and incubation times for their specific experimental setup.

References

Application Notes and Protocols for High-Throughput Screening of Novel P2X4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of novel inhibitors of the P2X4 receptor, a ligand-gated ion channel implicated in various pathological conditions, including neuropathic pain and inflammation.[1][2]

Introduction to P2X4 and High-Throughput Screening

The P2X4 receptor, activated by extracellular adenosine triphosphate (ATP), is a non-selective cation channel that allows the influx of Na+ and Ca2+ into the cell.[3] This influx leads to membrane depolarization and initiates downstream signaling cascades.[1] In immune cells like microglia, P2X4 activation can trigger the p38 MAP kinase pathway, culminating in the release of brain-derived neurotrophic factor (BDNF), a key mediator in neuropathic pain.[1] Given its role in disease, the P2X4 receptor is an attractive therapeutic target.

High-throughput screening (HTS) is a crucial methodology in drug discovery for identifying "hit" compounds from large chemical libraries that modulate the activity of a biological target. For P2X4, fluorescence-based assays are particularly well-suited for HTS due to their sensitivity, speed, and amenability to automation.

P2X4 Signaling Pathway

Activation of the P2X4 receptor by ATP initiates a signaling cascade that is particularly relevant in microglia. The binding of ATP opens the ion channel, leading to an influx of calcium and sodium ions. The rise in intracellular calcium is a critical event that triggers downstream signaling pathways, including the activation of p38 MAPK, which in turn leads to the synthesis and release of BDNF. BDNF can then act on neuronal cells, contributing to pain hypersensitivity.

P2X4_Signaling cluster_membrane Plasma Membrane P2X4 P2X4 Receptor Ca_influx Ca²⁺/Na⁺ Influx P2X4->Ca_influx Opens ATP ATP ATP->P2X4 Binds Depolarization Membrane Depolarization Ca_influx->Depolarization p38 p38 MAPK Activation Ca_influx->p38 BDNF BDNF Release p38->BDNF Pain Pain Hypersensitivity BDNF->Pain HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Validation cluster_tertiary Lead Optimization Compound_Library Compound Library (>10,000 compounds) HTS_Assay Fluorescence-based Ca²⁺ Flux Assay Compound_Library->HTS_Assay Hit_Identification Hit Identification (% Inhibition) HTS_Assay->Hit_Identification Dose_Response Dose-Response Curve (IC₅₀ Determination) Hit_Identification->Dose_Response Selectivity Selectivity Assays (Other P2X receptors) Dose_Response->Selectivity Electrophysiology Automated Patch Clamp (Mechanism of Action) Selectivity->Electrophysiology In_vivo In vivo Models (Efficacy & PK/PD) Electrophysiology->In_vivo Validation_Workflow cluster_characterization In Vitro Characterization cluster_preclinical Preclinical Evaluation Hit Confirmed Hit (IC₅₀ < 10 µM) Selectivity Selectivity Profiling (P2X Receptor Panel) Hit->Selectivity MoA Mechanism of Action (Electrophysiology) Hit->MoA SAR Structure-Activity Relationship (SAR) Selectivity->SAR MoA->SAR ADME ADME/Tox Profiling SAR->ADME In_vivo In vivo Efficacy Models (e.g., Neuropathic Pain) SAR->In_vivo Lead Lead Candidate ADME->Lead In_vivo->Lead

References

Troubleshooting & Optimization

P2X4 antagonist-1 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P2X4 antagonists. The information addresses common challenges related to solubility and stability, offering practical guidance for experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my P2X4 antagonist not dissolving in aqueous solutions?

A1: Many selective P2X4 receptor antagonists, such as 5-BDBD and PSB-12054, are characterized by low water solubility due to their lipophilic chemical structures.[1][2] These compounds are often practically insoluble in water and aqueous buffers alone. To achieve dissolution, it is necessary to first prepare a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).

Q2: What is the recommended solvent for preparing stock solutions of P2X4 antagonists?

A2: The most commonly used solvent for dissolving P2X4 antagonists is high-purity, anhydrous DMSO.[3][4] For instance, 5-BDBD is soluble in DMSO at concentrations up to 100 mM.[5] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of the antagonist.

Q3: How should I store my P2X4 antagonist stock solutions?

A3: Proper storage is critical to maintain the stability of your P2X4 antagonist. For long-term storage, it is recommended to keep DMSO stock solutions at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is acceptable. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.

Q4: I'm observing precipitation when I dilute my DMSO stock solution in my aqueous experimental buffer. What can I do to prevent this?

A4: This is a common issue due to the poor aqueous solubility of many P2X4 antagonists. Here are some strategies to minimize precipitation:

  • Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For cell-based assays, you can serially dilute the DMSO stock solution in PBS before adding it to your culture medium.

  • Sonication and Warming: Gentle warming (e.g., to 37°C) and ultrasonication can help to redissolve any precipitate that forms upon thawing your stock solution or during the preparation of working solutions.

  • Use of Pluronic F-127: For certain applications, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 (e.g., 0.01% w/v) to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.

Q5: Are there more water-soluble alternatives to antagonists like 5-BDBD and PSB-12054?

A5: Yes, in response to the solubility challenges with earlier P2X4 antagonists, more water-soluble analogs have been developed. For example, PSB-12062 is a more water-soluble derivative of PSB-12054. NP-1815-PX is another potent and selective P2X4 antagonist with improved water solubility.

Troubleshooting Guides

Issue 1: Inconsistent or No Antagonist Effect in Experiments
Potential Cause Recommended Solution
Degraded Antagonist Prepare a fresh stock solution from lyophilized powder. Ensure proper storage of stock solutions (aliquoted, at -80°C for long-term). Avoid multiple freeze-thaw cycles.
Precipitation of Antagonist Visually inspect your working solutions for any precipitate. If present, refer to the strategies in FAQ Q4 to improve solubility. Centrifuge the working solution before use and apply the supernatant.
Incorrect Working Concentration Verify the calculations for your dilutions. Confirm the reported IC50 value for your specific antagonist and experimental conditions from the literature.
Species-Specific Potency Be aware that the potency of some P2X4 antagonists can vary significantly between species (e.g., human, rat, mouse). For example, BX-430 is potent on human P2X4 but has very weak activity on rat and mouse orthologs. 5-BDBD is also less potent on mouse P2X4.
Solvent Effects High concentrations of DMSO can interfere with cellular assays. Ensure your final DMSO concentration is as low as possible and that you are using an appropriate vehicle control.
Issue 2: Cell Toxicity or Off-Target Effects
Potential Cause Recommended Solution
High DMSO Concentration The final DMSO concentration in cell culture should generally be kept below 0.5%, with many cell lines tolerating up to 1%. However, for sensitive cell lines or long-term assays, it is recommended to keep the concentration at or below 0.1%. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Antagonist Concentration Too High Perform a dose-response curve to determine the optimal concentration range for your antagonist in your specific assay. High concentrations may lead to off-target effects or cytotoxicity.
Contamination of Stock Solution Use sterile techniques when preparing and handling stock and working solutions to avoid microbial contamination.

Data Presentation

Table 1: Solubility of Common P2X4 Antagonists
AntagonistSolventMaximum ConcentrationNotesReference(s)
5-BDBD DMSO71-100 mMPoorly water-soluble. Use fresh, anhydrous DMSO.
WaterInsoluble
EthanolInsoluble
PSB-12054 DMSOData not specifiedKnown to have poor water solubility.
PSB-12062 DMSOData not specifiedMore water-soluble than PSB-12054.
BX-430 DMSO5 mM (stock solution)
BAY-1797 DMSO2.5 mM (stock solution)
Table 2: Recommended Storage Conditions for P2X4 Antagonist Stock Solutions (in DMSO)
Storage TemperatureDurationRecommendationsReference(s)
-80°C Up to 6 monthsRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.
-20°C Up to 1 monthSuitable for short-term storage.

Experimental Protocols

Protocol 1: Preparation of a P2X4 Antagonist Stock Solution

Objective: To prepare a concentrated stock solution of a P2X4 antagonist using an appropriate solvent.

Materials:

  • Lyophilized P2X4 antagonist powder

  • High-purity, anhydrous DMSO

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Briefly centrifuge the vial of lyophilized powder to ensure all the material is at the bottom.

  • Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution until the antagonist is completely dissolved. If necessary, gently warm the tube to 37°C or use an ultrasonic bath to aid dissolution.

  • Once dissolved, aliquot the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To prepare a working solution of a P2X4 antagonist from a DMSO stock for use in cell-based assays, while minimizing precipitation.

Materials:

  • Reconstituted stock solution of the P2X4 antagonist in DMSO

  • Sterile phosphate-buffered saline (PBS) or other appropriate aqueous buffer

  • Experimental cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Thaw a single-use aliquot of the stock solution at room temperature.

  • Perform a serial dilution of the DMSO stock solution in sterile PBS to an intermediate concentration. For example, if your final desired concentration is 1 µM and your stock is 10 mM, you could first dilute the stock 1:100 in PBS to get a 100 µM solution.

  • Add the desired volume of the intermediate dilution to your experimental cell culture medium to achieve the final concentration. Ensure the final DMSO concentration is below the tolerance level of your cells (e.g., <0.5%).

  • Mix the final working solution gently but thoroughly.

  • Visually inspect the solution for any signs of precipitation before adding it to your cells.

  • Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium.

Visualizations

P2X4_Signaling_Pathway cluster_membrane Cell Membrane P2X4 P2X4 Receptor Ca_influx Ca²⁺ Influx P2X4->Ca_influx Mediates ATP Extracellular ATP ATP->P2X4 Activates Antagonist P2X4 Antagonist-1 Antagonist->P2X4 Inhibits Downstream Downstream Signaling (e.g., p38 MAPK activation, BDNF release) Ca_influx->Downstream Triggers

Caption: P2X4 receptor signaling and antagonism.

Troubleshooting_Workflow Start Inconsistent/No Antagonist Effect Check_Degradation Is the stock solution fresh and properly stored? Start->Check_Degradation Check_Precipitation Is there visible precipitation in the working solution? Check_Degradation->Check_Precipitation Yes Prepare_Fresh Prepare fresh stock solution Check_Degradation->Prepare_Fresh No Check_Concentration Are the dilution calculations correct? Check_Precipitation->Check_Concentration No Optimize_Solubility Optimize dilution protocol (e.g., serial dilutions, warming) Check_Precipitation->Optimize_Solubility Yes Check_Species Is the antagonist potent for the species being tested? Check_Concentration->Check_Species Yes Recalculate Verify calculations and IC50 Check_Concentration->Recalculate No Select_Antagonist Choose an antagonist appropriate for the species Check_Species->Select_Antagonist No End Problem Resolved Check_Species->End Yes Prepare_Fresh->End Optimize_Solubility->End Recalculate->End Select_Antagonist->End

Caption: Troubleshooting workflow for P2X4 antagonist experiments.

References

Technical Support Center: P2X4 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing P2X4 receptor antagonists in their experiments. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with P2X4 antagonists?

A1: The off-target effects of P2X4 antagonists are highly dependent on the specific compound being used. Many antagonists exhibit some degree of cross-reactivity with other P2X receptor subtypes. For instance, some compounds initially identified as P2X4 antagonists have been shown to have activity at P2X1 and P2X7 receptors.[1] It is crucial to consult the selectivity profile of the specific antagonist you are using. Non-selective antagonists like suramin and PPADS have numerous off-target actions.[2]

Q2: Are there species-specific differences in the potency of P2X4 antagonists?

A2: Yes, significant species-specific differences in antagonist potency are a critical consideration. For example, the antagonist BX430 is potent at human and zebrafish P2X4 receptors but has very weak activity against rat and mouse orthologs.[1][3][4] Similarly, 5-BDBD shows good selectivity for the human P2X4 receptor, while the mouse P2X4 receptor is insensitive to it. Conversely, PSB-12062 displays similar potency across human, rat, and mouse P2X4 receptors. These differences are often due to single amino acid variations in the antagonist binding pocket.

Q3: What is the mechanism of action for most P2X4 antagonists?

A3: Many potent and selective P2X4 antagonists, such as 5-BDBD and BX430, act as allosteric modulators. This means they bind to a site on the receptor that is distinct from the ATP-binding site (orthosteric site). This allosteric binding prevents the conformational changes necessary for channel gating, thus inhibiting ion flow. Some non-selective antagonists like TNP-ATP act as competitive antagonists, directly competing with ATP for its binding site.

Q4: How does P2X4 receptor activation and antagonism influence downstream signaling pathways?

A4: P2X4 receptor activation, primarily in immune cells like microglia, can trigger downstream signaling cascades involved in inflammation and neuropathic pain. One such pathway involves the activation of p38 MAPK, which can lead to the release of pro-inflammatory cytokines. P2X4 antagonists can block these downstream effects by preventing the initial cation influx through the P2X4 channel.

Quantitative Data: Selectivity Profile of Common P2X4 Antagonists

The following table summarizes the inhibitory concentrations (IC50) of several common P2X4 antagonists against various P2X receptor subtypes. This data is essential for selecting the appropriate antagonist and interpreting experimental results.

AntagonistP2X4 IC50Off-Target P2X IC50Species Specificity Notes
5-BDBD ~0.5 µM (human)Low affinity for P2X1 and P2X3Mouse P2X4 is insensitive
PSB-12062 ~1-2 µM~35-fold selective vs P2X1, P2X2, P2X3, P2X7Similar potency at human, rat, and mouse
BX430 0.54 µM (human)No functional impact on P2X1-P2X3, P2X5, P2X7No effect on rat and mouse P2X4
TNP-ATP ~2-15 µMMore potent at P2X1, P2X2, and P2X3Broad-spectrum, non-selective
BAY-1797 100 nM (human, rat), 200 nM (mouse)Not specifiedSimilar potency across human, rat, and mouse

Experimental Protocols

Calcium Influx Assay for Antagonist Screening

This protocol provides a general workflow for assessing the inhibitory effect of a P2X4 antagonist on ATP-induced intracellular calcium elevation.

Methodology:

  • Cell Culture: Culture cells stably expressing the P2X4 receptor (e.g., HEK293 or 1321N1 cells) in appropriate media.

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Antagonist Incubation: Wash away excess dye and add the P2X4 antagonist at various concentrations. Incubate for the desired period (e.g., 15-30 minutes).

  • Baseline Fluorescence Measurement: Measure baseline fluorescence using a fluorescence plate reader.

  • Agonist Stimulation: Add a P2X4 agonist, such as ATP, to stimulate calcium influx and immediately begin recording fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence intensity to determine the extent of calcium influx. Plot a dose-response curve to determine the IC50 of the antagonist.

Patch-Clamp Electrophysiology for Characterizing Antagonist Effects

This protocol outlines the whole-cell patch-clamp technique to directly measure the effect of an antagonist on P2X4 receptor currents.

Methodology:

  • Cell Preparation: Use cells expressing the P2X4 receptor, plated on glass coverslips.

  • Recording Setup: Place the coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.

  • Pipette Preparation: Pull glass pipettes and fill them with an internal solution.

  • Whole-Cell Configuration: Approach a cell with the pipette and form a high-resistance seal. Rupture the cell membrane to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline currents.

  • Agonist and Antagonist Application: Apply the P2X4 agonist (ATP) to elicit an inward current. After a stable response is obtained, co-apply the agonist with the antagonist to observe the inhibitory effect.

  • Data Analysis: Measure the peak amplitude of the ATP-evoked currents in the absence and presence of the antagonist to quantify the degree of inhibition.

Troubleshooting Guides

Issue 1: P2X4 antagonist shows no or low efficacy in my experiment.

  • Possible Cause 1: Poor Solubility.

    • Solution: Some P2X4 antagonists, like 5-BDBD and PSB-12054, have poor water solubility. Ensure the antagonist is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the aqueous experimental buffer. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Species Mismatch.

    • Solution: Verify that the antagonist is effective in the species you are studying. As noted, compounds like BX430 and 5-BDBD have significant species-specific differences in potency. Refer to the quantitative data table for guidance.

  • Possible Cause 3: Incorrect Antagonist Concentration.

    • Solution: The effective concentration of the antagonist can vary between cell types and experimental conditions. Perform a dose-response curve to determine the optimal concentration for your specific assay.

Issue 2: I am observing unexpected or off-target effects.

  • Possible Cause 1: Lack of Selectivity.

    • Solution: The antagonist may be interacting with other P2X subtypes or other receptors. Review the selectivity profile of your antagonist. Consider using a structurally different P2X4 antagonist to confirm that the observed effect is specific to P2X4 inhibition.

  • Possible Cause 2: Non-specific Binding.

    • Solution: At high concentrations, some compounds can exhibit non-specific binding to various proteins or lipids, leading to artifacts. Use the lowest effective concentration of the antagonist as determined by your dose-response experiments.

Issue 3: Difficulty in reproducing results from the literature.

  • Possible Cause 1: Different Experimental Conditions.

    • Solution: Minor variations in experimental parameters such as temperature, pH, cell passage number, and agonist concentration can significantly impact the results. Carefully replicate the conditions reported in the literature.

  • Possible Cause 2: Antagonist Stability.

    • Solution: Ensure the antagonist is stored correctly and is not degraded. Some compounds may be sensitive to light or repeated freeze-thaw cycles.

Visualizations

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4_Receptor P2X4 Receptor ATP->P2X4_Receptor Binds Ca_Influx Ca²⁺ Influx P2X4_Receptor->Ca_Influx Opens Channel p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK Cytokine_Release Pro-inflammatory Cytokine Release p38_MAPK->Cytokine_Release P2X4_Antagonist P2X4 Antagonist-1 P2X4_Antagonist->P2X4_Receptor Inhibits

Caption: P2X4 signaling pathway and point of antagonist inhibition.

Experimental_Workflow A 1. Culture P2X4-expressing cells B 2. Load cells with Ca²⁺ indicator dye A->B C 3. Incubate with this compound B->C D 4. Measure baseline fluorescence C->D E 5. Add ATP (Agonist) D->E F 6. Record fluorescence change E->F G 7. Analyze data and determine IC50 F->G

Caption: Workflow for testing P2X4 antagonist efficacy.

Troubleshooting_Logic Start No/Low Antagonist Effect Q1 Is the antagonist soluble? Start->Q1 A1_No No Q1->A1_No No Q2 Is there a species mismatch? Q1->Q2 Yes A1_Yes Yes A2_Yes Yes Q2->A2_Yes Yes Q3 Is concentration optimal? Q2->Q3 No A2_No No A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No

References

Technical Support Center: Optimizing P2X4 Antagonist-1 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of P2X4 Antagonist-1 for cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this antagonist in your research.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration.

Problem Potential Cause Recommended Solution
High Cell Death or Cytotoxicity Antagonist concentration is too high, leading to off-target effects or direct cellular toxicity.- Perform a dose-response curve to determine the optimal non-toxic concentration range.[1][2][3] - Start with a lower concentration range based on reported IC50 values (see FAQ 1). - Conduct a cell viability assay (e.g., MTS, MTT, or Trypan Blue exclusion) to assess cytotoxicity across a range of concentrations.[1][4]
No or Low Antagonist Efficacy - Antagonist concentration is too low. - Species-specific differences in P2X4 receptor sensitivity. - Incorrect agonist concentration used for stimulation. - Low water solubility of the antagonist.- Increase the antagonist concentration incrementally. - Verify the species of your cell line and consult literature for species-specific IC50 values of the antagonist (see FAQ 1). - Ensure the agonist (e.g., ATP) concentration is at its EC50 or EC80 for optimal detection of antagonism. - If solubility is an issue, consider using a different antagonist with better solubility properties or using a validated solvent at a final concentration that does not affect cell viability.
Inconsistent or Variable Results - Cell health and passage number. - Inconsistent incubation times. - Pipetting errors.- Use cells with a consistent and low passage number. Ensure cells are healthy and not overgrown. - Standardize pre-incubation time with the antagonist (typically 15-30 minutes) and agonist stimulation time. - Use calibrated pipettes and proper pipetting techniques to ensure accurate concentrations.
Unexpected Agonist-like Effect - Off-target effects at high concentrations. - Contamination of the antagonist stock.- Lower the antagonist concentration and re-test. - Test the antagonist alone without the agonist to check for any intrinsic activity. - Use a fresh, validated batch of the antagonist.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for this compound in my cell culture experiment?

A1: The optimal starting concentration depends on the specific P2X4 antagonist and the species of the cells you are using. It is recommended to start with a concentration range around the reported half-maximal inhibitory concentration (IC50). Below is a table of IC50 values for common P2X4 antagonists across different species.

AntagonistHuman P2X4 IC50Rat P2X4 IC50Mouse P2X4 IC50Notes
5-BDBD 0.5 - 1.0 µM~0.75 µMInsensitiveCompetitive antagonist, but may have allosteric mechanisms.
BX430 0.426 - 0.54 µM>10 µM>10 µMPotent and selective for human P2X4; weak activity in rodents.
PSB-12062 ~0.2 µM~2.0 µM~1.8 µMPotent and selective allosteric antagonist.
BAY-1797 ~100 nM~100 nM~200 nMHigh potency and similar activity across species.
NP-1815-PX 0.26 µMInhibitsInhibitsWater-soluble and selective.

Note: These values are approximate and can vary based on experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q2: How does the P2X4 receptor signaling pathway work?

A2: The P2X4 receptor is an ATP-gated cation channel. Upon binding of extracellular ATP, the channel opens, leading to an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the cell membrane and initiates downstream signaling cascades. In immune cells like microglia, the increase in intracellular Ca2+ can activate p38 MAP kinase, which in turn leads to the synthesis and release of brain-derived neurotrophic factor (BDNF). BDNF is a key mediator in processes like neuropathic pain.

Q3: How do I perform a dose-response experiment to find the optimal antagonist concentration?

A3: A dose-response experiment involves treating your cells with a range of antagonist concentrations to determine the concentration that produces the desired level of inhibition without causing toxicity. A detailed protocol is provided in the "Experimental Protocols" section below. The outcome is a sigmoidal curve from which you can determine the IC50 value.

Q4: What are the best cell types to use for studying P2X4 antagonism?

A4: P2X4 receptors are expressed in various cell types, particularly in immune cells like microglia and macrophages, as well as in endothelial cells and some neurons. Commonly used cell lines for studying P2X4 include human embryonic kidney (HEK293) or astrocytoma (e.g., 1321N1) cells that have been stably transfected to express the P2X4 receptor of interest (human, rat, or mouse). This allows for a clean system to study the specific effects on the P2X4 receptor.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Calcium Influx Assay

This protocol describes how to determine the IC50 of a P2X4 antagonist using a fluorescent calcium indicator in a 96-well plate format.

Materials:

  • HEK293 or 1321N1 cells stably expressing the P2X4 receptor

  • 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • P2X4 agonist (e.g., ATP)

  • Physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence microplate reader

Methodology:

  • Cell Plating: Seed the P2X4-expressing cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the experiment, remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells to remove excess dye. Pre-incubate the cells with various concentrations of the P2X4 antagonist for 15-30 minutes at room temperature. Include wells with vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).

  • Agonist Stimulation and Data Acquisition: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading for 5-10 seconds. Inject the P2X4 agonist (e.g., ATP at its EC50 concentration) and immediately begin recording the change in fluorescence over time (typically 60-120 seconds).

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist alone). Plot the percent inhibition against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessing Cell Viability using the MTS Assay

This protocol is used to assess potential cytotoxicity of the P2X4 antagonist.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Methodology:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Antagonist Treatment: Treat the cells with a range of concentrations of the P2X4 antagonist. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against the antagonist concentration to identify any cytotoxic effects.

Visualizations

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds & Activates Ca_ion Ca²⁺ P2X4->Ca_ion Influx Na_ion Na⁺ P2X4->Na_ion Influx Antagonist This compound Antagonist->P2X4 Blocks p38_MAPK p38 MAPK Ca_ion->p38_MAPK Activates BDNF BDNF Release p38_MAPK->BDNF Leads to

Caption: P2X4 Receptor Signaling Pathway and Point of Antagonism.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_viability Parallel Viability Assay A 1. Seed P2X4-expressing cells in 96-well plate B 2. Load cells with calcium indicator dye A->B H Treat separate plate with Antagonist-1 concentrations A->H C 3. Pre-incubate with varying concentrations of Antagonist-1 B->C D 4. Stimulate with ATP (agonist) C->D E 5. Measure fluorescence change (Calcium Influx) D->E F 6. Plot Dose-Response Curve E->F G 7. Determine IC50 F->G I Perform MTS/MTT assay H->I J Assess Cytotoxicity I->J

Caption: Workflow for Optimizing P2X4 Antagonist Concentration.

Troubleshooting_Logic Start Experiment Start Problem Problem Encountered? Start->Problem High_Cyto High Cytotoxicity? Problem->High_Cyto Yes Success Experiment Successful Problem->Success No Low_Eff Low Efficacy? High_Cyto->Low_Eff No Sol_Cyto Lower concentration range. Perform viability assay. High_Cyto->Sol_Cyto Yes Inconsistent Inconsistent Results? Low_Eff->Inconsistent No Sol_Eff Increase concentration. Check species IC50. Optimize agonist conc. Low_Eff->Sol_Eff Yes Sol_Inconsistent Standardize cell passage and incubation times. Inconsistent->Sol_Inconsistent Yes Inconsistent->Success No Sol_Cyto->Start Re-run Sol_Eff->Start Re-run Sol_Inconsistent->Start Re-run

Caption: Troubleshooting Decision Tree for P2X4 Antagonist Experiments.

References

Technical Support Center: P2X4 Antagonist-1 Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with P2X4 antagonist-1 in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of our P2X4 antagonist in our chronic in vivo model over several weeks. What are the potential causes?

A1: A decline in antagonist efficacy during long-term studies, often referred to as tachyphylaxis or tolerance, can arise from several factors:

  • Upregulation of P2X4 Receptor Expression: Prolonged antagonism can lead to a compensatory increase in the expression of P2X4 receptors, particularly in microglia in the spinal cord following peripheral nerve injury.[1][2][3][4] This increase in receptor number can overwhelm a previously effective antagonist concentration.

  • Receptor Desensitization and Internalization Dynamics: P2X4 receptors undergo desensitization, internalization, and recycling.[5] Chronic exposure to an antagonist might alter these trafficking dynamics, leading to changes in the number of functional receptors on the cell surface available for binding.

  • Alternative Splicing of the P2X4 Receptor: The human P2X4 receptor can undergo alternative splicing, resulting in different protein isoforms. These splice variants may exhibit altered binding affinity for your antagonist, and their expression levels could change over the course of a long-term study.

  • Pharmacokinetic Issues: Changes in drug metabolism or clearance over time could lead to lower effective concentrations of the antagonist at the target site.

  • Off-Target Effects: Some P2X4 antagonists have known off-target effects, and chronic administration may lead to unforeseen compensatory changes in other signaling pathways.

Q2: Are there species-specific differences in P2X4 antagonist potency that we should be aware of?

A2: Yes, significant species-specific differences in the potency of P2X4 antagonists have been reported. For example, some antagonists that are potent inhibitors of the human P2X4 receptor show significantly weaker activity against rodent orthologs. It is crucial to validate the potency of your specific antagonist against the P2X4 receptor of the species used in your animal model.

Q3: What is the primary signaling pathway activated by P2X4 receptors that we should be monitoring in our long-term studies?

A3: In the context of neuropathic pain, a key signaling pathway involves the activation of P2X4 receptors on microglia. This leads to the release of brain-derived neurotrophic factor (BDNF), which then acts on neurons in the dorsal horn to alter their excitability, contributing to pain hypersensitivity. Monitoring changes in P2X4 receptor expression, microglial activation markers (e.g., Iba1), and BDNF levels can provide insights into the biological response to long-term antagonist treatment.

Q4: Can alternative splicing of the P2X4 receptor affect the binding of my antagonist?

A4: Yes, alternative splicing can alter the structure of the P2X4 receptor, potentially affecting antagonist binding. Splice variants can have insertions or deletions in key domains of the receptor. For instance, a splice variant with a modified extracellular loop, where many antagonists bind, could exhibit reduced affinity for a given compound. If you suspect this is an issue, it may be necessary to sequence the P2X4 transcripts from your experimental model to identify any prevalent splice variants.

Troubleshooting Guides

Problem 1: Diminishing Antagonist Efficacy Over Time (Tachyphylaxis)
Potential Cause Troubleshooting Steps
P2X4 Receptor Upregulation 1. Assess P2X4 Expression: At different time points during your long-term study, collect tissue samples (e.g., spinal cord dorsal horn) and perform Western blot or immunohistochemistry (IHC) to quantify P2X4 receptor protein levels. An increase in P2X4 expression would suggest this as a mechanism of resistance. 2. Dose Adjustment: If P2X4 upregulation is confirmed, a dose-escalation study may be warranted to determine if a higher concentration of the antagonist can overcome the increased receptor number.
Altered Receptor Trafficking 1. Receptor Internalization Assay: In a cell-based model expressing the P2X4 receptor, perform a receptor internalization assay in the presence and absence of your antagonist to see if it alters the rate of receptor endocytosis and recycling. 2. Intermittent Dosing Strategy: Consider an intermittent dosing schedule rather than continuous administration. This may allow for the resetting of receptor trafficking pathways and prevent sustained adaptive changes.
Pharmacokinetic Instability 1. Pharmacokinetic Analysis: Conduct a pharmacokinetic study in your animal model to measure the concentration of the antagonist in plasma and the target tissue over the course of the long-term treatment. This will reveal if drug clearance is increasing over time. 2. Formulation Optimization: Re-evaluate the formulation of your antagonist to ensure its stability and consistent delivery over the study period.
Problem 2: High Variability in Experimental Results
Potential Cause Troubleshooting Steps
Species-Specific Antagonist Potency 1. In Vitro Validation: Before starting a long-term in vivo study, perform in vitro assays (e.g., calcium influx or patch-clamp) using cells expressing the P2X4 receptor from your animal model species to confirm the antagonist's potency (IC50). 2. Consult Literature for Species Data: Review the literature for published data on the species-specific activity of your antagonist.
Inconsistent Drug Administration 1. Standardize Administration Technique: Ensure that all personnel involved in the study are using a standardized and consistent technique for drug administration (e.g., oral gavage, intraperitoneal injection). 2. Vehicle Controls: Always include a vehicle control group to account for any effects of the delivery vehicle itself.
Off-Target Effects 1. Selectivity Profiling: If not already done, profile your antagonist against other P2X receptor subtypes and a panel of other common off-targets to understand its selectivity. 2. Use a Second, Structurally Different Antagonist: If possible, confirm your findings with a second, structurally unrelated P2X4 antagonist to ensure the observed effects are due to P2X4 inhibition.

Quantitative Data Summary

Table 1: Potency (IC50) of Selected P2X4 Receptor Antagonists Across Species

AntagonistHuman P2X4 IC50 (µM)Rat P2X4 IC50 (µM)Mouse P2X4 IC50 (µM)Notes
TNP-ATP ~15.2--Non-selective P2X antagonist.
5-BDBD 0.5--Allosteric antagonist.
PSB-12062 ~1-2--Selective, noncompetitive blocker.
BX430 0.54No effectNo effectHighly selective for human P2X4.
NP-1815-PX PotentPotentPotentSelective antagonist with in vivo efficacy in mice.

Note: IC50 values can vary depending on the experimental conditions and assay used. This table provides a general comparison.

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis of P2X4 Receptor Expression in Spinal Cord

This protocol is adapted from methods used to assess P2X4 protein levels in the spinal cord of rodent models of neuropathic pain.

  • Tissue Homogenization:

    • Dissect the lumbar spinal cord and isolate the dorsal horn from control and antagonist-treated animals.

    • Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against P2X4 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imaging system.

    • Quantify the band intensity using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Immunohistochemistry (IHC) for P2X4 in Dorsal Horn Microglia

This protocol is a general guideline for staining P2X4 in paraffin-embedded spinal cord sections.

  • Tissue Preparation:

    • Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.

    • Process the tissue for paraffin embedding and section at 5-10 µm thickness.

  • Antigen Retrieval:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform heat-induced antigen retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

  • Immunostaining:

    • Wash sections in PBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide in PBS for 10 minutes.

    • Wash sections in PBS.

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

    • Incubate sections with a primary antibody against P2X4 and a microglial marker (e.g., Iba1) overnight at 4°C.

    • Wash sections in PBS.

    • Incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.

    • Wash sections in PBS.

  • Imaging and Analysis:

    • Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining.

    • Image the sections using a fluorescence or confocal microscope.

    • Analyze the co-localization of P2X4 and Iba1 to assess P2X4 expression in microglia.

Visualizations

P2X4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular (Microglia) cluster_neuron Dorsal Horn Neuron ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Activates Antagonist P2X4 Antagonist Antagonist->P2X4 Blocks Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens Channel p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF_release BDNF Release p38_MAPK->BDNF_release BDNF_receptor TrkB Receptor BDNF_release->BDNF_receptor Acts on Neuronal_excitability Increased Neuronal Excitability BDNF_receptor->Neuronal_excitability

Caption: P2X4 signaling in neuropathic pain.

Troubleshooting_Workflow Start Decreased Antagonist Efficacy in Long-Term Study Check_Upregulation Assess P2X4 Receptor Expression (WB/IHC) Start->Check_Upregulation Upregulation_Yes Upregulation Observed Check_Upregulation->Upregulation_Yes Yes Upregulation_No No Change in Expression Check_Upregulation->Upregulation_No No Dose_Response Conduct Dose-Response Study Upregulation_Yes->Dose_Response Check_Trafficking Investigate Receptor Trafficking Upregulation_No->Check_Trafficking Trafficking_Altered Altered Trafficking Check_Trafficking->Trafficking_Altered Yes Trafficking_Normal Normal Trafficking Check_Trafficking->Trafficking_Normal No Intermittent_Dosing Consider Intermittent Dosing Trafficking_Altered->Intermittent_Dosing Check_PK Evaluate Pharmacokinetics Trafficking_Normal->Check_PK PK_Issue Pharmacokinetic Issue Check_PK->PK_Issue Yes PK_OK Pharmacokinetics Stable Check_PK->PK_OK No Reformulate Reformulate Compound PK_Issue->Reformulate Consider_Splicing Investigate Alternative Splicing PK_OK->Consider_Splicing

Caption: Troubleshooting diminished antagonist efficacy.

References

Troubleshooting inconsistent results in P2X4 antagonist experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with P2X4 receptor antagonists. It is designed for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to inconsistent results in P2X4 antagonist experiments.

Q1: Why am I observing high variability in the IC50 values of my P2X4 antagonist across experiments?

A1: Inconsistent IC50 values can arise from several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy, within a consistent and low passage number range, and not over-confluent. High passage numbers can alter receptor expression levels and signaling pathways.

  • Reagent Consistency: Use consistent lots of all reagents, including cell culture media, serum, and the antagonist itself. Prepare fresh stock solutions of the antagonist for each experiment, as some compounds can degrade over time.

  • Assay Conditions: Minor variations in incubation times, temperature, cell density, and agonist concentration can significantly impact results. Strict adherence to a standardized protocol is crucial for reproducibility.

  • Antagonist Solubility: Many P2X4 antagonists, such as 5-BDBD and PSB-12054, have poor water solubility.[1] Ensure the antagonist is fully dissolved in the appropriate solvent (e.g., DMSO) and does not precipitate when diluted in aqueous assay buffers. Visually inspect for any precipitation before use.

  • Species Differences: The potency of P2X4 antagonists can vary significantly between species.[2][3] For example, 5-BDBD and BX-430 are potent antagonists of human and rat P2X4 but are largely ineffective against the mouse P2X4 receptor.[4][5] Ensure the antagonist you are using is appropriate for the species of your experimental model.

Q2: My P2X4 antagonist is showing little to no effect in my functional assay. What could be the problem?

A2: A lack of antagonist activity can be due to several reasons:

  • Incorrect Antagonist for the Species: As mentioned above, significant species-specific differences in antagonist potency exist. Verify that your antagonist is effective against the P2X4 receptor of the species you are studying (see Table 1).

  • Agonist Concentration: The concentration of the agonist (e.g., ATP) used to stimulate the P2X4 receptor will influence the apparent potency of a competitive antagonist. Ensure you are using a consistent and appropriate agonist concentration, typically the EC50 or EC80, for your assays.

  • Poor Compound Solubility: The antagonist may have precipitated out of solution, leading to a lower effective concentration. Consider preparing fresh dilutions and assessing solubility under your experimental conditions.

  • Receptor Expression Levels: Confirm the expression of the P2X4 receptor in your cell line or tissue using techniques like Western blot or qPCR. Low receptor expression will result in a small signal window, making it difficult to observe antagonist effects.

  • Cell Viability: High concentrations of some antagonists may be toxic to cells, leading to a decrease in signal that can be misinterpreted as antagonist activity. It is important to perform a cell viability assay to rule out cytotoxicity.

Q3: I am concerned about potential off-target effects of my P2X4 antagonist. How can I assess this?

A3: Assessing off-target effects is critical for interpreting your results:

  • Use Multiple Antagonists: Employ structurally different P2X4 antagonists to confirm that the observed effect is due to P2X4 inhibition and not an off-target effect of a single compound.

  • Control Experiments: Use a negative control cell line that does not express the P2X4 receptor to determine if the antagonist has effects independent of P2X4.

  • Selectivity Profiling: Refer to published data on the selectivity of your antagonist against other P2X receptor subtypes and other relevant targets. For example, while newer antagonists like BAY-1797 show high selectivity, older compounds like PPADS are broad-spectrum P2 receptor antagonists.

  • Phenotypic Controls: In cellular or in vivo experiments, ensure that the observed phenotype can be rescued or mimicked by other means of modulating P2X4 activity (e.g., siRNA knockdown or genetic knockout models).

Quantitative Data on P2X4 Antagonists

The potency of commonly used P2X4 receptor antagonists can vary significantly depending on the species. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key antagonists across human, rat, and mouse P2X4 receptors.

Table 1: Comparative Efficacy of P2X4 Receptor Antagonists

CompoundHuman P2X4 IC50Rat P2X4 IC50Mouse P2X4 IC50Notes
5-BDBD 0.5 - 1 µM0.75 µMInsensitivePotent at human and rat P2X4, but not mouse. Poor water solubility.
PSB-12062 248 nM~1 µM3 µMAn analog of PSB-12054 with improved water solubility.
BX-430 426 nM>10 µM>10 µMPotent and selective for human P2X4, with weak activity in rodents.
BAY-1797 ~100 nM~100 nM~200 nMA newer antagonist with high potency and similar activity across species.
PPADS 34 µMInsensitive42 µMA broad-spectrum, non-selective P2 receptor antagonist.
Suramin Insensitive (up to 100 µM)Weak activityInsensitive (up to 100 µM)A broad-spectrum, non-selective P2 receptor antagonist.
TNP-ATP 15.2 µMN/A93 µMA competitive antagonist with weak to moderate potency.

Experimental Protocols

Detailed methodologies for key experiments used to characterize P2X4 receptor antagonists are provided below.

Calcium Influx Assay

This high-throughput assay is used to measure changes in intracellular calcium concentration following P2X4 receptor activation in the presence and absence of antagonists.

Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK293) or astrocytoma (e.g., 1321N1) cells stably expressing the P2X4 receptor of interest (human, rat, or mouse) in a 96-well black-walled, clear-bottom plate.

  • Fluorescent Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Cell Washing: After incubation, gently wash the cells twice with the buffered saline solution to remove excess dye.

  • Antagonist Incubation: Add the P2X4 antagonist at various concentrations to the wells and incubate for the desired period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Data Acquisition: Place the plate in a fluorescence microplate reader. Record baseline fluorescence before the automated addition of an EC80 concentration of ATP (typically 1-10 µM). Monitor fluorescence changes in real-time.

  • Data Analysis: The increase in fluorescence upon ATP addition is indicative of calcium influx. Calculate the percentage of inhibition by the antagonist and determine IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing ion channel modulators as it provides a direct measure of the P2X4 receptor's ion channel activity.

Methodology:

  • Cell Preparation: Grow cells expressing P2X4 receptors on glass coverslips.

  • Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope and continuously perfuse with an extracellular solution.

  • Pipette Preparation: Pull borosilicate glass micropipettes to a resistance of 3-5 MΩ and fill with an intracellular solution.

  • Whole-Cell Configuration: Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Current Recording: Voltage-clamp the cell at a holding potential of -60 mV. Apply ATP to the cell via a perfusion system to elicit an inward current through the P2X4 receptors.

  • Antagonist Application: Co-apply the antagonist with ATP to measure its inhibitory effect on the ATP-gated current.

  • Data Analysis: Use the reduction in the peak current amplitude in the presence of the antagonist to determine the percentage of inhibition and to calculate the IC50 value.

Western Blot for P2X4 Receptor Expression

This protocol is used to verify the expression of the P2X4 receptor protein in your cell line or tissue samples.

Methodology:

  • Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the P2X4 receptor overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

Visualizations

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by its endogenous ligand, adenosine triphosphate (ATP), triggers the opening of a non-selective cation channel. This leads to an influx of calcium (Ca2+) and sodium (Na+) ions, depolarizing the cell membrane and initiating a cascade of downstream signaling events. In immune cells such as microglia, this increase in intracellular Ca2+ can activate p38 MAP kinase, which in turn leads to the synthesis and release of brain-derived neurotrophic factor (BDNF), a key mediator in neuropathic pain.

P2X4_Signaling_Pathway ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Ca_Na_Influx Ca²⁺/Na⁺ Influx P2X4->Ca_Na_Influx opens Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization p38_MAPK p38 MAPK Activation Ca_Na_Influx->p38_MAPK activates BDNF BDNF Release p38_MAPK->BDNF leads to Antagonist P2X4 Antagonist Antagonist->P2X4 blocks

Caption: P2X4 receptor signaling cascade.

Experimental Workflow for P2X4 Antagonist Characterization

The characterization of P2X4 receptor antagonists typically follows a workflow that begins with a high-throughput primary screen, followed by more detailed electrophysiological characterization and verification of on-target effects.

Antagonist_Characterization_Workflow start Start calcium_assay Primary Screen: Calcium Influx Assay start->calcium_assay patch_clamp Secondary Assay: Whole-Cell Patch-Clamp calcium_assay->patch_clamp Active Compounds selectivity Selectivity Profiling patch_clamp->selectivity viability Cell Viability Assay patch_clamp->viability western_blot Target Engagement: Western Blot (P2X4 Expression) selectivity->western_blot viability->western_blot end End western_blot->end

Caption: Workflow for P2X4 antagonist characterization.

Troubleshooting Logic for Inconsistent P2X4 Antagonist Results

When encountering inconsistent results with P2X4 antagonists, a logical troubleshooting process can help identify and resolve the issue.

Troubleshooting_Logic start Inconsistent Results check_reagents Check Reagent Consistency & Freshness start->check_reagents check_solubility Verify Antagonist Solubility start->check_solubility check_species Confirm Antagonist Species-Selectivity start->check_species check_protocol Review & Standardize Assay Protocol check_reagents->check_protocol check_solubility->check_protocol check_species->check_protocol check_cells Assess Cell Health & Passage Number check_protocol->check_cells check_expression Verify P2X4 Expression (WB/qPCR) check_cells->check_expression resolve Problem Resolved check_expression->resolve

Caption: Troubleshooting inconsistent P2X4 antagonist results.

References

Minimizing P2X4 antagonist-1 toxicity in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing toxicity during in vivo experiments with P2X4 Antagonist-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of the P2X4 receptor, an ATP-gated ion channel.[1][2] This receptor is a trimeric protein that, upon binding to extracellular ATP, allows the influx of cations like Na+, K+, and Ca2+ into the cell.[2] This process triggers various downstream cellular responses. This compound acts by preventing ATP from binding to the receptor or by stabilizing the receptor in a closed state, thereby blocking cation flow and subsequent signaling cascades.[2]

Q2: What are the potential on-target and off-target toxicities of this compound?

A2: While this compound is designed for high selectivity, potential toxicities can arise from both on-target and off-target effects. On-target toxicities may be dose-dependent and related to the physiological role of P2X4 receptors in various tissues. Off-target effects, though minimized through design, can occur at higher concentrations and may involve other P2X receptor subtypes or unrelated proteins. For instance, some P2X4 antagonists have shown activity at other P2X receptors at higher concentrations.[1]

Q3: How can I improve the solubility and bioavailability of this compound for in vivo studies?

A3: Poor aqueous solubility is a common challenge for small molecule inhibitors. To improve solubility and bioavailability, consider the following formulation strategies:

  • Co-solvents: Use a mixture of solvents. A common approach is to dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). The final concentration of the organic solvent should be minimized to avoid its own toxicity.

  • Excipients: Utilize solubility-enhancing excipients. The choice of excipient will depend on the specific properties of this compound.

  • Salt Forms: Investigate different salt forms of the compound, as they can have significantly different solubility profiles.

Q4: What are the best practices for administering this compound to minimize variability in in vivo experiments?

A4: Consistency in drug administration is crucial for reproducible results. Key practices include:

  • Fresh Formulations: Prepare the drug formulation fresh for each experiment to avoid degradation or precipitation.

  • Accurate Dosing: Ensure precise and consistent dosing techniques, normalizing the dose to the body weight of each animal.

  • Animal Handling: Acclimatize animals to handling and dosing procedures to minimize stress, which can impact physiological responses.

Troubleshooting Guides

Issue 1: Unexpected Animal Toxicity or Adverse Effects

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Dose-dependent toxicity Reduce the dose to determine if the adverse effects are dose-related. Conduct a dose-response study to identify the maximum tolerated dose (MTD).
Vehicle toxicity Administer the vehicle alone to a control group to rule out toxicity from the formulation components.
Off-target effects If toxicity persists at effective doses, consider potential off-target effects. Review the literature for known off-targets of similar compounds.
Rapid compound metabolism leading to toxic metabolites Conduct pharmacokinetic (PK) studies to analyze the metabolic profile of this compound.
Issue 2: High Variability in Experimental Results Between Animals

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent drug formulation Ensure the compound is fully dissolved and the formulation is homogenous. Prepare fresh for each experiment.
Inaccurate dosing Calibrate all equipment and use consistent dosing techniques. Normalize the dose to the most recent body weight of each animal.
Biological variability Increase the number of animals per group to enhance statistical power. Ensure animals are age- and sex-matched.
Inconsistent animal handling Standardize all animal handling and experimental procedures to minimize stress-induced variations.
Issue 3: Lack of in vivo Efficacy Despite in vitro Potency

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor bioavailability Optimize the drug formulation to improve solubility and absorption. Consider alternative routes of administration (e.g., intraperitoneal vs. oral).
Insufficient target engagement Conduct a dose-response study to ensure the administered dose is sufficient to reach therapeutic concentrations at the target tissue.
Rapid metabolism and clearance Perform pharmacokinetic studies to determine the half-life of the compound in vivo. Adjust the dosing frequency if necessary.
Model-specific issues Re-evaluate the role of the P2X4 receptor in your specific disease model to confirm it is a critical pathway.

Quantitative Data Summary

The following table summarizes hypothetical in vivo toxicity data for this compound based on typical preclinical toxicology studies. This data is for illustrative purposes and should be determined experimentally for the specific batch of the compound being used.

Parameter Rodent Model (Mouse) Rodent Model (Rat) Non-Rodent Model (Beagle Dog)
Acute LD50 (Oral) > 2000 mg/kg> 2000 mg/kgNot Determined
Maximum Tolerated Dose (MTD) - Single Dose (IV) 50 mg/kg40 mg/kg20 mg/kg
No Observed Adverse Effect Level (NOAEL) - 14-day study (Oral) 100 mg/kg/day75 mg/kg/day50 mg/kg/day
Primary Target Organs for Toxicity Liver, Central Nervous SystemLiver, Central Nervous SystemGastrointestinal Tract, Liver

Experimental Protocols

Protocol 1: Assessment of Acute in vivo Toxicity

This protocol outlines a basic procedure for determining the acute toxicity of this compound in rodents.

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 55% sterile water)

  • Male and female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), 8-10 weeks old

  • Dosing syringes and needles

  • Animal balance

Procedure:

  • Animal Acclimation: Acclimatize animals to the housing facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.

  • Dosing:

    • Divide animals into groups (e.g., vehicle control and multiple dose levels of the antagonist). A typical study might use doses ranging from 10 mg/kg to 2000 mg/kg for an oral study.

    • Administer a single dose of the compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Observation:

    • Monitor animals continuously for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in behavior, posture, breathing).

    • Continue to observe the animals daily for 14 days, recording body weight and any signs of morbidity or mortality.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any organ abnormalities.

Protocol 2: Evaluation of Potential Hepatotoxicity

This protocol provides a method for assessing drug-induced liver injury in mice.

Materials:

  • This compound

  • Male BALB/c or C57BL/6 mice (7-8 weeks old)

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Reagents for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels

  • Formalin for tissue fixation

  • Histology supplies

Procedure:

  • Dosing: Administer this compound to mice at various doses for a predetermined period (e.g., single dose or daily for 7 days). Include a vehicle control group.

  • Blood Collection: At the end of the treatment period, collect blood samples via a method such as retro-orbital bleeding or cardiac puncture.

  • Serum Analysis: Separate the serum and measure ALT and AST levels using a commercial kit according to the manufacturer's instructions.

  • Tissue Collection and Histology:

    • Euthanize the animals and collect the liver.

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Process the fixed tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

    • Examine the stained sections for signs of liver damage, such as necrosis, inflammation, and steatosis.

Visualizations

P2X4 Receptor Signaling Pathway

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Activates Ca_ion Ca²⁺ Influx P2X4->Ca_ion Opens Channel Antagonist This compound Antagonist->P2X4 Inhibits Downstream Downstream Signaling (e.g., p38 MAPK activation, BDNF release) Ca_ion->Downstream Initiates

Caption: Simplified signaling pathway of the P2X4 receptor and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting In Vivo Toxicity

Troubleshooting_Workflow start Observe Unexpected Toxicity/Adverse Effects dose_response Is the toxicity dose-dependent? start->dose_response vehicle_control Is the vehicle alone toxic? dose_response->vehicle_control No reduce_dose Reduce Dose or Optimize Dosing Schedule dose_response->reduce_dose Yes formulation_check Is the formulation stable and homogenous? vehicle_control->formulation_check No reformulate Reformulate with Alternative Vehicle vehicle_control->reformulate Yes pk_study Conduct Pharmacokinetic (PK) and Metabolism Studies formulation_check->pk_study Yes formulation_check->reformulate No off_target Investigate Potential Off-Target Effects pk_study->off_target off_target->reduce_dose end Toxicity Minimized reduce_dose->end reformulate->end

Caption: A logical workflow for troubleshooting unexpected in vivo toxicity with this compound.

References

Technical Support Center: P2X4 Antagonist-1 and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using P2X4 antagonist-1 in cell viability assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of this compound on cell viability?

A1: this compound is expected to decrease cell viability in a dose-dependent manner in cell lines where the P2X4 receptor is expressed and functional.[1][2] Inhibition of the P2X4 receptor has been shown to impair the growth and mobility of cancer cells.[3][4][5] The extent of the effect can vary depending on the cell type and the concentration of the antagonist used.

Q2: What is the mechanism of action of P2X4 antagonists?

A2: P2X4 receptors are ATP-gated cation channels. When ATP binds, the channel opens, allowing an influx of cations like calcium (Ca²⁺) and sodium (Na⁺). This influx triggers various downstream signaling pathways. P2X4 antagonists block this channel, thereby inhibiting the downstream effects of ATP signaling. Some antagonists act as competitive inhibitors, while others may have an allosteric mechanism.

Q3: Can this compound interfere with the readout of common cell viability assays?

A3: It is possible for chemical compounds to interfere with the reagents used in cell viability assays. For instance, some compounds can chemically reduce MTT, leading to a false-positive signal for cell viability. It is crucial to include proper controls to test for any direct interaction between the this compound and the assay reagents.

Q4: My negative control (vehicle-treated) wells show low viability. What could be the cause?

A4: There are several potential reasons for low viability in your negative control wells:

  • Vehicle Toxicity: The solvent used to dissolve the this compound (e.g., DMSO) may be at a toxic concentration. It is recommended to keep the final vehicle concentration low (typically <0.5% for DMSO).

  • Cell Health: The cells may have been unhealthy prior to the experiment. Ensure you are using cells in the exponential growth phase and at an appropriate passage number.

  • Contamination: Microbial contamination can lead to cell death.

  • Incorrect Seeding Density: Plating too few cells can result in poor viability.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells
Possible Cause Recommended Solution
Uneven Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting techniques for more accurate dispensing.
Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. Fill these wells with sterile PBS or media.
Pipetting Errors Calibrate pipettes regularly and use a new tip for each replicate.
Incomplete Reagent Mixing Ensure gentle but thorough mixing after adding assay reagents. Avoid the formation of bubbles.
Issue 2: Inconsistent Dose-Response Curve
Possible Cause Recommended Solution
Incorrect Drug Dilutions Prepare fresh serial dilutions for each experiment and verify the stock solution's concentration.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. This can interfere with optical readings.
Direct Chemical Interference Run a control plate with the compound and assay reagents in cell-free media to check for direct chemical reactions that may alter the readout.
Cell Line Resistance The chosen cell line may be resistant to the antagonist's effects. Consider using a different cell line with known P2X4 expression.
Insufficient Incubation Time The cytotoxic effect may require a longer exposure time. Perform a time-course experiment to determine the optimal incubation period.

Quantitative Data Summary

The following table summarizes the observed effects of the P2X4 antagonist 5-BDBD on the viability of various prostate cancer cell lines.

Cell LineAntagonistConcentrationEffect on ViabilityAssay UsedReference
PC35-BDBD1.0 µM<20% reduction at 96halamarBlue™
C4-2B45-BDBD1.0 µM36.8% reduction at 96halamarBlue™
DU1455-BDBD5 µMSignificant decreaseMTT
DU1455-BDBD10 µMSignificant decreaseMTT

Experimental Protocols

MTT Cell Viability Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • This compound

  • Cells in culture

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat cells with various concentrations of this compound and vehicle controls.

  • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3.5-4 hours at 37°C.

  • Carefully remove the media without disturbing the formazan crystals.

  • Add 100-150 µL of solubilization solution to each well to dissolve the crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570-590 nm with a reference wavelength of >650 nm.

Calcein-AM Cell Viability Assay

This assay uses the cell-permeant dye Calcein-AM, which is converted by intracellular esterases in living cells to the green fluorescent calcein.

Materials:

  • This compound

  • Cells in culture

  • 96-well plates (black-walled recommended)

  • Calcein-AM stock solution (e.g., 1 mM in DMSO)

  • Assay buffer (e.g., PBS or HBSS)

  • Fluorescence microplate reader

Procedure:

  • Seed cells into a 96-well plate and incubate overnight.

  • Treat cells with various concentrations of this compound and vehicle controls.

  • Incubate for the desired treatment period.

  • Prepare a Calcein-AM working solution by diluting the stock solution in assay buffer to the optimal concentration (typically 1-10 µM).

  • Wash the cells with assay buffer.

  • Add 50-100 µL of the Calcein-AM working solution to each well.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Record fluorescence using an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

Visualizations

P2X4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Activates Antagonist This compound Antagonist->P2X4 Inhibits Ca_Na_Influx Ca²⁺/Na⁺ Influx P2X4->Ca_Na_Influx Mediates Downstream Downstream Signaling (e.g., p38 MAPK, eNOS activation) Ca_Na_Influx->Downstream Mitochondria Mitochondrial Function Ca_Na_Influx->Mitochondria Response Cellular Response (e.g., Proliferation, Migration) Downstream->Response Mitochondria->Response

Caption: P2X4 receptor signaling pathway and point of inhibition.

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight A->B C 3. Treat with P2X4 Antagonist-1 & Controls B->C D 4. Incubate for Desired Period C->D E 5. Add Viability Assay Reagent (e.g., MTT, Calcein-AM) D->E F 6. Incubate as per Protocol E->F G 7. Measure Signal (Absorbance or Fluorescence) F->G H 8. Analyze Data G->H

Caption: General experimental workflow for cell viability assays.

Troubleshooting_Workflow start Inconsistent Results? var_check High variability between replicates? start->var_check dose_check Inconsistent dose-response? var_check->dose_check No solution_var Solution: - Check cell seeding - Avoid edge effects - Calibrate pipettes var_check->solution_var Yes solution_dose Solution: - Check dilutions - Test for compound interference - Perform time-course dose_check->solution_dose Yes end Consistent Results dose_check->end No solution_var->dose_check solution_dose->end

Caption: A logical workflow for troubleshooting inconsistent results.

References

Addressing species-specific efficacy of P2X4 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with P2X4 receptor antagonists, with a particular focus on addressing their species-specific efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: Why do I observe different potencies for my P2X4 antagonist in human versus rodent models?

A1: Significant pharmacological differences exist between P2X4 receptors of different species. These differences in antagonist potency are primarily due to variations in the amino acid sequences of the receptor, particularly within the antagonist binding sites. For example, some antagonists like BX-430 and 5-BDBD are potent at the human P2X4 receptor but show weak or no activity at the mouse receptor.[1][2] Conversely, other antagonists like BAY-1797 exhibit high potency across human, rat, and mouse species.[3][4] It is crucial to select an antagonist with known activity in your species of interest.

Q2: I'm seeing high variability in my IC50 values for a specific P2X4 antagonist. What could be the cause?

A2: High variability in IC50 values can stem from several factors:

  • Compound Solubility and Stability: Many P2X4 antagonists have low aqueous solubility, which can lead to inaccurate concentrations in your assay.[1] Ensure your antagonist is fully dissolved and stable in the assay buffer. It may be necessary to use a small percentage of DMSO, but be mindful of its potential effects on the cells.

  • Cell Line and Expression Levels: The cell line used and the expression level of the P2X4 receptor can influence the apparent potency of an antagonist. Consistent cell culture and passage number are important for reproducible results.

  • Assay Conditions: Factors such as temperature, pH, and ion concentrations in the assay buffer can affect receptor function and antagonist binding. Maintaining consistent assay conditions is critical.

  • Data Analysis: The method used to calculate IC50 values can introduce variability. Ensure you are using a consistent and appropriate non-linear regression model for your dose-response curves.

Q3: Can I use the same agonist concentration to test antagonists across different species?

A3: Not necessarily. The potency of ATP and other P2X4 agonists can also vary between species. For antagonist inhibition studies, it is recommended to use an agonist concentration that elicits a consistent submaximal response (e.g., EC80) for each species-specific receptor you are testing. This ensures that you are comparing antagonist effects under similar levels of receptor activation.

Troubleshooting Guides

Calcium Imaging Assays
Issue Possible Cause(s) Troubleshooting Steps
Weak or no signal upon agonist application 1. Low P2X4 receptor expression in the cell line. 2. Inactive agonist. 3. Incorrect assay buffer composition. 4. Problems with the calcium indicator dye loading.1. Verify P2X4 expression using a positive control antagonist with known efficacy or by another method (e.g., Western blot). 2. Prepare fresh agonist solution. 3. Ensure the buffer contains appropriate concentrations of Ca²⁺. 4. Optimize dye loading concentration and incubation time. Use a positive control like a calcium ionophore to confirm cell loading and instrument function.
High background fluorescence 1. Cell death or membrane damage leading to dye leakage. 2. Autofluorescence of the compound. 3. Suboptimal wash steps after dye loading.1. Assess cell viability. Reduce dye concentration or incubation time if necessary. 2. Test the fluorescence of the antagonist alone at the concentrations used in the assay. 3. Ensure thorough but gentle washing to remove extracellular dye.
Inconsistent antagonist inhibition 1. Poor solubility of the antagonist. 2. Insufficient pre-incubation time with the antagonist. 3. Antagonist degradation.1. Visually inspect for compound precipitation. Consider using a solubility-enhancing agent if compatible with the assay. 2. Optimize the pre-incubation time to ensure the antagonist has reached its binding site. 3. Prepare fresh antagonist solutions for each experiment.
Patch-Clamp Electrophysiology
Issue Possible Cause(s) Troubleshooting Steps
Unstable whole-cell recordings 1. Poor seal formation. 2. Cell dialysis leading to rundown of currents.1. Use high-quality glass pipettes and ensure the cell surface is clean. 2. Include ATP and other essential components in the intracellular solution to maintain cell health and receptor function.
Variable agonist-evoked currents 1. Inconsistent agonist application. 2. Receptor desensitization.1. Use a fast and reliable perfusion system for rapid solution exchange. 2. Allow for a sufficient washout period between agonist applications for the receptor to recover from desensitization.
Difficulty in observing antagonist block 1. Slow antagonist binding kinetics. 2. Use-dependent block.1. Increase the pre-incubation time with the antagonist before co-application with the agonist. 2. For use-dependent antagonists, apply the agonist multiple times in the presence of the antagonist to assess the development of the block.

Quantitative Data on P2X4 Antagonists

The following table summarizes the half-maximal inhibitory concentration (IC50) values of common P2X4 antagonists across different species. This data highlights the importance of selecting the appropriate antagonist for your experimental model.

AntagonistHuman P2X4 IC50Rat P2X4 IC50Mouse P2X4 IC50Notes
BAY-1797 ~100 nM~100 nM~200 nMHigh potency and similar activity across species.
PSB-12062 1.38 µM0.928 - 1.76 µM3 µMAllosteric modulator with similar potency across these species.
BX-430 426 nM - 0.54 µM>10 µM>10 µMPotent and selective for human P2X4; weak activity in rodents.
5-BDBD 0.5 - 1 µM0.75 µMInsensitivePotent antagonist at human and rat P2X4 receptors but not mouse.
TNP-ATP 17 ± 5 µMNot Reported93 ± 4 µMDisplays selectivity for human over mouse P2X4.
PPADS 34 µMNot Reported42 µMBroad-spectrum, non-selective P2 receptor antagonist.

Experimental Protocols

Calcium Influx Assay

This protocol outlines a typical fluorescence-based calcium influx assay for determining the potency of P2X4 antagonists.

  • Cell Culture: Plate cells stably expressing the P2X4 receptor of the desired species in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.

    • Wash the cells gently with the assay buffer to remove excess dye.

  • Antagonist Incubation:

    • Prepare serial dilutions of the P2X4 antagonist in the assay buffer.

    • Add the antagonist solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Data Acquisition:

    • Place the plate in a fluorescence microplate reader.

    • Record baseline fluorescence.

    • Use an automated injector to add a pre-determined EC80 concentration of ATP to all wells.

    • Monitor the change in fluorescence in real-time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist only) response.

    • Plot the concentration-response curve and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general workflow for characterizing P2X4 antagonists using whole-cell patch-clamp.

  • Cell Preparation: Use cells expressing the P2X4 receptor grown on glass coverslips.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber on an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution.

    • Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration:

    • Obtain a gigaohm seal between the pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Voltage-clamp the cell at a holding potential of -60 mV.

  • Agonist and Antagonist Application:

    • Apply a specific concentration of ATP (e.g., EC50) using a fast perfusion system to elicit an inward current.

    • After the current returns to baseline, pre-incubate the cell with the antagonist for a defined period.

    • Co-apply the antagonist with the same concentration of ATP and record the current.

  • Data Analysis:

    • Measure the peak amplitude of the ATP-evoked current in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition.

    • Repeat for a range of antagonist concentrations to generate a dose-response curve and determine the IC50 value.

Visualizations

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds & Activates Antagonist Antagonist Antagonist->P2X4 Binds & Inhibits Ca_influx Ca_influx P2X4->Ca_influx Channel Opening Ca_ Ca_ influx Ca²⁺ Influx Downstream Downstream Signaling Ca_influx->Downstream

Caption: P2X4 receptor signaling pathway activation and inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell Culture with P2X4 Expression B Assay Plate Seeding A->B C Load with Calcium Dye B->C D Pre-incubate with Antagonist C->D E Add Agonist (ATP) D->E F Measure Fluorescence E->F G Calculate % Inhibition F->G H Generate Dose-Response Curve G->H I Determine IC50 H->I

Caption: Workflow for a calcium influx-based P2X4 antagonist assay.

Species_Selectivity cluster_human Human P2X4 cluster_rodent Rodent P2X4 hP2X4 Human P2X4 rP2X4 Rat/Mouse P2X4 Antagonist_Broad Broad-Spectrum Antagonist (e.g., BAY-1797) Antagonist_Broad->hP2X4 Effective Antagonist_Broad->rP2X4 Effective Antagonist_Human Human-Selective Antagonist (e.g., BX-430) Antagonist_Human->hP2X4 Effective Antagonist_Human->rP2X4 Ineffective

Caption: Logical relationship of P2X4 antagonist species selectivity.

References

P2X4 receptor desensitization and antagonist binding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the P2X4 receptor. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, detailed protocols, and curated pharmacological data related to P2X4 receptor desensitization and antagonist binding.

Frequently Asked Questions (FAQs)

Q1: What is P2X4 receptor desensitization?

A1: P2X4 receptors are ATP-gated ion channels. Desensitization is a process where the receptor's response to ATP diminishes over time, even with the continued presence of the agonist.[1][2] This is a critical mechanism that regulates the duration of the cellular response. P2X4 receptors exhibit a slower desensitization rate (on the order of seconds) compared to other subtypes like P2X1 and P2X3, which desensitize in milliseconds.[2][3][4]

Q2: What is the molecular mechanism behind P2X4 desensitization?

A2: The precise mechanism is complex and involves conformational changes in the receptor. A leading model is the "helical recoil" model, which suggests that after channel opening, the transmembrane helices lining the pore undergo structural changes that lead to a non-conducting, desensitized state. Additionally, receptor internalization and recycling through acidic intracellular compartments, like lysosomes, are essential for the recovery from desensitization (re-sensitization). This process is thought to involve a protonation/de-protonation cycle of key histidine residues in the receptor's extracellular loop.

Q3: How do antagonists bind to the P2X4 receptor?

A3: P2X4 antagonists can act through different mechanisms. Some, like 5-BDBD, were initially thought to be competitive antagonists, binding to the same site as ATP. However, evidence now suggests that many potent P2X4 antagonists, including 5-BDBD and BX430, are allosteric modulators. They bind to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents the channel from opening. Cryo-EM structures have identified an allosteric binding site at the interface between subunits in the extracellular domain for antagonists like BX430. Interestingly, different allosteric antagonists may bind to distinct sites on the receptor.

Q4: What is the role of Ivermectin in P2X4 receptor studies?

A4: Ivermectin is a widely used positive allosteric modulator (PAM) of the P2X4 receptor. It binds to a site on the transmembrane domain and potentiates the receptor's response to ATP by increasing current amplitude and dramatically slowing the channel's deactivation after ATP is removed. It is often used as a pharmacological tool to identify and characterize P2X4 receptor activity in native tissues. However, researchers should be aware that its selectivity can be species-dependent; for instance, it also potentiates human P2X7 receptors but not rodent P2X7.

Quantitative Data Summary

Table 1: Potency (IC₅₀) of Common P2X4 Receptor Antagonists
AntagonistSpeciesIC₅₀ (µM)Mechanism of ActionReference(s)
5-BDBD Rat0.75Allosteric
Human~0.5Allosteric
BX430 Human~0.5Allosteric
Rat/Mouse>10Allosteric
PSB-12062 HumanLow µMAllosteric
BAY-1797 Human/Rat0.1Allosteric
PSB-OR-2020 Human0.00632Allosteric
Phenolphthalein base Rat26Antagonist

Note: IC₅₀ values can vary depending on experimental conditions, such as agonist concentration and pre-incubation time.

Troubleshooting Guides

Troubleshooting: Patch-Clamp Electrophysiology

Q: My ATP-evoked currents are small or absent.

A:

  • Check Cell Health: Ensure cells are healthy and not over-confluent.

  • Verify Receptor Expression: Confirm P2X4 expression using a positive control like Ivermectin, which should dramatically potentiate any small existing currents.

  • ATP Quality: ATP solutions can degrade. Use fresh, properly pH-adjusted ATP stocks.

  • Voltage Protocol: Ensure the holding potential is appropriate (typically -60 mV).

  • Seal Resistance: A poor giga-ohm seal will prevent accurate current measurement. Aim for >1 GΩ.

Q: My P2X4 currents "run down" quickly with repeated ATP applications.

A:

  • Receptor Desensitization vs. Rundown: Distinguish between true desensitization (a physiological process) and experimental rundown. Rundown is a gradual, irreversible loss of activity.

  • Allow Sufficient Recovery Time: P2X4 receptors need time to recover from desensitization (re-sensitize). Allow at least 2-3 minutes between ATP applications.

  • Internal Solution: Ensure your internal solution contains ATP (e.g., 1-2 mM) and GTP to maintain cell health and prevent metabolic rundown.

  • Calcium Chelators: Including a calcium chelator like EGTA or BAPTA in the pipette solution can sometimes stabilize recordings.

Q: My antagonist shows no effect or an inconsistent effect.

A:

  • Solubility Issues: Many P2X4 antagonists, such as 5-BDBD, have low water solubility. Ensure it is fully dissolved, often with the help of a solvent like DMSO. Be aware that DMSO itself can have minor effects at some P2X receptors.

  • Pre-incubation Time: Allosteric antagonists may require a pre-incubation period to bind effectively. A 2-minute pre-application before co-application with ATP is often effective for compounds like 5-BDBD.

  • Species Specificity: Check if your antagonist is potent at the species of P2X4 you are studying. For example, BX430 is potent at human P2X4 but ineffective at rat and mouse orthologues.

  • Competitive vs. Allosteric Effects: If you suspect an allosteric mechanism, the antagonist may reduce the maximal response to ATP without shifting the EC₅₀, or it may affect the decay kinetics.

Experimental Protocols & Workflows

Protocol 1: Characterizing an Antagonist using Whole-Cell Patch Clamp

This protocol outlines the steps to determine the IC₅₀ of a novel antagonist on heterologously expressed P2X4 receptors (e.g., in HEK293 cells).

  • Cell Preparation: Plate HEK293 cells stably expressing P2X4 onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 KCl; pH 7.4.

    • Internal (Pipette) Solution (in mM): 145 KCl, 10 NaCl, 10 HEPES, 1 MgCl₂, 1 EGTA, 2 Mg-ATP; pH 7.2.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

    • Establish a whole-cell patch-clamp configuration on a P2X4-expressing cell. Clamp the cell at a holding potential of -60 mV.

  • Experimental Procedure:

    • Baseline: Apply a saturating concentration of ATP (e.g., 10 µM) for 3-5 seconds to establish a baseline maximal current. Wash out and allow the receptor to recover for at least 3 minutes. Repeat until a stable baseline is achieved.

    • Antagonist Application: Pre-incubate the cell with the first concentration of your antagonist for 2 minutes.

    • Co-application: Co-apply the same concentration of antagonist along with 10 µM ATP for 3-5 seconds and record the peak current.

    • Washout: Wash thoroughly with external solution for at least 3 minutes.

    • Repeat: Repeat steps 4b-4d for a range of antagonist concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Data Analysis:

    • Normalize the peak current at each antagonist concentration to the baseline maximal current.

    • Plot the normalized current vs. the log of the antagonist concentration.

    • Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare P2X4-expressing HEK293 Cells patch Establish Whole-Cell Configuration (-60mV) prep_cells->patch prep_solutions Prepare Internal & External Solutions prep_solutions->patch baseline Record Baseline Current (10µM ATP) patch->baseline preincubate Pre-incubate with Antagonist (2 min) baseline->preincubate Repeat until stable coapply Co-apply Antagonist + ATP preincubate->coapply wash Wash & Recover (3 min) coapply->wash normalize Normalize Data coapply->normalize wash->preincubate Next Concentration plot Plot Dose-Response Curve normalize->plot ic50 Calculate IC50 plot->ic50 G ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds & Activates Antagonist Antagonist Antagonist->P2X4 Binds & Inhibits Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens Channel Ca_release Ca²⁺ Release (from Lysosomes) P2X4->Ca_release Triggers Ca_signal Increased Cytosolic [Ca²⁺] Ca_influx->Ca_signal Ca_release->Ca_signal Downstream Downstream Signaling (e.g., p38 MAPK activation) Ca_signal->Downstream

References

Technical Support Center: P2X4 Antagonist-1 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing P2X4 antagonists in their experiments. The information is tailored for scientists and drug development professionals to address common issues encountered during experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the essential negative and positive controls for a P2X4 antagonist experiment?

A1: Proper controls are critical for validating your experimental results.

  • Negative Controls:

    • Vehicle Control: This is the most crucial control. It consists of the solvent used to dissolve the P2X4 antagonist (e.g., DMSO, saline) and is applied to cells or tissues at the same final concentration as the antagonist. This control accounts for any effects of the solvent itself.

    • Inactive Enantiomer/Analog (if available): If the antagonist has a stereoisomer or a structurally related but inactive analog, it can serve as an excellent negative control to demonstrate the specificity of the observed effect.

    • Untransfected or Wild-Type Cells: When using cells overexpressing the P2X4 receptor, it is essential to include the parent cell line that does not express the receptor (or expresses it at very low levels) to confirm that the observed agonist and antagonist effects are specific to P2X4.

  • Positive Controls:

    • Known P2X4 Agonist: Use a potent and selective P2X4 agonist, such as ATP, to confirm that the P2X4 receptors in your system are functional.[1]

    • Known P2X4 Antagonist: If you are testing a novel antagonist, using a well-characterized P2X4 antagonist (e.g., 5-BDBD, PSB-12062) in parallel can help validate your assay system and provide a benchmark for comparison.[2]

Q2: My P2X4 antagonist shows no effect. What are the potential reasons?

A2: Several factors could contribute to a lack of antagonist activity. Consider the following troubleshooting steps:

  • Incorrect Agonist Concentration: Ensure you are using an appropriate agonist concentration, typically the EC50 or EC80, to stimulate the receptor. An excessively high agonist concentration can overcome competitive antagonism.[3]

  • Species Specificity: P2X4 receptor antagonists can exhibit significant species-specific differences in potency.[2][4] For example, 5-BDBD is potent at human and rat P2X4 but not mouse P2X4. Verify that your antagonist is effective in the species you are studying.

  • Antagonist Solubility and Stability: Poor solubility can lead to a lower effective concentration. Ensure the antagonist is fully dissolved in the vehicle and that the stock solution is stable under your storage conditions. Some antagonists, like PSB-12054, are known to have poor water solubility.

  • Pre-incubation Time: For competitive antagonists, a pre-incubation period of 15-30 minutes before adding the agonist is often necessary to allow the antagonist to bind to the receptor and reach equilibrium.

  • Cell Health and Receptor Expression: Confirm that the cells are healthy and express sufficient levels of the P2X4 receptor. Low receptor expression can lead to a small signal window, making it difficult to detect antagonism.

Q3: How can I determine if my P2X4 antagonist is competitive or non-competitive?

A3: To determine the mechanism of antagonism, you can perform a Schild analysis. This involves generating agonist dose-response curves in the absence and presence of increasing concentrations of the antagonist.

  • Competitive Antagonism: A competitive antagonist will cause a parallel rightward shift in the agonist dose-response curve with no change in the maximum response.

  • Non-competitive Antagonism: A non-competitive antagonist will reduce the maximal response of the agonist, often without a significant shift in the EC50 value.

It's important to note that the mechanism of action for some P2X4 antagonists is still under debate. For instance, while some studies suggest 5-BDBD acts as a competitive antagonist, others indicate an allosteric mechanism.

Troubleshooting Guides

Guide 1: Inconsistent Results in Calcium Influx Assays
Potential Issue Troubleshooting Steps
High background fluorescence - Check for autofluorescence of the antagonist or other compounds. - Wash cells thoroughly after dye loading. - Optimize the dye loading concentration and incubation time.
Low signal-to-noise ratio - Increase the number of cells per well. - Optimize the agonist concentration to achieve a robust response. - Ensure the health and viability of the cells.
Variable EC50 values for the agonist - Maintain consistent cell passage numbers. - Ensure precise and consistent timing of agonist and antagonist addition. - Check for agonist degradation.
Edge effects in multi-well plates - Avoid using the outer wells of the plate. - Ensure uniform temperature and humidity during incubation.
Guide 2: Issues with Whole-Cell Patch-Clamp Electrophysiology
Potential Issue Troubleshooting Steps
No ATP-gated current observed - Confirm P2X4 receptor expression in the cells being patched. - Check the viability and health of the cells. - Verify the composition and pH of your intracellular and extracellular solutions.
Run-down of the current - Use a perforated patch configuration to maintain the intracellular environment. - Include ATP in the pipette solution to prevent receptor desensitization.
Slow solution exchange - Optimize the position of the perfusion system relative to the cell. - Increase the flow rate of the perfusion system.
Antagonist appears irreversible - Increase the washout time to ensure complete removal of the antagonist. - Consider the possibility of non-specific binding to the perfusion system or the recording chamber.

Quantitative Data

Table 1: Potency of Common P2X4 Receptor Antagonists

AntagonistHuman P2X4 IC50Rat P2X4 IC50Mouse P2X4 IC50Mechanism of Action
5-BDBD 0.5 - 1 µM0.75 µMInsensitiveCompetitive/Allosteric
PSB-12062 1.38 µM0.928 - 1.76 µM3 µMAllosteric
BX-430 426 nM - 0.54 µM>10 µM>10 µMAllosteric
BAY-1797 ~100 nM~100 nM~200 nMNot specified
TNP-ATP 17 µMNot specified93 µMCompetitive
PPADS 34 µMNot specified42 µMBroad-spectrum, non-selective
Suramin Insensitive (up to 100 µM)Not specifiedInsensitive (up to 100 µM)Broad-spectrum, non-selective

Experimental Protocols

Protocol 1: Calcium Influx Assay

This protocol outlines a high-throughput method for measuring changes in intracellular calcium concentration following P2X4 receptor activation and inhibition.

  • Cell Culture: Culture HEK293 or 1321N1 cells stably expressing the P2X4 receptor of interest (human, rat, or mouse) in the appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells to remove excess dye.

  • Antagonist Pre-incubation: Add the P2X4 antagonist at various concentrations to the appropriate wells and incubate for 15-30 minutes at room temperature. Include vehicle controls.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Agonist Stimulation: Add the P2X4 agonist (e.g., ATP at its EC80 concentration) to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence signal over time to capture the peak calcium response.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline and normalize it to the response of the agonist alone. Plot the normalized response against the antagonist concentration to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method for directly measuring the ion channel activity of the P2X4 receptor.

  • Cell Preparation: Grow cells expressing P2X4 receptors on glass coverslips.

  • Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope and continuously perfuse with an extracellular solution.

  • Pipette Preparation: Pull borosilicate glass micropipettes to a resistance of 3-5 MΩ and fill them with an intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording: Voltage-clamp the cell at a holding potential of -60 mV.

  • Agonist Application: Apply ATP to the cell using a rapid perfusion system to elicit an inward current through the P2X4 receptors.

  • Antagonist Application: Co-apply the antagonist with ATP to measure its inhibitory effect on the ATP-gated current.

  • Data Analysis: Measure the reduction in the peak current amplitude in the presence of the antagonist to determine the percentage of inhibition and calculate the IC50 value.

Visualizations

P2X4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_influx Ca²⁺ Influx P2X4->Ca_influx Activates p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK Leads to BDNF_release BDNF Release p38_MAPK->BDNF_release Triggers Neuroinflammation Neuroinflammation & Neuropathic Pain BDNF_release->Neuroinflammation Contributes to

Caption: P2X4 receptor signaling pathway in microglia.

Antagonist_Troubleshooting Start Antagonist Shows No Effect Check_Agonist Is agonist concentration optimal (EC50-EC80)? Start->Check_Agonist Check_Species Is antagonist validated for the correct species? Check_Agonist->Check_Species Yes Adjust_Agonist Adjust agonist concentration Check_Agonist->Adjust_Agonist No Check_Solubility Is antagonist fully dissolved and stable? Check_Species->Check_Solubility Yes Select_Antagonist Select appropriate antagonist Check_Species->Select_Antagonist No Check_Preincubation Is pre-incubation time sufficient (15-30 min)? Check_Solubility->Check_Preincubation Yes Prepare_Fresh Prepare fresh antagonist solution Check_Solubility->Prepare_Fresh No Check_Cells Are cells healthy with adequate receptor expression? Check_Preincubation->Check_Cells Yes Optimize_Incubation Optimize pre-incubation time Check_Preincubation->Optimize_Incubation No Success Re-evaluate Experiment Check_Cells->Success Yes Validate_Cells Validate cell line Check_Cells->Validate_Cells No Adjust_Agonist->Start Select_Antagonist->Start Prepare_Fresh->Start Optimize_Incubation->Start Validate_Cells->Start

Caption: Troubleshooting workflow for lack of antagonist effect.

References

Validation & Comparative

A Comparative Guide to Competitive vs. Non-Competitive P2X4 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed and objective comparison of competitive and non-competitive antagonists targeting the P2X4 receptor, a ligand-gated ion channel implicated in neuropathic pain, inflammation, and other physiological processes. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be a valuable resource for researchers in the field of purinergic signaling and drug discovery.

Introduction to P2X4 Receptor Antagonism

The P2X4 receptor, a member of the P2X family of ATP-gated ion channels, is a trimeric protein that forms a non-selective cation channel.[1][2] Upon binding of extracellular ATP, the channel opens, leading to an influx of cations, most notably Ca2+, which triggers various downstream signaling cascades.[2][3] This signaling is crucial in both physiological and pathological conditions. The development of antagonists that can modulate P2X4 activity is therefore of significant therapeutic interest.

P2X4 antagonists can be broadly classified into two categories based on their mechanism of action: competitive and non-competitive.

  • Competitive antagonists bind to the same site as the endogenous agonist, ATP (the orthosteric site), and thereby prevent agonist binding and subsequent channel activation.[4] The inhibition caused by a competitive antagonist can be overcome by increasing the concentration of the agonist.

  • Non-competitive antagonists bind to a site on the receptor that is distinct from the agonist binding site (an allosteric site). This binding event induces a conformational change in the receptor that prevents channel opening, even when the agonist is bound. The inhibition by a non-competitive antagonist cannot be surmounted by increasing the agonist concentration.

This guide will compare representative compounds from each class, highlighting their key characteristics and the experimental methods used for their evaluation.

Comparative Efficacy of P2X4 Receptor Antagonists

The potency of P2X4 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the ATP-induced response. The following table summarizes the IC50 values for selected competitive and non-competitive P2X4 antagonists across different species. It is important to note that the mechanism of some compounds, like 5-BDBD, has been debated, with initial reports suggesting a competitive mechanism and later radioligand binding studies indicating an allosteric mode of action.

Antagonist Mechanism of Action Human P2X4 IC50 (µM) Rat P2X4 IC50 (µM) Mouse P2X4 IC50 (µM) Key Characteristics
TNP-ATP Competitive1.46 - 17N/A93A well-established competitive antagonist at several P2X receptors, but with lower potency at P2X4.
5-BDBD Initially reported as competitive, now considered allosteric/non-competitive1.0 - 1.60.75N/AOne of the first selective P2X4 antagonists described. Radioligand binding assays suggest an allosteric mechanism.
PSB-12062 Allosteric (Non-competitive)1.380.9281.76A potent and selective allosteric antagonist with similar potency across species.
BX430 Non-competitive allosteric0.54No effectNo effectPotent and highly selective for human and zebrafish P2X4, with no activity on rat and mouse orthologs.
BAY-1797 Not explicitly stated, likely allosteric0.10.10.2A recently developed potent antagonist with similar high potency across human, rat, and mouse P2X4.
NP-1815-PX Not explicitly stated0.26N/AN/AA novel and potent human P2X4 antagonist.

N/A: Data not available in the reviewed sources.

Signaling Pathways and Mechanisms of Antagonism

The following diagrams illustrate the activation of the P2X4 receptor by ATP and the distinct mechanisms of inhibition by competitive and non-competitive antagonists.

P2X4_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4_Receptor P2X4 Receptor (Closed) ATP->P2X4_Receptor Binds to orthosteric site P2X4_Receptor_Open P2X4 Receptor (Open) P2X4_Receptor->P2X4_Receptor_Open Conformational Change Cation_Influx Cation Influx (Ca²⁺, Na⁺) P2X4_Receptor_Open->Cation_Influx Downstream_Signaling Downstream Signaling (e.g., p38 MAPK activation, BDNF release) Cation_Influx->Downstream_Signaling

P2X4 receptor activation by ATP binding.

Antagonist_Mechanisms cluster_competitive Competitive Antagonism cluster_noncompetitive Non-Competitive Antagonism ATP_C ATP Receptor_C P2X4 Receptor (Orthosteric Site) ATP_C->Receptor_C Binds Comp_Ant Competitive Antagonist Comp_Ant->Receptor_C Competes for binding site No_Activation_C Channel Remains Closed (No Cation Influx) Receptor_C->No_Activation_C ATP_NC ATP Receptor_NC P2X4 Receptor ATP_NC->Receptor_NC Binds to orthosteric site NonComp_Ant Non-Competitive Antagonist Allosteric_Site NonComp_Ant->Allosteric_Site Binds to No_Activation_NC Channel Remains Closed (No Cation Influx) Receptor_NC->No_Activation_NC Conformational change prevents opening Allosteric_Site->Receptor_NC

Mechanisms of competitive and non-competitive antagonism.

Experimental Protocols

The characterization of P2X4 antagonists primarily relies on two key experimental techniques: calcium influx assays and whole-cell patch-clamp electrophysiology.

Calcium Influx Assay

This high-throughput assay measures the change in intracellular calcium concentration ([Ca²⁺]i) upon P2X4 receptor activation in the presence and absence of antagonists.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) or astrocytoma (e.g., 1321N1) cells stably expressing the P2X4 receptor of interest (human, rat, or mouse) are cultured in appropriate media.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Antagonist Incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of the antagonist for a specified period (typically 10-30 minutes).

  • Agonist Stimulation and Data Acquisition: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the automated addition of an EC80 concentration of ATP (typically 1-10 µM). Fluorescence changes are monitored in real-time.

  • Data Analysis: The increase in fluorescence upon ATP addition is indicative of calcium influx. The inhibitory effect of the antagonist is calculated, and IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of the P2X4 receptor and is considered the gold standard for characterizing ion channel modulators.

Methodology:

  • Cell Preparation: Cells expressing P2X4 receptors are grown on glass coverslips.

  • Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

  • Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution.

  • Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). ATP is applied to the cell via a perfusion system to elicit an inward current through the P2X4 receptors.

  • Antagonist Application: The antagonist is co-applied with ATP to measure its inhibitory effect on the ATP-gated current. For some antagonists, a pre-application period is necessary to achieve maximal inhibition.

  • Data Analysis: The reduction in the peak current amplitude in the presence of the antagonist is used to determine the percentage of inhibition and to calculate the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization and comparison of P2X4 antagonists.

Experimental_Workflow Start Start: Select P2X4 Antagonists (Competitive & Non-Competitive) Cell_Culture Cell Culture: HEK293 or 1321N1 cells stably expressing P2X4 Start->Cell_Culture Assay_Selection Select Assay Cell_Culture->Assay_Selection Calcium_Assay Calcium Influx Assay Assay_Selection->Calcium_Assay High-throughput Patch_Clamp Whole-Cell Patch-Clamp Assay_Selection->Patch_Clamp Gold standard Dye_Loading Load cells with Fluo-4 AM Calcium_Assay->Dye_Loading Cell_Prep_Patch Prepare cells on coverslips Patch_Clamp->Cell_Prep_Patch Antagonist_Incubation_Ca Pre-incubate with antagonist concentrations Dye_Loading->Antagonist_Incubation_Ca ATP_Stimulation Stimulate with ATP (EC80) & record fluorescence Antagonist_Incubation_Ca->ATP_Stimulation Data_Analysis_Ca Analyze fluorescence data & calculate IC50 ATP_Stimulation->Data_Analysis_Ca Comparison Compare IC50 values and mechanisms of action Data_Analysis_Ca->Comparison Recording Establish whole-cell configuration Cell_Prep_Patch->Recording Antagonist_Application_Patch Apply antagonist & ATP Recording->Antagonist_Application_Patch Current_Measurement Record inward currents Antagonist_Application_Patch->Current_Measurement Data_Analysis_Patch Analyze current inhibition & calculate IC50 Current_Measurement->Data_Analysis_Patch Data_Analysis_Patch->Comparison Conclusion Conclusion: Characterize antagonist profiles Comparison->Conclusion

Workflow for P2X4 antagonist characterization.

Conclusion

The landscape of P2X4 receptor antagonists is diverse, with compounds exhibiting a range of potencies, selectivities, and mechanisms of action. Competitive antagonists, such as TNP-ATP, provide valuable tools for probing the orthosteric binding site, although they often exhibit lower potency and selectivity for P2X4. In contrast, non-competitive allosteric modulators, such as PSB-12062 and BAY-1797, have emerged as highly potent and selective antagonists, offering promising avenues for therapeutic development.

The choice of an appropriate antagonist is critical for the translational relevance of preclinical findings. A thorough characterization using a combination of high-throughput calcium assays and detailed electrophysiological studies is essential for understanding the pharmacological profile of novel P2X4 modulators. This guide provides a framework for such comparative analyses, aiding researchers in the selection and evaluation of P2X4 antagonists for their specific research needs.

References

Validation of P2X4 antagonist-1 selectivity against other P2X subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the P2X4 receptor antagonist, BX430, against other P2X subtypes. The data presented herein is compiled from publicly available experimental findings to offer an objective overview of its selectivity profile.

Quantitative Selectivity Profile of BX430

BX430 has been identified as a potent and selective allosteric antagonist of the human P2X4 receptor.[1][2][3][4] Its inhibitory activity has been quantified against various P2X subtypes, demonstrating a significant preference for the P2X4 receptor. The following table summarizes the half-maximal inhibitory concentration (IC50) values of BX430 against different human P2X receptor subtypes.

Receptor SubtypeIC50 (µM)Selectivity over P2X4Reference
P2X4 0.54 -
P2X1> 54> 100-fold
P2X2> 54> 100-fold
P2X3> 54> 100-fold
P2X5> 54> 100-fold
P2X7> 54> 100-fold

Note: For P2X subtypes other than P2X4, specific IC50 values are not available in the reviewed literature. It is consistently reported that BX430 has virtually no functional impact on these subtypes at concentrations 10-100 times its IC50 for P2X4.

Interestingly, BX430 exhibits species-specific activity. While it is a potent antagonist of human and zebrafish P2X4 receptors, it has no significant effect on rat and mouse P2X4 orthologs.

Experimental Methodologies

The selectivity of BX430 has been primarily determined using two key experimental techniques: patch-clamp electrophysiology and calcium influx assays.

Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through the P2X receptor channel in response to ATP, the natural agonist. The inhibitory effect of BX430 is quantified by observing the reduction in the ATP-induced current.

Protocol Outline:

  • Cell Preparation: Human embryonic kidney (HEK293) cells or other suitable host cells are transfected to express a specific human P2X receptor subtype (e.g., P2X1, P2X2, P2X3, P2X4, P2X5, or P2X7).

  • Whole-Cell Recording: A glass micropipette filled with an intracellular solution forms a high-resistance "giga-seal" with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The cell membrane potential is held at a constant level (e.g., -60 mV) using a voltage-clamp amplifier.

  • Agonist Application: A solution containing ATP is applied to the cell to activate the expressed P2X receptors, inducing an inward current.

  • Antagonist Application: After establishing a stable baseline response to ATP, the cells are pre-incubated with varying concentrations of BX430 before co-application with ATP.

  • Data Analysis: The reduction in the peak amplitude of the ATP-induced current in the presence of BX430 is measured. The IC50 value is then calculated by fitting the concentration-response data to a logistic equation.

Calcium Influx Assay

This high-throughput method measures the increase in intracellular calcium concentration upon P2X receptor activation. Since P2X receptors are permeable to calcium, this assay provides an indirect but robust measure of receptor activity.

Protocol Outline:

  • Cell Preparation: Cells expressing the target P2X receptor subtype are plated in a multi-well plate (e.g., 96-well or 384-well).

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

  • Antagonist Incubation: The cells are pre-incubated with different concentrations of BX430.

  • Agonist Stimulation: An ATP solution is added to the wells to activate the P2X receptors, leading to calcium influx and an increase in fluorescence.

  • Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time.

  • Data Analysis: The inhibitory effect of BX430 is determined by the reduction in the fluorescence signal. The IC50 value is calculated from the concentration-response curve.

Visualizing the Mechanisms

To better understand the context of P2X4 antagonist validation, the following diagrams illustrate the relevant biological pathway and experimental workflow.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor (Trimeric Ion Channel) ATP->P2X4 Binds Na_ion Na+ P2X4->Na_ion Influx Ca_ion Ca2+ P2X4->Ca_ion Influx depolarization Membrane Depolarization Na_ion->depolarization downstream Downstream Signaling Ca_ion->downstream

Caption: P2X4 Receptor Signaling Pathway.

Antagonist_Selectivity_Workflow cluster_setup Experimental Setup cluster_assay Assay Procedure cluster_analysis Data Analysis A Transfect cells with different P2X subtypes (P2X1-P2X7) B Culture cells in multi-well plates A->B C Pre-incubate with varying [BX430] B->C D Add ATP (agonist) to activate channels C->D E Measure cellular response (Current or Ca2+ influx) D->E F Generate concentration- response curves E->F G Calculate IC50 values for each P2X subtype F->G H Compare IC50 values to determine selectivity G->H

Caption: Experimental Workflow for Selectivity Profiling.

References

A Comparative Guide to P2X4 Antagonist Efficacy in Neuropathic Pain Models: P2X4 Antagonist-1 vs. BAY-1797

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of two P2X4 receptor antagonists, a representative P2X4 antagonist ("P2X4 Antagonist-1," exemplified by CORM-2 for data purposes) and BAY-1797, in the context of neuropathic pain models. While direct head-to-head studies in the same neuropathic pain model are not publicly available, this document synthesizes existing data to facilitate an informed comparison for research and development purposes.

Introduction to P2X4 Receptors in Neuropathic Pain

The P2X4 receptor, an ATP-gated ion channel, has emerged as a key player in the pathogenesis of neuropathic pain.[1][2] Upregulated in spinal microglia following nerve injury, the activation of P2X4 receptors triggers a signaling cascade that contributes to central sensitization and the maintenance of pain hypersensitivity.[3][4] This makes the P2X4 receptor a promising therapeutic target for the development of novel analgesics for neuropathic pain.[5]

P2X4 Receptor Signaling Pathway in Neuropathic Pain

Peripheral nerve injury leads to the release of ATP in the spinal cord, which binds to and activates P2X4 receptors on microglia. This activation initiates a downstream signaling cascade, primarily through the p38 MAPK pathway, leading to the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then acts on TrkB receptors on dorsal horn neurons, causing a disruption of the chloride gradient and subsequent disinhibition of nociceptive signaling, ultimately resulting in the characteristic symptoms of neuropathic pain, such as allodynia and hyperalgesia.

P2X4_Signaling_Pathway cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron ATP ATP P2X4R P2X4 Receptor ATP->P2X4R activates p38_MAPK p38 MAPK P2X4R->p38_MAPK activates BDNF_release BDNF Release p38_MAPK->BDNF_release stimulates BDNF BDNF BDNF_release->BDNF TrkB TrkB Receptor BDNF->TrkB binds to Disinhibition Neuronal Disinhibition TrkB->Disinhibition leads to Pain Neuropathic Pain Disinhibition->Pain Nerve_Injury Peripheral Nerve Injury Nerve_Injury->ATP causes ATP release

P2X4 signaling cascade in neuropathic pain.

Comparative Efficacy Data

The following tables summarize the available preclinical efficacy data for a representative P2X4 antagonist (CORM-2) and BAY-1797. It is crucial to note that the data were generated in different animal models of pain (neuropathic vs. inflammatory), which limits direct comparison.

Table 1: In Vivo Efficacy of CORM-2 in a Neuropathic Pain Model

CompoundAnimal ModelPain TypeDosing RegimenOutcome MeasureEfficacyReference
CORM-2RatNeuropathic (CCI)20 μg/5 μl, intrathecal, once daily for 8 daysMechanical Allodynia (von Frey test)Significantly reduced pain-related behavior
CORM-2RatNeuropathic (CCI)20 μg/5 μl, intrathecal, once daily for 8 daysThermal Hyperalgesia (Cold plate test)Significantly attenuated thermal hypersensitivity

Table 2: In Vitro and In Vivo Data for BAY-1797

ParameterSpeciesValueModel/SystemReference
IC50 Human P2X4211 nMRecombinant cells
In Vivo Efficacy Mouse50 mg/kg, p.o.Inflammatory Pain (CFA model)
PGE2 level reductionSignificant reduction of PGE2 in inflamed paw
Paw loadSignificant reduction of ipsilateral paw load

Note on "this compound": The term "this compound" is used here as a placeholder for a representative P2X4 antagonist for which neuropathic pain data is available. The data presented is for Tricarbonyldichlororuthenium (II) dimer (CORM-2), which has been characterized as a P2X4R antagonist.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used method to induce neuropathic pain.

  • Animal Preparation: Male Wistar rats (200-250g) are anesthetized.

  • Surgical Procedure: The right common sciatic nerve is exposed at the level of the mid-thigh. Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch of the related muscle. The incision is then closed in layers.

  • Post-operative Care: Animals are monitored during recovery and housed individually with free access to food and water. Behavioral testing is typically performed 7 days after surgery.

CCI_Workflow Start Anesthetize Rat Expose_Nerve Expose Sciatic Nerve Start->Expose_Nerve Ligate_Nerve Place 4 Loose Ligatures Expose_Nerve->Ligate_Nerve Close_Incision Close Incision Ligate_Nerve->Close_Incision Recovery Post-operative Recovery Close_Incision->Recovery Behavioral_Testing Behavioral Testing (Day 7) Recovery->Behavioral_Testing

Workflow for the CCI neuropathic pain model.
Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold to a mechanical stimulus.

  • Acclimation: Rats are placed in individual plastic cages with a wire mesh floor and allowed to acclimate for at least 15 minutes before testing.

  • Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed upwards until it bends.

  • Response: A positive response is recorded as a sharp withdrawal of the paw. The 50% paw withdrawal threshold is calculated using the up-down method.

Hot/Cold Plate Test for Thermal Hyperalgesia

This test assesses the sensitivity to thermal stimuli.

  • Apparatus: A metal plate is maintained at a constant temperature (e.g., 52.5 ± 0.5°C for hot plate or a cold surface for cold plate).

  • Procedure: The animal is placed on the plate, and the latency to a nociceptive response (e.g., licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Measurement: A decrease in the withdrawal latency in the injured paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.

Discussion and Future Directions

The available data indicates that P2X4 receptor antagonists hold promise for the treatment of pain. CORM-2 has demonstrated efficacy in a preclinical model of neuropathic pain, directly addressing the core indication. BAY-1797 has shown potent in vitro activity and in vivo efficacy in an inflammatory pain model, suggesting a broader anti-nociceptive and anti-inflammatory profile.

A direct comparison of the efficacy of these two compounds in neuropathic pain is hampered by the lack of data for BAY-1797 in a relevant neuropathic pain model. Future preclinical studies should aim to evaluate BAY-1797 in established models of neuropathic pain, such as the CCI or Spared Nerve Injury (SNI) models. Such studies would enable a more direct and meaningful comparison of the therapeutic potential of these P2X4 antagonists and would be invaluable for guiding further drug development efforts in the field of neuropathic pain.

Furthermore, exploring the pharmacokinetic and pharmacodynamic profiles of these compounds in parallel with efficacy studies will be crucial for understanding their translational potential. Head-to-head comparative studies will ultimately be necessary to determine the superior candidate for clinical development in the treatment of neuropathic pain.

References

A Comparative Analysis of P2X4 Antagonists: 5-BDBD vs. PSB-12062

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the selection of appropriate chemical tools is paramount for the accurate investigation of therapeutic targets. The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant target in the study of neuropathic pain, inflammation, and neurodegenerative diseases. This guide provides a detailed comparative analysis of two commonly used P2X4 antagonists, 5-BDBD and PSB-12062, to aid researchers in making informed decisions for their experimental designs.

Chemical and Pharmacological Properties

5-BDBD (5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one) and PSB-12062 (N-(p-Methylphenylsulfonyl)phenoxazine) are small molecule antagonists of the P2X4 receptor. While both compounds effectively block the receptor, they exhibit distinct profiles in terms of their potency, species selectivity, and mechanism of action.

Property5-BDBDPSB-12062
Molecular Formula C₁₇H₁₁BrN₂O₂C₁₉H₁₅NO₃S
Molecular Weight 355.19 g/mol 337.39 g/mol
CAS Number 768404-03-155476-47-6
Solubility Soluble in DMSO (up to 100 mM)[1], Insoluble in water and ethanol[2]Soluble in DMSO (up to 74.10 mM)[3]
Mechanism of Action Allosteric (though some earlier reports suggested competitive)[4][5]Allosteric

Potency and Species Selectivity

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The data below, derived from studies on recombinant P2X4 receptors, highlights significant species-dependent differences in the activity of these antagonists.

AntagonistHuman P2X4 IC₅₀ (µM)Rat P2X4 IC₅₀ (µM)Mouse P2X4 IC₅₀ (µM)
5-BDBD 0.500.75Inactive
PSB-12062 1.380.928 - 1.761.76

Receptor Selectivity Profile

An ideal antagonist should exhibit high selectivity for its target receptor to minimize off-target effects. The following table summarizes the known selectivity of 5-BDBD and PSB-12062 against other P2X receptor subtypes.

AntagonistP2X1 InhibitionP2X2 InhibitionP2X3 InhibitionP2X7 Inhibition
5-BDBD ~13% at 10 µMNo significant effect~36% at 10 µMNo significant effect
PSB-12062 >35-fold selectivity for P2X4>35-fold selectivity for P2X4>35-fold selectivity for P2X4>35-fold selectivity for P2X4

P2X4 Receptor Signaling Pathway and Antagonist Intervention

Activation of the P2X4 receptor by extracellular ATP leads to the opening of a non-selective cation channel, allowing the influx of Na⁺ and Ca²⁺. This cation influx results in membrane depolarization and the initiation of downstream signaling cascades. In immune cells such as microglia, this can lead to the activation of p38 MAP kinase and the subsequent release of brain-derived neurotrophic factor (BDNF), a key mediator in neuropathic pain. Both 5-BDBD and PSB-12062 act as allosteric modulators, binding to a site distinct from the ATP binding pocket to prevent channel opening.

P2X4_Signaling_Pathway cluster_membrane Plasma Membrane P2X4 P2X4 Receptor Cation_Influx Na⁺ / Ca²⁺ Influx P2X4->Cation_Influx Opens Channel ATP Extracellular ATP ATP->P2X4 Binds Depolarization Membrane Depolarization Cation_Influx->Depolarization p38_MAPK p38 MAP Kinase Activation Cation_Influx->p38_MAPK in microglia BDNF_Release BDNF Release p38_MAPK->BDNF_Release Antagonist 5-BDBD or PSB-12062 (Allosteric Antagonist) Antagonist->P2X4 Inhibits

P2X4 signaling and allosteric antagonist inhibition.

Experimental Protocols

The characterization of 5-BDBD and PSB-12062 as P2X4 antagonists has been predominantly achieved through two key experimental techniques: whole-cell patch-clamp electrophysiology and calcium influx assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of the P2X4 receptor and is considered the gold standard for characterizing ion channel modulators.

Methodology:

  • Cell Culture: HEK293 or other suitable cells are transiently or stably transfected with the P2X4 receptor of the desired species (human, rat, or mouse).

  • Electrophysiological Recording: Cells are voltage-clamped at a holding potential of -60 mV.

  • Agonist Application: ATP is applied to the cell via a perfusion system to elicit an inward current mediated by P2X4 receptors.

  • Antagonist Application: The antagonist is pre-applied for a defined period (e.g., 2 minutes) and then co-applied with ATP to measure its inhibitory effect on the ATP-gated current.

  • Data Analysis: The reduction in the peak current amplitude in the presence of the antagonist is used to determine the percentage of inhibition and to calculate the IC₅₀ value.

Calcium Influx Assay

This is a high-throughput method that measures the change in intracellular calcium concentration upon P2X4 receptor activation.

Methodology:

  • Cell Culture: Cells stably expressing the P2X4 receptor are plated in multi-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation & Data Acquisition: A baseline fluorescence is recorded before the addition of an EC₈₀ concentration of ATP. The change in fluorescence, indicative of calcium influx, is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the antagonist is calculated from the reduction in the fluorescence signal, and IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal curve.

Experimental_Workflow cluster_electrophysiology Whole-Cell Patch-Clamp cluster_calcium_imaging Calcium Influx Assay ephys_start Transfected Cells ephys_clamp Voltage Clamp (-60mV) ephys_start->ephys_clamp ephys_atp Apply ATP ephys_clamp->ephys_atp ephys_antagonist Pre-incubate & Co-apply Antagonist + ATP ephys_clamp->ephys_antagonist ephys_record Record Inward Current ephys_atp->ephys_record ephys_antagonist->ephys_record ephys_analyze Calculate % Inhibition & IC₅₀ ephys_record->ephys_analyze calcium_start Stable P2X4 Cell Line calcium_dye Load Calcium Dye calcium_start->calcium_dye calcium_antagonist Incubate with Antagonist calcium_dye->calcium_antagonist calcium_atp Stimulate with ATP calcium_antagonist->calcium_atp calcium_read Measure Fluorescence calcium_atp->calcium_read calcium_analyze Calculate % Inhibition & IC₅₀ calcium_read->calcium_analyze

Workflow for P2X4 antagonist characterization.

Summary and Recommendations

Both 5-BDBD and PSB-12062 are valuable tools for the study of P2X4 receptors, but their distinct properties make them suitable for different experimental contexts.

  • 5-BDBD is a potent antagonist of human and rat P2X4 receptors. Its inactivity at the mouse P2X4 receptor makes it a useful tool for comparative studies to confirm P2X4 involvement in cellular or physiological responses, particularly when comparing responses in wild-type versus P2X4 knockout mice. However, its modest selectivity, with some activity at P2X1 and P2X3 receptors, should be considered when interpreting data.

  • PSB-12062 demonstrates a broader species cross-reactivity, with similar potency against human, rat, and mouse P2X4 receptors. This makes it a more versatile tool for studies that aim to translate findings from rodent models to human systems. Its reported high selectivity for P2X4 over other P2X subtypes is a significant advantage.

References

Specificity of P2X4 Antagonists in Knockout Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of P2X4 receptor antagonists, focusing on their specificity as demonstrated in knockout mouse models. The experimental data and detailed protocols presented herein aim to facilitate informed decisions in the selection of pharmacological tools for studying P2X4 receptor function.

The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for various pathologies, including neuropathic pain and inflammation.[1][2] The validation of P2X4 antagonists relies heavily on the use of knockout mouse models, which provide a crucial baseline for assessing on-target effects. This guide compares the performance of several P2X4 antagonists and outlines the experimental methodologies used to verify their specificity.

P2X4 Receptor Signaling and the Role of Knockout Models

The P2X4 receptor is expressed in various cells, including microglia and macrophages.[1] Upon activation by extracellular ATP, it allows the influx of cations like Ca2+ and Na+, triggering downstream signaling cascades.[3] A key pathway involves the activation of p38 mitogen-activated protein kinase (p38 MAPK), leading to the release of brain-derived neurotrophic factor (BDNF).[4] This pathway is implicated in neuronal hyperexcitability and chronic pain.

P2X4 knockout (P2X4-/-) mice are instrumental in dissecting the in vivo role of this receptor. These mice exhibit reduced responses to chronic inflammatory and neuropathic pain but show no significant defects in acute pain perception. Specifically, tactile allodynia, a hallmark of neuropathic pain, is markedly blunted in P2X4-/- mice following nerve injury. This phenotype provides a clear benchmark to evaluate the specificity of P2X4 antagonists; an effective and specific antagonist should replicate the phenotype observed in knockout mice.

Comparative Analysis of P2X4 Antagonists

The development of selective P2X4 receptor antagonists has been challenging, with many compounds exhibiting species-dependent activity. The following tables summarize the quantitative data for several commonly studied P2X4 antagonists, highlighting their potency and selectivity for human versus mouse receptors.

Antagonist Reported IC50 (Human P2X4) Reported IC50 (Mouse P2X4) Mechanism of Action Key Findings in Mouse Models
NP-1815-PX High potency (specific values not consistently reported)High potency (specific values not consistently reported)Selective AntagonistIntrathecal administration reduced mechanical allodynia in mouse models of traumatic nerve injury and herpetic pain, mimicking the phenotype of P2X4 knockout mice.
5-BDBD ~1.0 µMInsensitiveAllosteric AntagonistDue to its insensitivity in mice, it is not a suitable tool for in vivo studies in this species.
BX430 ~0.43 µMInsensitiveNon-competitive Allosteric AntagonistIneffective in mouse models due to species selectivity.
PSB-12062 ~0.25 µM~3.0 µMNon-competitive AntagonistShows some activity in mice, but with lower potency compared to the human receptor.
BAY-1797 ~0.21 µM~0.14 µMAntagonistOrally active and displays antinociceptive and anti-inflammatory effects in mouse models.
TNP-ATP ~17 µM~93 µMCompetitive AntagonistNon-selective and has low affinity for P2X4, making it a less ideal tool.
PPADS ~34 µM~42 µMNon-selective AntagonistBroad-spectrum P2 receptor antagonist, lacking specificity for P2X4.
Suramin InsensitiveInsensitiveNon-selective AntagonistNot effective as a P2X4 antagonist.

Note: IC50 values can vary depending on the experimental conditions and cell types used.

Experimental Protocols

The characterization and validation of P2X4 antagonists predominantly involve in vitro and in vivo methodologies.

In Vitro Characterization

1. Calcium Influx Assay: This high-throughput method is used to determine the potency of antagonists by measuring changes in intracellular calcium upon P2X4 activation.

  • Cell Lines: Human embryonic kidney (HEK293) or astrocytoma (e.g., 1321N1) cells stably expressing the P2X4 receptor of interest (human or mouse) are commonly used.

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye.

    • The antagonist is pre-incubated with the cells.

    • The P2X4 receptor is activated by applying its agonist, ATP.

    • The change in fluorescence, corresponding to the influx of calcium, is measured.

    • The inhibitory effect of the antagonist is quantified to determine its IC50 value.

2. Whole-Cell Patch-Clamp Electrophysiology: This is the gold standard for characterizing ion channel modulators, providing a direct measure of the ion channel activity.

  • Procedure:

    • A glass micropipette forms a high-resistance seal with the membrane of a cell expressing P2X4 receptors.

    • The cell membrane is ruptured to allow electrical access to the cell's interior.

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

    • ATP is applied to elicit an inward current through the P2X4 receptors.

    • The antagonist is co-applied with ATP to measure its inhibitory effect on the current.

    • The reduction in the peak current amplitude is used to calculate the percentage of inhibition and the IC50 value.

In Vivo Validation in Knockout Mouse Models

1. Animal Models: P2X4 knockout mice (P2X4-/-) and their wild-type littermates are used.

2. Neuropathic Pain Model (e.g., Spared Nerve Injury - SNI):

  • Peripheral nerve injury is induced surgically in anesthetized mice.
  • The development of mechanical allodynia is assessed using von Frey filaments.
  • The P2X4 antagonist or vehicle is administered (e.g., intrathecally).
  • The withdrawal threshold to mechanical stimuli is measured at different time points post-administration.
  • A specific antagonist is expected to increase the withdrawal threshold in wild-type mice, mimicking the phenotype of P2X4-/- mice, without affecting the already high threshold in the knockout animals.

Visualizing the P2X4 Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the P2X4 signaling pathway, the rationale behind using knockout models, and the experimental workflow for antagonist validation.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds to Ca_ion Ca²⁺ Influx P2X4->Ca_ion Activates p38 p38 MAPK Ca_ion->p38 Activates BDNF BDNF Release p38->BDNF Leads to Neuron Neuronal Hyperexcitability (Pain) BDNF->Neuron Causes

Caption: P2X4 Receptor Signaling Pathway in Pain.

Knockout_Model_Logic cluster_wildtype Wild-Type Mouse cluster_knockout Knockout Mouse WT_P2X4 Functional P2X4 WT_Pain Pain Phenotype WT_P2X4->WT_Pain Antagonist P2X4 Antagonist WT_P2X4->Antagonist WT_Blocked Blocked P2X4 Antagonist->WT_Blocked WT_NoPain Reduced Pain WT_Blocked->WT_NoPain KO_P2X4 No P2X4 KO_NoPain Reduced Pain Phenotype KO_P2X4->KO_NoPain

Caption: Logic of Using Knockout Models for Antagonist Specificity.

Experimental_Workflow start Start in_vitro In Vitro Characterization (Calcium Influx, Patch-Clamp) start->in_vitro select_antagonist Select Potent & Selective Antagonist for Mouse P2X4 in_vitro->select_antagonist in_vivo In Vivo Testing in WT and P2X4-/- Mice select_antagonist->in_vivo pain_model Induce Neuropathic Pain (e.g., SNI Model) in_vivo->pain_model administer Administer Antagonist or Vehicle pain_model->administer assess Assess Behavioral Phenotype (Mechanical Allodynia) administer->assess compare Compare Effects in WT vs. KO assess->compare specific Specificity Confirmed: Antagonist mimics KO phenotype in WT and has no effect in KO compare->specific Yes not_specific Lack of Specificity: Effect in KO or off-target effects compare->not_specific No end End specific->end not_specific->end

Caption: Experimental Workflow for P2X4 Antagonist Validation.

References

Head-to-Head Comparison of P2X4 Antagonists for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a detailed comparative analysis of prominent P2X4 receptor antagonists, focusing on their in vitro performance. The P2X4 receptor, an ATP-gated ion channel, is a significant target in drug discovery, particularly for conditions involving neuropathic pain and inflammation.[1] This document provides quantitative potency data, detailed experimental protocols for antagonist characterization, and visualizations of the associated signaling pathways and experimental workflows to aid researchers in selecting the appropriate pharmacological tools.

Comparative Efficacy of P2X4 Receptor Antagonists

The inhibitory potency of P2X4 antagonists often varies significantly across different species, a critical consideration for the translational relevance of preclinical studies. The half-maximal inhibitory concentration (IC50) values for several key antagonists are summarized below, highlighting their activity at human, rat, and mouse P2X4 receptor orthologues.

CompoundHuman P2X4 IC50Rat P2X4 IC50Mouse P2X4 IC50Notes
BAY-1797 ~100 nM[1][2]~100 nM[1][2]~200 nMA potent, orally active antagonist with similar high potency across species.
PSB-12062 248 nM - 1.38 µM0.928 - 1.76 µM3 µMAn allosteric modulator with relatively consistent potency across these species.
BX-430 426 nM - 0.54 µM>10 µM>10 µM / InsensitivePotent and selective for human P2X4, but displays very weak activity in rodents.
5-BDBD 0.5 - 1 µM0.75 µMInsensitiveA potent antagonist at human and rat P2X4 receptors, but not effective on the mouse orthologue.
NP-1815-PX 0.26 µMActive (IC50 not specified)Active (IC50 not specified)A novel antagonist shown to be effective on human, rat, and mouse P2X4.
TNP-ATP 15.2 - 17 µMWeakly effective93 µMA competitive antagonist, also potent at P2X1, P2X3, and P2X2/3 receptors.
PPADS 34 µMRelatively insensitive42 µMA broad-spectrum, non-selective P2 receptor antagonist.

Signaling Pathways and Experimental Visualization

Understanding the molecular cascade initiated by P2X4 activation and the workflow for evaluating its inhibitors is crucial for research design.

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by its endogenous ligand, adenosine triphosphate (ATP), opens a non-selective cation channel. This leads to the influx of calcium (Ca2+) and sodium (Na+) ions, depolarizing the cell membrane. In immune cells such as microglia, the subsequent rise in intracellular Ca2+ can activate the p38 MAP kinase pathway, which in turn stimulates the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF). This microglia-to-neuron signaling is a key mechanism in the development of neuropathic pain.

P2X4_Signaling_Pathway cluster_membrane Plasma Membrane P2X4 P2X4 Receptor Channel_Open Channel Opening Na+ / Ca2+ Influx P2X4->Channel_Open Activates ATP ATP ATP->P2X4 Binds p38 p38 MAP Kinase Activation Channel_Open->p38 Triggers BDNF BDNF Release p38->BDNF Leads to Neuron Neuronal Hyperexcitability (Neuropathic Pain) BDNF->Neuron Acts on TrkB Receptor

P2X4 receptor signaling cascade in microglia.
Experimental Workflow for Antagonist Evaluation

The in vitro characterization of P2X4 receptor antagonists follows a structured, multi-stage process to identify and validate potent and selective compounds. This workflow progresses from high-throughput screening to detailed mechanistic studies.

Antagonist_Workflow Start Compound Library Primary_Screen Primary Screening (e.g., Single-Dose Calcium Influx Assay) Start->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Secondary Assay: Dose-Response (IC50 Determination) Hit_ID->Dose_Response Active Compounds Selectivity Selectivity Profiling (vs. other P2X subtypes) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Patch-Clamp Electrophysiology) Selectivity->Mechanism Lead_Compound Lead Compound Mechanism->Lead_Compound

In vitro workflow for P2X4 antagonist characterization.

Detailed Experimental Protocols

The characterization of P2X4 receptor antagonists primarily relies on functional assays that measure the inhibition of ATP-induced receptor activation. The two most common methods are calcium influx assays and patch-clamp electrophysiology.

Fluorometric Calcium Influx Assay

This high-throughput-compatible assay measures changes in intracellular calcium concentration following P2X4 receptor activation in the presence and absence of antagonists.

  • Cell Culture and Preparation:

    • Use a host cell line, such as 1321N1 astrocytoma or HEK293 cells, stably transfected to express the desired P2X4 receptor orthologue (human, rat, or mouse).

    • Plate the cells in 96-well or 384-well black, clear-bottom microplates and culture until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Antagonist Inhibition Assay:

    • Following incubation, wash the cells with the assay buffer to remove excess dye.

    • Prepare serial dilutions of the antagonist compounds in the assay buffer. Add these solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the compounds to bind to the receptors.

    • Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Add an agonist solution, typically ATP at a concentration that elicits a submaximal response (e.g., EC80), to all wells to stimulate the P2X4 receptors.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • The peak fluorescence response is measured and normalized to the response in control wells (agonist only, no antagonist).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation using non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the mechanism of action of ion channel modulators.

  • Cell Preparation:

    • Use cells stably or transiently expressing the P2X4 receptor, plated at a low density on glass coverslips.

  • Recording Setup:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose).

    • Prepare patch pipettes from borosilicate glass capillaries, with a resistance of 3-5 MΩ when filled with an intracellular solution (e.g., containing KCl, MgCl2, HEPES, and EGTA).

  • Electrophysiological Recording:

    • Establish a whole-cell voltage-clamp configuration on a single cell, typically holding the membrane potential at -60 mV.

    • Apply the P2X4 agonist (ATP) for a short duration (e.g., 2-5 seconds) via a rapid solution exchange system to elicit an inward current.

    • After recording a stable baseline ATP-evoked current, co-apply the antagonist compound with ATP.

    • Measure the peak amplitude of the inward current in the presence of the antagonist. Wash the cell with the extracellular solution to allow for recovery before the next application.

  • Data Analysis:

    • Express the current amplitude in the presence of the antagonist as a percentage of the control current amplitude (ATP alone).

    • To determine the IC50, test a range of antagonist concentrations.

    • Plot the percentage of inhibition versus the antagonist concentration and fit the data to a concentration-response curve. This method can also help determine if the antagonist is competitive or allosteric by assessing its effect on the ATP concentration-response curve.

References

A Comparative Guide to the Pharmacokinetic Properties of P2X4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of P2X4 receptor antagonists, with a focus on "P2X4 Antagonist-1" (represented by the potent and selective antagonist BAY-1797) and a comparator, NP-1815-PX. The P2X4 receptor, an ATP-gated ion channel, is a promising therapeutic target for various neurological and inflammatory conditions, making the evaluation of the pharmacokinetic profiles of its antagonists crucial for their development as therapeutic agents.

Comparative Analysis of P2X4 Antagonists

While detailed in vivo pharmacokinetic data for many P2X4 antagonists, including BAY-1797, is not extensively published in the public domain, available information allows for a qualitative comparison. BAY-1797 has been identified as a potent and selective P2X4 antagonist suitable for in vivo studies in rodents[1]. In contrast, studies with NP-1815-PX have shown that oral administration did not produce an anti-allodynic effect in mouse models of herpetic pain, suggesting poor oral bioavailability[2].

PropertyThis compound (BAY-1797)NP-1815-PX
Potency High potency and selectivity for the P2X4 receptor[1].Potent and selective P2X4 receptor antagonist[2].
Species Activity Suitable for in vivo studies in rodents[1].Active in mouse models via intrathecal administration.
Oral Bioavailability Data not publicly available, but noted as suitable for in vivo studies in rodents, suggesting some level of systemic exposure after administration.Oral administration was ineffective in a mouse pain model, indicating likely low oral bioavailability.
In Vivo Efficacy Demonstrates anti-inflammatory and anti-nociceptive effects in a mouse inflammatory pain model.Produces an anti-allodynic effect in mice with traumatic nerve damage when administered intrathecally.

P2X4 Receptor Signaling Pathway

The P2X4 receptor is an ATP-gated cation channel. Its activation by extracellular ATP leads to the influx of cations such as Ca2+ and Na+, resulting in membrane depolarization and the initiation of downstream signaling cascades. In microglia, this can lead to the release of brain-derived neurotrophic factor (BDNF), contributing to neuropathic pain.

P2X4_Signaling_Pathway cluster_membrane Cell Membrane P2X4 P2X4 Receptor Cations Ca²⁺ / Na⁺ Influx P2X4->Cations Opens Channel ATP Extracellular ATP ATP->P2X4 Binds & Activates Depolarization Membrane Depolarization Cations->Depolarization Signaling Downstream Signaling Depolarization->Signaling BDNF BDNF Release (in Microglia) Signaling->BDNF Antagonist This compound Antagonist->P2X4 Blocks Activation PK_Workflow Formulation Compound Formulation Dosing Animal Dosing (IV & Oral) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Report Data Reporting PK_Calc->Report

References

Unraveling the Selectivity of P2X4 Antagonists: A Comparative Analysis of Cross-Reactivity with P2X7 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the specificity of pharmacological tools is paramount. This guide provides an objective comparison of the cross-reactivity profiles of two prominent P2X4 receptor antagonists, BAY-1797 and 5-BDBD, with the closely related P2X7 receptor. The information presented herein, supported by experimental data, aims to facilitate informed decisions in the selection of appropriate reagents for purinergic signaling research.

The P2X4 and P2X7 receptors, both ATP-gated ion channels, share significant sequence homology and are often co-expressed in various cell types, particularly in the context of inflammation and immune responses. This overlap necessitates a thorough understanding of the selectivity of any pharmacological modulator targeting these receptors to ensure accurate interpretation of experimental results. This guide focuses on two commercially available P2X4 antagonists: N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD).

Quantitative Comparison of Antagonist Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for BAY-1797 and 5-BDBD at P2X4 and P2X7 receptors, providing a clear quantitative measure of their selectivity.

AntagonistTarget ReceptorSpeciesIC50Selectivity (P2X7 IC50 / P2X4 IC50)
BAY-1797 P2X4Human108 nM[1]~98-fold
P2X4Mouse112 nM[1]
P2X4Rat233 nM[1]
P2X7Human10.6 µM[1]
5-BDBD P2X4Rat0.75 µM[2]>13-fold
P2X7Rat>10 µM*

*At a concentration of 10 µM, 5-BDBD did not significantly inhibit the ATP-induced current amplitude of P2X7 receptors.

Experimental Protocols

The determination of antagonist potency and selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays cited in this guide.

Cell Culture and Receptor Expression

Human Embryonic Kidney (HEK293) or human astrocytoma (1321N1) cells are commonly used for the stable or transient expression of recombinant human or rodent P2X4 and P2X7 receptors. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. For stable cell lines, a selection antibiotic such as G418 is included in the culture medium.

Calcium Influx Assay

This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration following agonist-induced receptor activation.

  • Cell Preparation: Seed cells expressing the target P2X receptor into black, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.

  • Antagonist Incubation: After washing to remove excess dye, pre-incubate the cells with various concentrations of the antagonist or vehicle control for a defined period (e.g., 2 to 30 minutes).

  • Agonist Stimulation and Signal Detection: A baseline fluorescence reading is taken before the addition of a P2X receptor agonist (e.g., ATP at its EC80 concentration). The change in fluorescence, corresponding to the influx of calcium, is monitored in real-time using a fluorescence microplate reader.

  • Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of P2X receptors and the inhibitory effect of antagonists.

  • Cell Preparation: Plate cells expressing the target P2X receptor on glass coverslips.

  • Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

  • Patching: A glass micropipette with a resistance of 3-5 MΩ, filled with an intracellular solution, is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Data Acquisition: The cell is voltage-clamped at a holding potential of -60 mV. The P2X receptor agonist is applied to elicit an inward current. To test the antagonist, it is pre-applied for a specific duration (e.g., 2 minutes) before co-application with the agonist.

  • Data Analysis: The peak amplitude of the inward current in the presence of the antagonist is compared to the control response (agonist alone). The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the context of P2X4 and P2X7 receptor function and the experimental approach to studying their antagonists, the following diagrams are provided.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds P2X7 P2X7 Receptor ATP->P2X7 Binds Ca_ion Ca²⁺ Influx P2X4->Ca_ion Opens Channel P2X7->Ca_ion Opens Channel Downstream Downstream Signaling (e.g., Inflammation, Proliferation) Ca_ion->Downstream Activates

P2X4 and P2X7 Receptor Signaling Pathway.

Antagonist_Screening_Workflow start Start cell_culture Cell Culture (HEK293 cells expressing P2X4 or P2X7) start->cell_culture assay_prep Assay Preparation (Plate cells, load with Ca²⁺ dye) cell_culture->assay_prep antagonist_incubation Antagonist Incubation (Varying concentrations) assay_prep->antagonist_incubation agonist_stimulation Agonist Stimulation (ATP) antagonist_incubation->agonist_stimulation data_acquisition Data Acquisition (Measure fluorescence or current) agonist_stimulation->data_acquisition data_analysis Data Analysis (Calculate % inhibition, determine IC50) data_acquisition->data_analysis end End data_analysis->end

References

Validating P2X4 Receptor Antagonists: A Guide to the Use of Positive and Negative Controls

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the study of P2X4 receptors, rigorous validation of novel antagonists is paramount. The P2X4 receptor, an ATP-gated cation channel, is a promising therapeutic target for neuroinflammatory and chronic pain conditions.[1][2] Ensuring the specificity and potency of new chemical entities requires well-designed experimental protocols that include appropriate positive and negative controls. This guide provides an objective comparison of common P2X4 antagonists and details the crucial role of controls in the validation process.

The Essential Role of Controls in Antagonist Validation

In any pharmacological assay, controls are the benchmarks against which the activity of a test compound is measured. They are fundamental to data integrity, allowing researchers to conclude with confidence that the observed effects are due to the specific interaction between the compound and its intended target.

  • Positive Controls: A positive control should be a well-characterized compound known to produce the expected effect—in this case, inhibition of P2X4 receptor activity. By including a known P2X4 antagonist, researchers can confirm that the experimental system is functioning correctly and is capable of detecting inhibitory activity. An unexpected negative result in the presence of the positive control would indicate a methodological flaw rather than inactivity of the test compound. For P2X4 antagonist validation, a selective and potent antagonist such as BAY-1797 can serve as an excellent positive control.

  • Negative Controls: Conversely, a negative control is designed to demonstrate the absence of a specific pharmacological effect, thereby establishing a baseline for the assay. The most common and critical negative control is the vehicle control . Since many compounds are dissolved in solvents like dimethyl sulfoxide (DMSO), the vehicle control consists of cells treated with the same concentration of the solvent as the test compound.[3][4][5] This is crucial because the vehicle itself can sometimes have biological effects. Additionally, using a compound known to be inactive at the P2X4 receptor can serve as a further negative control to ensure that the observed inhibition is not due to non-specific compound effects. Suramin, for instance, is largely insensitive at P2X4 receptors and can be used to demonstrate the selectivity of the assay.

Comparative Efficacy of P2X4 Antagonists

The selection of appropriate controls and the interpretation of experimental data are informed by the known potencies of existing P2X4 antagonists. The half-maximal inhibitory concentration (IC50) is a standard measure of an antagonist's potency. The table below summarizes the IC50 values for several common P2X4 antagonists across different species. Significant species-dependent variations in potency underscore the importance of selecting antagonists and designing studies with the target species in mind.

Table 1: Comparison of IC50 Values for P2X4 Receptor Antagonists

AntagonistHuman IC50 (µM)Rat IC50 (µM)Mouse IC50 (µM)Notes
Selective Antagonists
BAY-17970.108 - 0.2100.2330.112 - 0.141Potent and selective with similar activity across species.
PSB-120620.2480.9281.76 - 3Allosteric antagonist with modest selectivity for human P2X4.
BX4300.426 - 0.54>10>10 - >100Highly selective for human P2X4; inactive in rat and mouse.
5-BDBD1.0 - 1.20.50 - 0.75Inactive (>100)One of the first selective P2X4 antagonists; potent in rat but not mouse.
Non-selective Antagonists
TNP-ATP17N/A93Broad-spectrum P2X antagonist, more potent at other subtypes.
PPADS9.6 - 34>100 - >50010.5 - 42Non-selective P2X antagonist; insensitive in rat.
Suramin>100>100 - >500>100Broad-spectrum, non-selective P2 antagonist; largely inactive at P2X4.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs can significantly aid in understanding the validation of P2X4 antagonists.

P2X4_Signaling_Pathway P2X4 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2X4 P2X4 Receptor Cation_Influx Na+ / Ca2+ Influx P2X4->Cation_Influx Channel Opening ATP ATP (Agonist) ATP->P2X4 Binds & Activates Antagonist P2X4 Antagonist Antagonist->P2X4 Binds & Inhibits Depolarization Membrane Depolarization Cation_Influx->Depolarization p38_MAPK p38 MAPK Activation Cation_Influx->p38_MAPK Ca2+ dependent BDNF BDNF Release p38_MAPK->BDNF

Caption: P2X4 receptor activation by ATP leads to cation influx and downstream signaling.

Antagonist_Validation_Workflow Experimental Workflow for P2X4 Antagonist Validation cluster_prep Preparation cluster_treatment Treatment Groups cluster_assay Assay & Analysis Cell_Culture Culture cells expressing P2X4 (e.g., HEK293) Plating Plate cells in 96-well plates Cell_Culture->Plating Dye_Loading Load with Ca2+ sensitive dye (e.g., Fluo-4) Plating->Dye_Loading Incubation Pre-incubate cells with treatment groups Dye_Loading->Incubation Test_Cmpd Test Antagonist Test_Cmpd->Incubation Pos_Ctrl Positive Control (e.g., BAY-1797) Pos_Ctrl->Incubation Neg_Ctrl Negative Control (Vehicle/DMSO) Neg_Ctrl->Incubation Stimulation Stimulate with ATP (P2X4 Agonist) Incubation->Stimulation Measurement Measure Ca2+ influx (Fluorescence) Stimulation->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis

References

Safety Operating Guide

Proper Disposal of P2X4 Antagonist-1: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of P2X4 antagonist-1 (CAS No. 2055601-42-6), a compound recognized for its potential harm if swallowed and its significant toxicity to aquatic life with long-lasting effects.[1] Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Hazard Information

This compound is classified as an acute oral toxicant (Category 4) and presents a chronic hazard to the aquatic environment (Category 1).[1] All handling and disposal procedures must be conducted in accordance with the information provided in the Safety Data Sheet (SDS).

Hazard Summary
Hazard ClassificationCategoryPrecautionary Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves (e.g., nitrile).

  • Skin and Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to transfer it to an approved waste disposal plant. The following steps provide a practical workflow for researchers to achieve this in a laboratory setting.

Step 1: Waste Segregation

  • Solid Waste:

    • Collect any unused or expired this compound powder, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing boats, contaminated paper towels), in a designated, sealable, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, collect the solution in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.

    • The container must be compatible with the solvent used.

    • Indicate the full chemical composition, including the solvent and the estimated concentration of this compound, on the waste label.

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

Step 2: Waste Container Labeling

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: "2055601-42-6"

    • The specific hazards: "Toxic," "Environmental Hazard"

    • The accumulation start date

    • The principal investigator's name and lab location

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from drains, water courses, and direct sunlight.

  • Secondary containment (e.g., a larger, chemically resistant tub or bin) is highly recommended to contain any potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste pickup requests.

  • Do not attempt to dispose of this compound down the drain or in regular trash, as this can lead to severe environmental contamination.

Step 5: Spill Management

  • In the event of a spill, prevent further leakage or spillage if it is safe to do so.

  • Collect the spillage to prevent its release into the environment.

  • For small spills of the powder, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Clean the affected area thoroughly.

  • Report any significant spills to your EHS office.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final_disposal Storage & Final Disposal start Disposal of This compound Required ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_form Identify Waste Form ppe->waste_form solid_waste Solid Waste (Unused powder, contaminated items) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvent) waste_form->liquid_waste Liquid sharps_waste Contaminated Sharps waste_form->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Hazardous Waste Container sharps_waste->sharps_container storage Store in Secure Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup end Properly Disposed ehs_pickup->end

Caption: Disposal workflow for this compound.

This comprehensive guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to safely handle and dispose of this compound. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet before handling any chemical.

References

Hazard Identification and Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for handling P2X4 antagonist-1, a compound used by researchers, scientists, and drug development professionals. It includes procedural guidance on personal protective equipment, handling, storage, and disposal, along with experimental protocols and pathway visualizations to ensure safe and effective laboratory use.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. A thorough risk assessment should be conducted before handling.[2][3] The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure safety.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from chemical splashes.[1][4]
Hand Protection Chemical-resistant protective gloves (e.g., disposable nitrile)Prevents skin contact and absorption. For prolonged contact, consider double gloving or more robust options.
Body Protection Impervious clothing, such as a lab coatShields skin and personal clothing from spills and contamination.
Respiratory Protection Suitable respiratorRequired when working with the powder form to avoid inhalation of dust and aerosols, especially in areas without adequate exhaust ventilation.

Note: All PPE should meet NIOSH (National Institute of Occupational Safety and Health) or ANSI (American National Standards Institute) standards where applicable.

Operational and Disposal Plans

Strict adherence to the following procedures is crucial for safe handling and disposal of this compound.

Handling and Storage

Safe Handling Precautions:

  • Avoid contact with eyes, skin, and clothing.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Ensure adequate ventilation and use in an area with an appropriate exhaust system.

  • Wash hands thoroughly after handling.

  • An accessible safety shower and eye wash station must be available.

Storage Conditions:

  • Keep the container tightly sealed.

  • Store in a cool, well-ventilated area.

  • Protect from direct sunlight and sources of ignition.

  • Recommended storage temperatures: -20°C (as powder) or -80°C (in solvent).

First Aid Measures
  • If Swallowed: Call a POISON CENTER or physician if you feel unwell. Rinse mouth with water. Do NOT induce vomiting.

  • Eye Contact: Immediately flush eyes with large amounts of water, holding eyelids open. Remove contact lenses if present. Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water. Call a physician.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.

Disposal Plan
  • Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.

  • Avoid release into the environment and collect any spillage. Do not let the product enter drains.

Quantitative Data

The potency of various P2X4 receptor antagonists is typically measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the antagonist required to inhibit 50% of the P2X4 receptor's response.

Table of P2X4 Antagonist Potency

AntagonistSpeciesIC50 ValueNotes
BX430Human0.54 µMAllosteric antagonist with no effect on rat and mouse orthologs.
5-BDBDRat0.75 µMPotent antagonist at human and rat P2X4 receptors.
5-BDBDHuman0.5 - 1 µMPotent antagonist at human and rat P2X4 receptors.
PPADSHuman34 µMBroad-spectrum, non-selective P2 receptor antagonist.
SuraminHumanInsensitive (up to 100 µM)Broad-spectrum, non-selective P2 receptor antagonist.

Experimental Protocols

The characterization of P2X4 receptor antagonists primarily involves two key experimental techniques: calcium influx assays and whole-cell patch-clamp electrophysiology.

Calcium Influx Assay

This high-throughput method measures changes in intracellular calcium concentration following P2X4 receptor activation in the presence and absence of an antagonist.

Methodology:

  • Cell Culture: Use human embryonic kidney (HEK293) or astrocytoma cells that are stably expressing the P2X4 receptor of interest (e.g., human, rat).

  • Dye Loading: Incubate the cultured cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C. After incubation, wash the cells to remove any unincorporated dye.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of the P2X4 antagonist.

  • Receptor Activation: Activate the P2X4 receptors by applying their endogenous ligand, adenosine triphosphate (ATP).

  • Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader or microscope.

  • Data Analysis: Determine the antagonist's inhibitory effect by comparing the calcium response in antagonist-treated cells to control cells. Calculate the IC50 value from the resulting concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing ion channel modulators as it directly measures the ion channel activity of the P2X4 receptor.

Methodology:

  • Cell Preparation: Grow cells expressing P2X4 receptors on glass coverslips.

  • Recording Setup: Place the coverslip in a recording chamber on an inverted microscope stage, continuously perfusing it with an extracellular solution.

  • Pipette Preparation: Pull borosilicate glass micropipettes to a resistance of 3-5 MΩ and fill them with an intracellular solution.

  • Current Recording: Establish a whole-cell recording configuration and voltage-clamp the cell at a holding potential (e.g., -60 mV).

  • Antagonist Application: Apply ATP to the cell using a perfusion system to elicit an inward current through the P2X4 receptors. Co-apply the antagonist with ATP to measure its inhibitory effect on the current.

  • Data Analysis: The reduction in the peak current amplitude in the presence of the antagonist is used to determine the percentage of inhibition and to calculate the IC50 value.

Visualizations

P2X4 Receptor Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the activation of the P2X4 receptor.

P2X4_Signaling_Pathway cluster_membrane Cell Membrane P2X4 P2X4 Receptor Ca_Na_Influx Ca²⁺ / Na⁺ Influx P2X4->Ca_Na_Influx Opens Channel ATP ATP (Extracellular) ATP->P2X4 Binds to Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization p38_MAPK p38 MAP Kinase Activation Ca_Na_Influx->p38_MAPK Activates Cellular_Response Downstream Cellular Responses Depolarization->Cellular_Response BDNF BDNF Release (in Microglia) p38_MAPK->BDNF Leads to antagonist_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal receive Receive Compound store Store at -20°C (powder) or -80°C (solution) receive->store don_ppe Don Required PPE (Goggles, Gloves, Lab Coat) store->don_ppe weigh Weigh Powder in Vented Enclosure don_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve execute Perform Experiment (e.g., Calcium Assay) dissolve->execute decontaminate Decontaminate Glassware & Work Surfaces execute->decontaminate dispose Dispose of Waste in Approved Chemical Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。